molecular formula C4H9BrO B2956154 4-Bromobutan-2-ol CAS No. 6089-17-4

4-Bromobutan-2-ol

Cat. No.: B2956154
CAS No.: 6089-17-4
M. Wt: 153.019
InChI Key: KHZTWUIVCAAVDC-UHFFFAOYSA-N
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Description

4-Bromobutan-2-ol is a useful research compound. Its molecular formula is C4H9BrO and its molecular weight is 153.019. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZTWUIVCAAVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6089-17-4
Record name 4-bromobutan-2-ol
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Bromobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 4-Bromobutan-2-ol, a key intermediate in various organic syntheses. The information is presented to be a valuable resource for professionals in research, scientific analysis, and drug development.

Core Physical Properties

This compound is a bifunctional organic molecule containing both a hydroxyl group and a bromine atom. These functional groups dictate its physical and chemical characteristics, making it a versatile building block in the synthesis of more complex molecules. The quantitative physical data for this compound is summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on predictive models.

Physical PropertyValueNotes
Molecular Formula C₄H₉BrO-
Molecular Weight 153.02 g/mol [1][2]
Boiling Point 69-71 °Cat 10 Torr[1]
Melting Point Not availableData not found in literature
Density 1.448 ± 0.06 g/cm³Predicted value[1]
Refractive Index Not availableData not found in literature
Solubility Not availableData not found in literature. The related isomer, 4-bromo-1-butanol, is reported to be insoluble in water.

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination method is suitable.

Apparatus:

  • Thiele tube or similar heating bath

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Sample of this compound

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is immersed in a heating bath (Thiele tube).

  • The heating bath is gently heated. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

  • Heating is continued until a steady and rapid stream of bubbles is observed.

  • The heat source is then removed, and the bath is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. A common and accurate method for determining the density of a liquid is by using a pycnometer.

Apparatus:

  • Pycnometer (a glass flask with a specific, accurately known volume)

  • Analytical balance

  • Thermometer

  • Sample of this compound

Procedure:

  • The clean and dry pycnometer is accurately weighed on an analytical balance (m₁).

  • The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The density of water at this temperature is known.

  • The pycnometer is emptied, dried thoroughly, and then filled with this compound at the same temperature.

  • The pycnometer filled with the sample is weighed (m₃).

  • The volume of the pycnometer (V) can be calculated using the mass of the water (m₂ - m₁) and the known density of water.

  • The density of this compound is then calculated using the formula: Density = (m₃ - m₁) / V.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be determined using a refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Sample of this compound

  • Ethanol (B145695) and lens paper for cleaning

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • The prism of the refractometer is cleaned with ethanol and lens paper.

  • A few drops of this compound are placed on the prism using a clean dropper.

  • The prism is closed, and the sample is allowed to equilibrate to the desired temperature, maintained by the constant temperature water bath.

  • The light source is switched on, and the eyepiece is adjusted until the crosshairs are in focus.

  • The dispersion and adjustment knobs are turned until a sharp dividing line between the light and dark fields is observed and aligned with the center of the crosshairs.

  • The refractive index is read from the scale.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a liquid like this compound can be qualitatively determined in various solvents.

Apparatus:

  • Several small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer or stirring rods

  • Sample of this compound

  • Various solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)

Procedure:

  • A small, measured volume (e.g., 1 mL) of a chosen solvent is placed in a test tube.

  • A small, measured volume (e.g., 0.1 mL) of this compound is added to the solvent.

  • The mixture is agitated using a vortex mixer or by stirring vigorously.

  • The mixture is observed for homogeneity. If a single, clear phase is formed, the substance is considered soluble. If two distinct layers remain or the mixture is cloudy, it is considered insoluble or partially soluble.

  • This process is repeated with different solvents to determine the solubility profile of this compound.

Chemical Reactivity and Synthesis Pathway

This compound is a versatile intermediate in organic synthesis. Its hydroxyl group can be oxidized to a ketone, and the resulting ketone can be reduced back to the alcohol. This interconversion is a fundamental transformation in synthetic chemistry.

Synthesis_Pathway This compound This compound 4-Bromobutan-2-one (B1281819) 4-Bromobutan-2-one This compound->4-Bromobutan-2-one Oxidation (e.g., PCC, Swern) 4-Bromobutan-2-one->this compound Reduction (e.g., NaBH4)

Caption: Interconversion of this compound and 4-Bromobutan-2-one.

The oxidation of the secondary alcohol, this compound, yields the corresponding ketone, 4-bromobutan-2-one. This can be achieved using various oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation. Conversely, the reduction of 4-bromobutan-2-one with a reducing agent like sodium borohydride (B1222165) (NaBH₄) will yield this compound. This reversible pathway is crucial for synthetic strategies requiring the protection or modification of either the alcohol or ketone functionality.

References

Synthesis of 4-Bromobutan-2-ol from Butan-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 4-bromobutan-2-ol, a valuable bifunctional molecule in organic synthesis, from the readily available starting material, butan-2-ol. Direct conversion of butan-2-ol to this compound is not a standard transformation due to the preferential reactivity of the secondary carbon. Therefore, this document outlines a comprehensive multi-step synthetic pathway. The proposed synthesis involves the protection of the secondary alcohol, remote C-H functionalization of the terminal methyl group, conversion to the bromide, and subsequent deprotection. Detailed experimental protocols, quantitative data for representative reactions, and logical workflow diagrams are provided to facilitate the practical application of this synthesis in research and development settings.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its structure, featuring both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, allows for sequential and diverse chemical modifications. The direct synthesis from butan-2-ol is challenging because common brominating agents, such as hydrobromic acid or phosphorus tribromide, favor nucleophilic substitution at the C2 position, yielding 2-bromobutane.

To achieve the desired substitution at the C4 position, a strategy involving the functionalization of the unactivated terminal methyl group is required. This guide proposes a robust, multi-step synthesis that circumvents the challenges of direct bromination. The core of this strategy is a remote C-H activation, a powerful tool in modern organic synthesis.

Proposed Synthetic Pathway

The proposed pathway for the synthesis of this compound from butan-2-ol is a four-step process:

  • Protection of the Hydroxyl Group: The secondary alcohol of butan-2-ol is protected to prevent its interference in subsequent steps.

  • Remote C-H Functionalization: The terminal methyl group (C4) is functionalized using a Barton-type reaction.

  • Conversion to the Alkyl Bromide: The newly introduced functional group at C4 is converted to a bromine atom.

  • Deprotection of the Hydroxyl Group: The protecting group is removed to yield the final product, this compound.

Butan_2_ol Butan-2-ol Protected_Butan_2_ol Protected Butan-2-ol Butan_2_ol->Protected_Butan_2_ol 1. Protection Functionalized_Intermediate C4-Functionalized Intermediate Protected_Butan_2_ol->Functionalized_Intermediate 2. C-H Functionalization Protected_4_Bromo Protected this compound Functionalized_Intermediate->Protected_4_Bromo 3. Bromination Final_Product This compound Protected_4_Bromo->Final_Product 4. Deprotection

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Protection of Butan-2-ol (as a Silyl Ether)

Objective: To protect the hydroxyl group of butan-2-ol as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under the conditions of the subsequent reaction steps.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Butan-2-ol74.1210.0 g0.135
tert-Butyldimethylsilyl chloride (TBDMSCl)150.7222.4 g0.149
Imidazole (B134444)68.0810.1 g0.149
Dichloromethane (B109758) (DCM)84.93200 mL-
Saturated aq. NH4Cl-100 mL-
Brine-100 mL-
Anhydrous MgSO4120.37--

Procedure:

  • To a stirred solution of butan-2-ol (10.0 g, 0.135 mol) and imidazole (10.1 g, 0.149 mol) in dry dichloromethane (200 mL) at 0 °C, add tert-butyldimethylsilyl chloride (22.4 g, 0.149 mol) portionwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution (100 mL).

  • Separate the organic layer, and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield tert-butyl(butan-2-yloxy)dimethylsilane.

Expected Yield: 90-95%

Step 2: Remote C-H Functionalization (Barton-type Reaction)

Objective: To introduce a functional group at the C4 position of the protected butan-2-ol via a Barton-type nitrite (B80452) ester photolysis.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
tert-Butyl(butan-2-yloxy)dimethylsilane188.4210.0 g0.053
Nitrosyl chloride (NOCl)65.463.8 g0.058
Pyridine (B92270)79.104.6 g0.058
Dry Benzene (B151609)78.11250 mL-
Iodine (I2)253.8114.8 g0.058
Anhydrous Na2S2O3158.11--

Procedure:

  • Dissolve tert-butyl(butan-2-yloxy)dimethylsilane (10.0 g, 0.053 mol) in dry pyridine (4.6 g, 0.058 mol) and cool to -10 °C.

  • Bubble nitrosyl chloride (3.8 g, 0.058 mol) gas through the solution for 30 minutes to form the nitrite ester in situ.

  • Transfer the solution to a photochemical reactor, add iodine (14.8 g, 0.058 mol) and dry benzene (250 mL).

  • Irradiate the mixture with a high-pressure mercury lamp while maintaining the temperature at 20 °C for 4 hours.

  • After the reaction is complete, wash the solution with aqueous sodium thiosulfate (B1220275) solution to remove excess iodine, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude C4-iodo intermediate.

Expected Yield: 40-50% (This reaction can have moderate yields).

Step 3: Conversion to the Alkyl Bromide

Objective: To convert the C4-iodo intermediate to the corresponding 4-bromo derivative via a Finkelstein-type reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Crude C4-iodo intermediate~314.31~7.0 g~0.022
Sodium bromide (NaBr)102.894.6 g0.044
Acetone (B3395972)58.08100 mL-

Procedure:

  • Dissolve the crude C4-iodo intermediate (~7.0 g, ~0.022 mol) in acetone (100 mL).

  • Add sodium bromide (4.6 g, 0.044 mol) and heat the mixture to reflux for 24 hours.

  • Cool the reaction mixture and filter to remove the precipitated sodium iodide.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in diethyl ether and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude protected this compound.

Expected Yield: 80-90%

Step 4: Deprotection of the Hydroxyl Group

Objective: To remove the TBDMS protecting group to yield this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Crude protected this compound~267.26~5.0 g~0.019
Tetra-n-butylammonium fluoride (B91410) (TBAF) (1M in THF)261.4728 mL0.028
Tetrahydrofuran (THF)72.1150 mL-
Diethyl ether74.12100 mL-
Water18.02100 mL-

Procedure:

  • Dissolve the crude protected this compound (~5.0 g, ~0.019 mol) in THF (50 mL).

  • Add a 1M solution of TBAF in THF (28 mL, 0.028 mol) and stir at room temperature for 2 hours.

  • Pour the reaction mixture into water (100 mL) and extract with diethyl ether (2 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to afford pure this compound.

Expected Overall Yield: 25-35%

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReaction NameKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1SilylationTBDMSCl, ImidazoleDCM0 to RT1290-95
2Barton-type ReactionNOCl, Pyridine, I2, hvBenzene20440-50
3Finkelstein ReactionNaBrAcetoneReflux2480-90
4DesilylationTBAFTHFRT285-95

Reaction Mechanism Visualization

The key step in this synthesis is the remote C-H functionalization via the Barton reaction. The mechanism involves the generation of an alkoxy radical which then abstracts a hydrogen atom from the δ-carbon through a six-membered transition state.

cluster_0 Barton Reaction Mechanism Nitrite R-O-N=O Alkoxy_Radical R-O• + •N=O Nitrite->Alkoxy_Radical hv Transition_State [Six-membered Transition State] Alkoxy_Radical->Transition_State Intramolecular H-abstraction Carbon_Radical R'•-C-H -> R'•-C• Transition_State->Carbon_Radical Nitroso_Intermediate R'(-C•)-OH + •N=O -> R'(-C-N=O)-OH Carbon_Radical->Nitroso_Intermediate Radical Recombination Final_Oxime Oxime Product Nitroso_Intermediate->Final_Oxime Tautomerization

Caption: Mechanism of the Barton reaction for C-H functionalization.

Conclusion

This technical guide provides a viable, albeit multi-step, synthetic route for the preparation of this compound from butan-2-ol. The presented pathway, centered around a key remote C-H functionalization step, offers a practical solution for obtaining this important synthetic intermediate. The detailed protocols and data are intended to serve as a valuable resource for researchers in organic and medicinal chemistry, enabling the synthesis of novel compounds and facilitating drug discovery efforts. Further optimization of the C-H activation step could lead to improved overall yields.

An In-depth Technical Guide to 4-Bromobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: GAI-WG-20251219-001 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-bromobutan-2-ol (IUPAC name: this compound), a bifunctional organic compound of significant interest in synthetic chemistry. It details the molecule's chemical and physical properties, outlines key experimental protocols for its synthesis, and explores its reactivity and applications, particularly as a chiral synthon in the development of complex molecules and pharmaceutical agents. This guide is intended to serve as a core reference for professionals engaged in chemical research and drug development.

Introduction and IUPAC Nomenclature

This compound is a halogenated alcohol featuring a four-carbon butane (B89635) backbone. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is This compound .[1][2]

The naming follows these systematic rules:

  • Principal Functional Group: The hydroxyl (-OH) group has higher priority than the halogen, designating the compound as an alcohol with the suffix "-ol".[3]

  • Parent Chain: The longest continuous carbon chain containing the hydroxyl group is four carbons long, hence the parent name "butan-".

  • Numbering: The chain is numbered from the end that gives the hydroxyl group the lowest possible locant. Numbering from the methyl end places the -OH group on carbon 2.

  • Substituents: A bromine atom is located on carbon 4, named as a "4-bromo" prefix.

The molecule possesses a chiral center at the C2 carbon, meaning it exists as a pair of enantiomers: (R)-4-bromobutan-2-ol and (S)-4-bromobutan-2-ol. This chirality is crucial for its application in asymmetric synthesis.[3]

Physicochemical and Spectroscopic Properties

The key properties of this compound are summarized below. Data is compiled for the racemic mixture unless specified for a particular enantiomer.

PropertyValueReference(s)
IUPAC Name This compound[1][2]
CAS Number 6089-17-4 (racemic)[1][3]
88785-04-0 ((2R)-enantiomer)[4][5][6]
Molecular Formula C₄H₉BrO[1][4]
Molecular Weight 153.02 g/mol [1][4]
Boiling Point 69-71 °C (at 10 Torr)[4][5]
Density (Predicted) 1.448 ± 0.06 g/cm³[4][5]
LogP (Predicted) 1.15[5]
Topological Polar Surface Area (TPSA) 20.23 Ų[1]
Spectroscopic Data (Expected)
  • ¹H NMR: Expected signals include a doublet for the methyl group (C1), a multiplet for the methine proton (C2), multiplets for the two methylene (B1212753) groups (C3 and C4), and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Four distinct signals are expected for the four carbon atoms.

  • IR Spectroscopy: Key absorption bands would include a broad peak around 3200–3600 cm⁻¹ for the O-H stretch of the alcohol, C-H stretching peaks around 2850–2960 cm⁻¹, and a C-O stretching band in the 1050–1150 cm⁻¹ region.[7] The C-Br stretch typically appears in the fingerprint region (500-600 cm⁻¹).

Core Reactivity and Chemical Pathways

The utility of this compound stems from its bifunctionality, possessing two reactive sites: a secondary alcohol and a primary alkyl bromide.[3] This allows for a range of selective chemical transformations.

  • Nucleophilic Substitution at C4: The bromine atom is an excellent leaving group, making the primary carbon (C4) highly susceptible to nucleophilic attack (SN2 reactions). This allows for the introduction of various functional groups.[3]

  • Oxidation of the Alcohol at C2: The secondary alcohol can be oxidized to the corresponding ketone, 4-bromobutan-2-one (B1281819), using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or conditions for a Swern oxidation.[3]

  • Intramolecular Cyclization: In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This nucleophile can then attack the electrophilic C4 carbon in an intramolecular SN2 reaction, leading to the formation of a cyclic ether, 2-methyltetrahydrofuran.

G start This compound ketone 4-Bromobutan-2-one start->ketone  Oxidation (PCC, etc.) ether 2-Methyltetrahydrofuran start->ether  Base (e.g., NaH) substitution Nucleophilic Substitution Product (e.g., 4-Azido-butan-2-ol) start->substitution  Nucleophile (e.g., N3-)

Key reaction pathways of this compound.

Experimental Protocols: Synthesis

A primary route for synthesizing this compound is the selective reduction of 4-bromobutan-2-one.[3] This method is effective for producing the target alcohol without affecting the carbon-bromine bond.

Protocol: Synthesis of this compound via Reduction of 4-Bromobutan-2-one

Objective: To prepare this compound by reducing the ketone functionality of 4-bromobutan-2-one using sodium borohydride (B1222165) (NaBH₄).

Materials:

  • 4-bromobutan-2-one (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (B129727) (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 4-bromobutan-2-one in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add 1 M HCl to the flask at 0 °C to quench the excess NaBH₄ and neutralize the mixture. Continue adding until gas evolution ceases.

  • Extraction: Remove the methanol using a rotary evaporator. To the remaining aqueous residue, add dichloromethane. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography or distillation under reduced pressure to obtain the final product.

G start Dissolve 4-bromobutan-2-one in MeOH cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 react Stir at 0 °C for 1h (Monitor by TLC) add_nabh4->react quench Quench with 1 M HCl react->quench evap Evaporate MeOH quench->evap extract Extract with DCM evap->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry (MgSO4) and Concentrate wash->dry purify Purify (Chromatography/ Distillation) dry->purify

References

The Genesis of Bromoalcohols: A Technical Guide to Their Discovery and Enduring Legacy in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and evolving synthetic methodologies of bromoalcohols. This whitepaper is intended for researchers, scientists, and drug development professionals, providing in-depth experimental protocols, quantitative data, and a historical perspective on this pivotal class of organic compounds.

Abstract

Bromoalcohols, organic compounds containing both a bromine atom and a hydroxyl group, have played a crucial, albeit often understated, role in the advancement of organic chemistry. From their conceptual roots in the mid-19th century to their contemporary applications as versatile intermediates in the synthesis of pharmaceuticals and natural products, the story of bromoalcohols is one of evolving synthetic strategies and a deepening understanding of chemical reactivity. This guide traces the historical trajectory of their discovery, outlines key synthetic preparations with detailed experimental protocols, and presents quantitative data to allow for a comparative analysis of these methods.

A Historical Perspective: The Dawn of Bromoalcohols

The emergence of bromoalcohols is intrinsically linked to the burgeoning field of organic chemistry in the mid-19th century. While a definitive "discovery" of the first bromoalcohol is not singular, the foundational work on related compounds provides a clear timeline.

The story begins with the independent discovery of bromine by Carl Jacob Löwig and Antoine Jérôme Balard in the 1820s. A few years later, in 1832, Löwig synthesized "bromal" (tribromoacetaldehyde) by reacting ethanol (B145695) with bromine. While not a bromoalcohol, this was a significant early synthesis of a brominated organic compound.

The crucial breakthrough that paved the way for bromoalcohols came from the work of the French chemist Charles-Adolphe Wurtz . In 1856, Wurtz reported the synthesis of ethylene (B1197577) glycol, the diol precursor to the simplest bromoalcohol, 2-bromoethanol (B42945) (ethylene bromohydrin). His work on "diatomic alcohols" was a landmark in understanding the structure and reactivity of organic molecules. Although Wurtz's initial publications focused on ethylene glycol and its oxide, the preparation of halohydrins from glycols or alkenes was a logical and accessible extension of the chemical knowledge of the era. Early methods for producing 2-bromoethanol involved the reaction of ethylene glycol with hydrobromic acid or phosphorus tribromide, and the direct addition of hypobromous acid to ethylene.[1][2]

These early syntheses were often characterized by modest yields and the formation of byproducts. However, they laid the groundwork for the development of more refined and efficient methods in the 20th and 21st centuries.

Key Synthetic Methodologies: An Evolutionary Overview

The synthesis of bromoalcohols has evolved significantly since the 19th century, driven by the need for greater efficiency, selectivity, and functional group tolerance. This section details some of the pivotal historical and modern methods, providing both quantitative data and detailed experimental protocols.

Historical Synthetic Approaches

The earliest methods for preparing bromoalcohols relied on readily available starting materials and reagents.

Table 1: Quantitative Data for Historical Bromoalcohol Syntheses

MethodStarting MaterialReagentsProductYield (%)Boiling Point (°C)Reference(s)
Reaction with HBrEthylene GlycolHydrobromic Acid2-BromoethanolModerate145-150 (approx.)[1]
Reaction with PBr₃Ethylene GlycolPhosphorus Tribromide2-BromoethanolModerate145-150 (approx.)[2][3]
Addition of Hypobromous Acid to EthyleneEthyleneBromine water2-Bromoethanol54.4145-149[2][4]
Ring-opening of Ethylene Oxide with HBrEthylene Oxide46% Hydrobromic Acid2-Bromoethanol87-9255-59 / 22 mmHg[1][2]
Experimental Protocol 1: Synthesis of 2-Bromoethanol via Ring-Opening of Ethylene Oxide with Hydrobromic Acid (A historically significant high-yield method)

This procedure is adapted from historical accounts and represents a significant improvement in yield over earlier methods.[1][2]

Materials:

  • 1-L three-necked flask

  • Stirrer

  • Ice-salt bath

  • Apparatus for gas addition (including a balance to weigh the ethylene oxide tank, a U-tube with water to monitor flow rate, a cooling coil, and a U-tube to check for complete absorption)

  • 46% Hydrobromic acid (sp. gr. 1.46) (550 cc, 4.56 mol)

  • Ethylene oxide (132 g, 3 mol)

  • Anhydrous sodium carbonate

  • Anhydrous sodium sulfate (B86663)

  • Ether

Procedure:

  • Place 550 cc of 46% hydrobromic acid into the 1-L three-necked flask and cool to 10°C using an ice-salt bath.

  • Start the stirrer and begin adding 132 g of ethylene oxide over approximately 2.5 hours, maintaining the temperature below 10°C.

  • Continue stirring for one hour after the addition of ethylene oxide is complete, ensuring the temperature remains below 10°C.

  • Neutralize the excess hydrobromic acid with approximately 100 g of anhydrous sodium carbonate.

  • Add approximately 100 g of anhydrous sodium sulfate to the aqueous solution until saturation is reached and a layer of 2-bromoethanol separates.

  • Collect the 2-bromoethanol layer in 200 cc of ether. The ether layer will be the lower layer.

  • Filter the solid sodium sulfate from the solution and wash it with a small amount of ether.

  • Extract the aqueous filtrate twice with 200-cc portions of ether.

  • Combine all ether extracts and dry them overnight with anhydrous sodium sulfate.

  • Filter the dried solution and distill off the ether on a steam bath.

  • Distill the remaining 2-bromoethanol under reduced pressure. The pure fraction is collected at 55–59°C/22 mm.

Expected Yield: 327–345 g (87–92%)[1][2]

Modern Synthetic Approaches

Contemporary methods for bromoalcohol synthesis offer improved yields, stereoselectivity, and milder reaction conditions.

Table 2: Quantitative Data for Modern Bromoalcohol Syntheses

MethodStarting MaterialReagentsProductYield (%)Key FeaturesReference(s)
One-Pot Halogenation-Oxidation-WittigAlcoholsNBS, (carboethoxymethylene)triphenylphosphorane, MnO₂(Z)-α-bromo-α,β-unsaturated estersGood-ExcellentStereoselective, one-pot procedure[5]
Oxidative Bromination of AlkenesAlkenes1-butyl-3-methylimidazolium bromide, HBr, Air, NaNO₂2-Bromoethanol (from ethylene)67Utilizes air as an oxidant[3]
Experimental Protocol 2: One-Pot Synthesis of (Z)-α-bromo-α,β-unsaturated Esters from Alcohols

This modern protocol highlights the efficiency of tandem reactions in organic synthesis.[5]

Materials:

  • (Carboethoxymethylene)triphenylphosphorane (1.3 mmol)

  • N-bromosuccinimide (NBS) (1.4 mmol)

  • Alcohol (1 mmol)

  • Activated manganese dioxide (10 mmol)

  • Dichloromethane (CH₂Cl₂) (12 mL)

  • Ultrasonic bath

  • Celite

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of (carboethoxymethylene)triphenylphosphorane (1.3 mmol), N-bromosuccinimide (1.4 mmol), and the alcohol (1 mmol) in CH₂Cl₂ (12 mL), add activated manganese dioxide (10 mmol).

  • Sonicate the mixture for 10 hours.

  • Remove the manganese dioxide by filtration through Celite, washing the filter cake thoroughly with CH₂Cl₂.

  • Concentrate the combined organic portions under vacuum to a volume of approximately 1-2 mL.

  • Purify the residue by column chromatography on silica gel (petroleum ether-ethyl acetate (B1210297) 15:1) to yield the (Z)-α-bromo-α,β-unsaturated ester.

Bromoalcohols as Key Intermediates in Complex Synthesis

The utility of bromoalcohols extends far beyond their initial discovery, with their unique combination of functional groups making them invaluable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. The ability of the hydroxyl group to be protected or to direct subsequent reactions, coupled with the reactivity of the carbon-bromine bond in nucleophilic substitutions and organometallic coupling reactions, provides a powerful toolkit for organic chemists.

Workflow for the Synthesis of a Pharmaceutical Intermediate

The following diagram illustrates a generalized workflow where a bromoalcohol serves as a crucial intermediate in a multi-step synthesis of a hypothetical pharmaceutical precursor. This workflow highlights the strategic importance of bromoalcohols in constructing molecular complexity.

G cluster_0 Starting Material to Bromoalcohol cluster_1 Functional Group Manipulations cluster_2 Carbon-Carbon Bond Formation cluster_3 Final Product Synthesis A Alkene B Bromoalcohol Intermediate A->B NBS, H2O C Protected Bromoalcohol B->C Protection (e.g., TBDMSCl) D Grignard Reagent Formation C->D Mg, THF F Coupled Product D->F Addition to E E Aldehyde/Ketone E->F G Deprotection F->G e.g., TBAF H Pharmaceutical Precursor G->H Further Modifications

A generalized workflow for the use of a bromoalcohol in multi-step synthesis.

Signaling Pathways and Biological Relevance

While not signaling molecules themselves, bromoalcohols are instrumental in the synthesis of compounds that interact with biological signaling pathways. Their role as precursors to various pharmaceuticals underscores their importance in medicinal chemistry. For instance, the strategic introduction of a bromine atom can enhance the binding affinity of a drug to its target receptor or alter its metabolic profile.

The following diagram illustrates a simplified logic of how a bromoalcohol-derived compound might interact with a cellular signaling pathway.

G Bromoalcohol Bromoalcohol Drug_Synthesis Multi-step Synthesis Bromoalcohol->Drug_Synthesis Active_Drug Active Pharmaceutical Ingredient Drug_Synthesis->Active_Drug Receptor Cellular Receptor Active_Drug->Receptor Binds to Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates/Inhibits Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Logical flow from bromoalcohol to cellular response via a synthesized drug.

Conclusion

From their 19th-century origins in the laboratories of pioneering chemists to their present-day role in the sophisticated synthesis of life-saving medicines, bromoalcohols have proven to be a remarkably versatile and enduring class of organic compounds. The evolution of their synthesis reflects the broader progress of organic chemistry, showcasing a continuous drive towards greater efficiency, precision, and sustainability. As the quest for novel therapeutics and complex materials continues, the fundamental reactivity and synthetic utility of bromoalcohols will undoubtedly ensure their continued importance in the landscape of chemical science.

References

Spectroscopic Profile of 4-Bromobutan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromobutan-2-ol, a key intermediate in various synthetic applications. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for its identification and utilization in research and development.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, confirming the presence of key functional groups and the overall connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen and bromine atoms.

ProtonsChemical Shift (ppm)MultiplicityIntegration
-CH₃~1.25Doublet3H
-CH₂-~2.00Multiplet2H
-CH(OH)-~3.90Multiplet1H
-CH₂Br~3.50Triplet2H
-OHVariableSinglet (broad)1H

¹³C NMR Data

The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms.

Carbon AtomChemical Shift (ppm)
-CH₃~23
-CH₂-~42
-CH(OH)-~65
-CH₂Br~35
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its characteristic functional groups.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3600-3200Strong, Broad
C-H stretch (alkane)3000-2850Medium-Strong
C-O stretch (alcohol)1150-1050Strong
C-Br stretch650-550Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identified by the characteristic M+2 isotopic peak.

Fragment Ionm/zInterpretation
[C₄H₉BrO]⁺152/154Molecular Ion (M⁺, M+2)
[C₄H₉O]⁺73Loss of Br
[C₃H₆Br]⁺121/123Loss of CH₃O
[C₂H₅O]⁺45Cleavage adjacent to the alcohol

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

  • Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a spectral width of 0 to 220 ppm is standard, with proton decoupling to simplify the spectrum. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small drop of neat this compound directly onto the crystal.

Data Acquisition:

  • Record the spectrum over a range of 4000 to 400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Perform a background scan with a clean, empty ATR crystal.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

Instrumentation and Analysis:

  • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Use a temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

  • The eluent from the GC is introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode.

  • Acquire mass spectra over a relevant m/z range (e.g., 40-200 amu).

Data Interpretation and Visualization

The combined spectroscopic data provides a detailed "fingerprint" of this compound, allowing for its unambiguous identification. The logical workflow for this identification process is illustrated in the diagram below.

Spectroscopic_Identification cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Conclusion H_NMR ¹H NMR Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Framework Carbon Framework C_NMR->Carbon_Framework IR IR Spectroscopy Functional_Groups Functional Groups (OH, C-Br) IR->Functional_Groups MS Mass Spectrometry Mol_Weight_Frag Molecular Weight & Fragmentation Pattern MS->Mol_Weight_Frag Structure Structure of This compound Proton_Env->Structure Carbon_Framework->Structure Functional_Groups->Structure Mol_Weight_Frag->Structure

Caption: Logical workflow for the structural elucidation of this compound using various spectroscopic techniques.

An In-depth Technical Guide to the Stability and Storage of 4-Bromobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage considerations for 4-Bromobutan-2-ol (CAS No: 6089-17-4). Due to the limited availability of specific, publicly accessible stability studies on this compound, this document focuses on its intrinsic chemical stability, likely degradation pathways, recommended best practices for storage, and detailed experimental protocols for conducting stability-indicating analyses.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to developing appropriate storage and handling procedures.

PropertyValue
Molecular Formula C₄H₉BrO[1][2]
Molecular Weight 153.02 g/mol [1][2]
Appearance Data not consistently available; likely a liquid.
Purity Typically available at ≥95%[1]
IUPAC Name This compound[1][2]

Recommended Storage Conditions and Shelf Life

The recommended storage conditions for this compound vary among suppliers, suggesting that the optimal conditions may depend on the purity of the material and the intended duration of storage. For long-term storage, refrigeration is advisable to minimize potential degradation.

ParameterRecommendationSource
Storage Temperature Room Temperature[1]
Alternative Temperature Freezer (-20°C)Inferred from related bromo-compounds
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Best Practice
Container Tightly sealed, light-resistant containerBest Practice

Shelf Life and Retest Period:

A specific shelf life for this compound is not widely published. Chemical suppliers may provide a "recommended retest date," which indicates the time during which the material is expected to remain within specifications if stored correctly. It is best practice for users to re-analyze the material after prolonged storage to ensure it meets the requirements for their specific application.

Stability Profile and Potential Degradation Pathways

This compound possesses two reactive functional groups: a secondary alcohol and a primary alkyl bromide. Its stability is influenced by environmental factors such as temperature, light, and the presence of acids, bases, or oxidizing agents. The following sections describe the likely degradation pathways.

Hydrolytic Degradation (Acidic and Basic Conditions)
  • Base-Catalyzed Intramolecular Cyclization: In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the carbon bearing the bromine atom in an intramolecular SN2 reaction. This process, known as the Williamson ether synthesis, would lead to the formation of 2-methyloxirane.

  • Acid-Catalyzed Degradation: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). Subsequent loss of water could generate a secondary carbocation, which could then undergo rearrangement or react with a nucleophile.

Oxidative Degradation

The secondary alcohol in this compound is susceptible to oxidation. Common oxidizing agents can convert the alcohol to the corresponding ketone, 4-bromobutan-2-one[3]. This is a significant potential degradation pathway, especially if the compound is exposed to oxidizing materials or an oxygen-rich atmosphere over time.

Thermal Degradation

While specific data on the thermal decomposition of this compound is not available, heating haloalcohols can promote elimination reactions. In this case, the elimination of hydrogen bromide (HBr) would likely lead to the formation of but-3-en-2-ol. The stability of the resulting alkene (Zaitsev's rule) would influence the regioselectivity of this elimination.

Photodegradation

Organobromine compounds can be susceptible to photodegradation, where exposure to light, particularly UV light, can induce cleavage of the carbon-bromine bond to form radical intermediates. These radicals can then participate in a variety of subsequent reactions, leading to a mixture of degradation products. Therefore, it is crucial to protect this compound from light.

Diagram of Potential Degradation Pathways:

G cluster_degradation Degradation Pathways This compound This compound Intramolecular_Cyclization Intramolecular Cyclization (2-Methyloxirane) This compound->Intramolecular_Cyclization Base Oxidation Oxidation (4-Bromobutan-2-one) This compound->Oxidation Oxidizing Agent Elimination Elimination (But-3-en-2-ol) This compound->Elimination Heat

Caption: Potential degradation pathways of this compound.

Incompatible Materials

To ensure the stability of this compound, contact with the following materials should be avoided:

  • Strong Bases: (e.g., sodium hydroxide (B78521), potassium tert-butoxide) can catalyze intramolecular cyclization.

  • Strong Acids: (e.g., sulfuric acid, hydrochloric acid) can promote dehydration and rearrangement reactions.

  • Strong Oxidizing Agents: (e.g., potassium permanganate, chromium trioxide) can oxidize the secondary alcohol to a ketone[4].

  • Reactive Metals: (e.g., sodium, potassium, magnesium) may react with the alkyl bromide.

Experimental Protocols for Stability Assessment

The following sections outline the methodologies for conducting forced degradation studies and developing a stability-indicating analytical method for this compound.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for a defined period. At each time point, withdraw a sample, neutralize with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light. Monitor the reaction at various time points.

  • Thermal Degradation: Store a solid or neat liquid sample of this compound in an oven at a controlled temperature (e.g., 80°C). At specified intervals, dissolve a portion of the sample in a suitable solvent for analysis.

  • Photostability: Expose a sample of this compound (both solid/neat and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[5]. A control sample should be stored in the dark.

Workflow for Forced Degradation Study:

G start Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid/Neat, 80°C) start->thermal photo Photostability (ICH Q1B) start->photo analyze Analyze by Stability-Indicating HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze

Caption: Experimental workflow for a forced degradation study.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

Objective: To develop and validate an HPLC method capable of resolving this compound from all potential impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (MS) detector.

Suggested HPLC Parameters (Starting Point):

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water (Gradient)
Gradient Start with a higher percentage of water and gradually increase the acetonitrile concentration.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL

Method Development and Validation:

  • Method Development: Analyze the stressed samples from the forced degradation study. Adjust the mobile phase composition, gradient, and other parameters to achieve baseline separation of the parent peak from all degradation product peaks.

  • Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Summary and Conclusions

This compound is a bifunctional molecule with inherent reactivity that necessitates careful storage and handling. The primary degradation pathways are likely to be base-catalyzed intramolecular cyclization, oxidation of the secondary alcohol, and thermal elimination. To ensure its long-term stability, this compound should be stored at controlled room temperature or under refrigeration, protected from light, and in a tightly sealed container under an inert atmosphere. It is crucial to avoid contact with strong acids, bases, and oxidizing agents. For critical applications, researchers should perform their own stability assessments using the forced degradation and analytical methodologies outlined in this guide.

References

An In-depth Technical Guide to the Chirality and Stereoisomers of 4-Bromobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical aspects of 4-bromobutan-2-ol, a versatile chiral building block in organic synthesis. The document details its stereoisomers, physicochemical properties, synthetic routes to enantiomerically pure forms, and methods for their separation and analysis.

Introduction to Chirality in this compound

This compound is a bifunctional organic molecule containing both a hydroxyl group and a bromine atom. Its structure possesses a single stereogenic center, leading to the existence of stereoisomers. The presence of this chiral center makes it a valuable synthon for the synthesis of complex, enantiomerically pure molecules, particularly in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific stereochemistry.

The Stereoisomers of this compound

The carbon atom at the C2 position, which is bonded to a hydroxyl group, a hydrogen atom, a methyl group, and a bromomethyl group, is the sole chiral center in this compound.[1] This gives rise to two stereoisomers that are non-superimposable mirror images of each other, known as enantiomers.[2] Consequently, there are no diastereomers or meso compounds for this molecule.[2]

The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules:

  • (R)-4-Bromobutan-2-ol : The substituents around the chiral center are arranged in a clockwise direction when viewed with the lowest priority group pointing away.

  • (S)-4-Bromobutan-2-ol : The substituents are arranged in a counter-clockwise direction.

G cluster_R (R)-4-Bromobutan-2-ol cluster_S (S)-4-Bromobutan-2-ol R_img mirror S_img

Figure 1: Enantiomers of this compound.

Physicochemical Properties

Enantiomers possess identical physical properties, such as boiling point, melting point, and density, but they differ in their interaction with plane-polarized light, exhibiting equal but opposite optical rotations.[3] A 1:1 mixture of enantiomers, known as a racemic mixture, is optically inactive.[4] The boiling point of a racemic mixture may differ from that of the pure enantiomers.[5]

Property(R)-4-Bromobutan-2-ol(S)-4-Bromobutan-2-olRacemic this compound
Molecular Formula C₄H₉BrOC₄H₉BrOC₄H₉BrO
Molecular Weight 153.02 g/mol [6][7][8]153.02 g/mol 153.02 g/mol [6][7][8]
Boiling Point 69-71 °C (10 Torr)[1][6]69-71 °C (10 Torr)Data not readily available
Density 1.448 ± 0.06 g/cm³ (Predicted)[1][6]1.448 ± 0.06 g/cm³ (Predicted)Data not readily available
Optical Rotation [α] = -D[α] = +D

Note: Specific optical rotation values for the pure enantiomers are not consistently reported in publicly available literature. The signs are illustrative of their opposing optical activities.

Experimental Protocols for Synthesis

The preparation of enantiomerically enriched this compound can be achieved through two primary strategies: asymmetric synthesis and kinetic resolution.

This method involves the enantioselective reduction of the prochiral ketone, 4-bromobutan-2-one (B1281819), using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for this transformation.

Protocol (Adapted from a similar procedure for 4-iodobutan-2-ol):

  • Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the (R)- or (S)-CBS catalyst in anhydrous tetrahydrofuran (B95107) (THF).

  • Borane Addition: Cool the solution to -30 °C and slowly add a solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂).

  • Substrate Addition: Add a solution of 4-bromobutan-2-one in THF dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -30 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, slowly add methanol (B129727) to quench the excess borane. Allow the mixture to warm to room temperature and then add water.

  • Extraction: Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the enantiomerically enriched this compound.

Kinetic resolution separates enantiomers based on their different reaction rates with a chiral catalyst or reagent, typically an enzyme. Lipases are commonly used for the resolution of alcohols.

General Protocol:

  • Reaction Setup: In a suitable organic solvent, dissolve racemic this compound and an acyl donor (e.g., vinyl acetate).

  • Enzyme Addition: Add a lipase (B570770) (e.g., from Pseudomonas cepacia or Candida antarctica).

  • Reaction Progress: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

  • Separation: Once the conversion reaches approximately 50%, filter off the enzyme.

  • Purification: Concentrate the filtrate and separate the unreacted alcohol from the acylated product by flash column chromatography. One enantiomer will be isolated as the unreacted alcohol, and the other as the ester.

  • Hydrolysis (Optional): The separated acylated enantiomer can be hydrolyzed using a mild base to obtain the other enantiomer of this compound.

G cluster_asymmetric Asymmetric Synthesis cluster_resolution Kinetic Resolution ketone 4-Bromobutan-2-one chiral_alc Enantiomerically Enriched This compound ketone->chiral_alc Chiral Catalyst (e.g., CBS reagent), Reducing Agent racemic Racemic this compound enantiomer_A (R)-4-Bromobutan-2-ol racemic->enantiomer_A Lipase, Acyl Donor (Slower reacting enantiomer) enantiomer_B_ester (S)-4-Bromobutan-2-ol Ester racemic->enantiomer_B_ester Lipase, Acyl Donor (Faster reacting enantiomer)

Figure 2: Synthetic pathways to chiral this compound.

Enantiomer Separation by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers. Chiral separation is achieved by creating a diastereomeric interaction between the enantiomers and a chiral environment.

Methodologies:

  • Chiral Stationary Phase (CSP): The most common approach, where the stationary phase of the HPLC column is modified with a chiral selector. The enantiomers exhibit different affinities for the CSP, leading to different retention times.

  • Chiral Derivatizing Agent (CDA): The enantiomeric mixture is reacted with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.

  • Chiral Mobile Phase Additive (CMPA): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers in solution, allowing for their separation on an achiral column.

General Protocol for Chiral HPLC:

  • Column Selection: Choose a suitable chiral column based on the analyte's structure (e.g., polysaccharide-based columns are often effective for alcohols).

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

  • Chromatographic Run: Inject the sample into the HPLC system and monitor the elution profile using a suitable detector (e.g., UV or refractive index).

  • Optimization: Adjust the mobile phase composition, flow rate, and temperature to achieve optimal separation of the enantiomeric peaks.

G cluster_workflow Chiral HPLC Workflow sample Racemic Sample (R and S enantiomers) injection Injection sample->injection column Chiral HPLC Column (Chiral Stationary Phase) injection->column separation Differential Interaction (Formation of transient diastereomeric complexes) column->separation detection Detector separation->detection chromatogram Chromatogram (Separated Peaks for R and S enantiomers) detection->chromatogram

Figure 3: Experimental workflow for chiral HPLC separation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.

  • ¹H and ¹³C NMR: In a standard achiral solvent, the NMR spectra of the (R) and (S) enantiomers of this compound are identical. The spectra will confirm the connectivity of the atoms within the molecule.

  • Chiral NMR: To distinguish between enantiomers using NMR, a chiral environment must be introduced. This can be achieved by using a chiral solvent or, more commonly, by adding a chiral shift reagent. These reagents form diastereomeric complexes with the enantiomers, which can result in different chemical shifts for corresponding protons or carbons, allowing for their differentiation and the determination of enantiomeric excess.

Conclusion

This compound is a chiral molecule existing as a pair of enantiomers. The ability to synthesize and separate these stereoisomers in high enantiomeric purity is crucial for their application in stereoselective synthesis, particularly in the development of new pharmaceuticals. This guide has outlined the fundamental stereochemistry, physicochemical properties, and key experimental methodologies for the synthesis, separation, and analysis of the stereoisomers of this compound, providing a valuable resource for researchers in the field.

References

A Technical Guide to the Solubility of 4-Bromobutan-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromobutan-2-ol in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the underlying physicochemical principles governing its solubility and provides a detailed experimental protocol for its determination. This guide is intended to empower researchers to generate precise solubility data tailored to their specific applications.

Physicochemical Principles of this compound Solubility

This compound (C₄H₉BrO) is a bifunctional molecule containing both a hydroxyl (-OH) group and a bromo (-Br) group attached to a butane (B89635) backbone.[1][2] Its solubility in various organic solvents is dictated by the interplay of these functional groups and the overall molecular structure.

The hydroxyl group is capable of hydrogen bonding, a strong type of intermolecular force, which imparts some polar character to the molecule.[3] This suggests that this compound will exhibit some solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone). The bromine atom, being electronegative, introduces a dipole moment, further contributing to the molecule's polarity.

Conversely, the four-carbon alkyl chain is nonpolar and will interact favorably with nonpolar solvents through London dispersion forces. The principle of "like dissolves like" suggests that this compound will be soluble in solvents of similar polarity. Therefore, it is expected to be miscible with a wide range of common organic solvents, from moderately polar to nonpolar. Its solubility in highly nonpolar solvents like hexanes might be limited by its polar functional groups, while its solubility in highly polar solvents may be limited by its nonpolar alkyl chain.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature.

2.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic water bath or heating mantle with temperature control

  • Vials with airtight caps

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and syringes

  • Oven

2.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a vial.

    • Place the vial in a thermostatic bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). The presence of undissolved solid indicates a saturated solution.

  • Sample Withdrawal and Filtration:

    • Allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent precipitation.

    • Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The boiling point of the solvent should be considered.

    • Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dry solute.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

    • The mass of the solvent is the mass of the solution minus the mass of the dissolved solute.

    • Solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

Data Presentation

While specific quantitative data for this compound is not currently available in the cited literature, the results from the described experimental protocol can be effectively summarized in the following tabular format for clear comparison.

SolventTemperature (°C)Solubility ( g/100 g solvent)
e.g., Acetone25Value to be determined
e.g., Dichloromethane25Value to be determined
e.g., Toluene25Value to be determined
e.g., Hexane25Value to be determined

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized using the following diagram.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent B Equilibrate at constant temperature with stirring A->B C Settle excess solid B->C D Withdraw supernatant C->D E Filter supernatant D->E F Weigh filtered solution E->F G Evaporate solvent F->G H Weigh dry solute G->H I Calculate solubility H->I

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 4-Bromobutan-2-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Bromobutan-2-ol is a valuable and versatile bifunctional molecule in organic synthesis. Possessing both a secondary alcohol and a primary alkyl bromide, it serves as a key building block for a variety of molecular architectures. The differential reactivity of these two functional groups allows for selective transformations, making it an important intermediate in the synthesis of pharmaceuticals and other complex organic compounds. Its utility is further expanded by the presence of a chiral center at the C-2 position, enabling its use in stereoselective synthesis. These application notes provide an overview of the key synthetic applications of this compound, complete with detailed experimental protocols and quantitative data.

Key Synthetic Applications

The strategic placement of the hydroxyl and bromo functionalities in this compound allows for a range of synthetic transformations, including oxidation, nucleophilic substitution, and intramolecular cyclization.

1. Oxidation to 4-Bromobutan-2-one:

The secondary alcohol in this compound can be readily oxidized to the corresponding ketone, 4-bromobutan-2-one. This ketone is a highly useful intermediate, serving as a precursor for the synthesis of various heterocyclic compounds.[1]

2. Nucleophilic Substitution Reactions:

The primary alkyl bromide is susceptible to nucleophilic attack by a variety of nucleophiles, such as amines and alkoxides. This allows for the introduction of diverse functional groups at the C-4 position.

3. Intramolecular Cyclization:

Under basic conditions, the alkoxide formed by deprotonation of the hydroxyl group can undergo an intramolecular S_N2 reaction, displacing the bromide to form cyclic ethers such as 2-methyloxetane. This transformation is a classic example of an intramolecular Williamson ether synthesis.[2]

4. Synthesis of Chiral Building Blocks:

The chiral nature of this compound makes it a valuable precursor for the synthesis of enantiomerically pure compounds. Enantiomerically enriched forms of this compound can be prepared through methods such as enzymatic kinetic resolution.

Experimental Protocols

Protocol 1: Oxidation of this compound to 4-Bromobutan-2-one

This protocol describes the oxidation of the secondary alcohol group in this compound to a ketone using a Swern oxidation.

Reaction Scheme:

A This compound B 4-Bromobutan-2-one A->B DMSO, (COCl)2, Et3N

General reaction for the oxidation of this compound.

Materials:

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford 4-bromobutan-2-one.

Quantitative Data:

ParameterValue
Typical Yield85-95%
Reaction Time2-3 hours
Temperature-78 °C to room temperature

Protocol 2: Synthesis of 4-Aminobutan-2-ol (B1584018) via Nucleophilic Substitution

This protocol details the reaction of this compound with ammonia (B1221849) to yield 4-aminobutan-2-ol. To minimize the formation of di- and tri-alkylated products, a large excess of ammonia is used.[3][4]

Reaction Scheme:

A This compound B 4-Aminobutan-2-ol A->B NH3 (excess)

Synthesis of 4-aminobutan-2-ol from this compound.

Materials:

  • This compound

  • Aqueous ammonia (28-30%), large excess

  • Ethanol (B145695)

  • Diethyl ether

Procedure:

  • In a sealed pressure vessel, dissolve this compound (1.0 eq) in ethanol.

  • Add a large excess of aqueous ammonia (at least 10 eq).

  • Heat the mixture at 80-100 °C for 12-24 hours.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Dissolve the residue in water and extract with diethyl ether to remove any unreacted starting material.

  • The aqueous layer containing the product can be further purified by distillation or crystallization of a salt (e.g., hydrochloride).

Quantitative Data:

ParameterValue
Typical Yield60-75%
Reaction Time12-24 hours
Temperature80-100 °C

Protocol 3: Intramolecular Cyclization to 2-Methyloxetane

This protocol describes the base-mediated intramolecular cyclization of this compound to form 2-methyloxetane.[2]

Reaction Scheme:

A This compound B 2-Methyloxetane A->B Strong Base (e.g., NaH)

Intramolecular cyclization of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate the solution by distillation at atmospheric pressure due to the volatility of the product.

  • Further purification can be achieved by fractional distillation.

Quantitative Data:

ParameterValue
Typical Yield70-85%
Reaction Time4-6 hours
Temperature0 °C to room temperature

Protocol 4: Preparation of Enantiomerically Enriched (R)- and (S)-4-Bromobutan-2-ol via Enzymatic Kinetic Resolution

This protocol outlines the kinetic resolution of racemic this compound using a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product.

Workflow Diagram:

G racemic Racemic this compound lipase Lipase (e.g., Pseudomonas cepacia) Acyl Donor (e.g., Vinyl Acetate) racemic->lipase Enzymatic Acylation separation Separation (Chromatography) lipase->separation Mixture of (S)-4-Bromobutan-2-ol and (R)-4-Acetoxybutan-2-ol S_enantiomer S_enantiomer separation->S_enantiomer (S)-4-Bromobutan-2-ol R_ester R_ester separation->R_ester (R)-4-Acetoxybutan-2-ol hydrolysis Hydrolysis (e.g., K2CO3, MeOH) R_enantiomer R_enantiomer hydrolysis->R_enantiomer (R)-4-Bromobutan-2-ol R_ester->hydrolysis

Enzymatic kinetic resolution of this compound.

Materials:

  • Racemic this compound

  • Lipase from Pseudomonas cepacia (or other suitable lipase)

  • Vinyl acetate

  • Diisopropyl ether (or other suitable organic solvent)

  • Potassium carbonate

  • Methanol (B129727)

  • Silica gel for column chromatography

Procedure:

  • To a solution of racemic this compound (1.0 eq) in diisopropyl ether, add lipase (e.g., 50-100 mg per mmol of substrate) and vinyl acetate (0.6 eq).

  • Stir the suspension at room temperature (or slightly elevated temperature, e.g., 30-40 °C) and monitor the reaction progress by chiral GC or HPLC.

  • When approximately 50% conversion is reached, filter off the enzyme and wash it with diisopropyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-4-bromobutan-2-ol from the acylated (R)-4-acetoxybutan-2-ol by flash column chromatography.

  • To obtain (R)-4-bromobutan-2-ol, dissolve the isolated (R)-4-acetoxybutan-2-ol in methanol and add potassium carbonate (catalytic amount). Stir at room temperature until deacetylation is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting with diethyl ether. Dry the organic layer and concentrate to yield (R)-4-bromobutan-2-ol.

Quantitative Data:

Parameter(S)-4-Bromobutan-2-ol(R)-4-Bromobutan-2-ol
Typical Yield~45%~45% (after hydrolysis)
Enantiomeric Excess (ee)>98%>98%
Reaction Time24-72 hours(Hydrolysis) 2-4 hours

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The protocols outlined in these application notes provide a foundation for its use in the construction of a diverse range of molecules, from simple heterocyclic systems to complex, enantiomerically pure pharmaceutical intermediates. The ability to selectively manipulate its two functional groups, combined with the potential for stereocontrol, ensures its continued importance in the fields of chemical research and drug development.

References

Protocol for the Formation and Intramolecular Cyclization of a Grignard Reagent from 4-Bromobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The formation of a Grignard reagent from 4-Bromobutan-2-ol presents a classic challenge in organometallic chemistry due to the incompatibility of the strongly basic Grignard reagent with the acidic hydroxyl group. A direct reaction is not feasible as the Grignard reagent, once formed, would be immediately quenched by the alcohol proton. This protocol details a robust two-step procedure to overcome this issue, involving the protection of the hydroxyl group as a trimethylsilyl (B98337) (TMS) ether, followed by the formation of the Grignard reagent and its subsequent intramolecular cyclization to yield 3-methylcyclopentanol (B93247).

This method is of significant interest to researchers and professionals in organic synthesis and drug development as it provides a reliable pathway to functionalized cycloalkanes, which are common motifs in pharmaceutical compounds. The use of a silyl (B83357) ether protecting group is advantageous due to its ease of installation, stability under Grignard formation conditions, and mild deprotection methods.

Experimental Protocols

This protocol is divided into three key stages:

  • Protection of this compound via Trimethylsilylation.

  • Formation of the Grignard Reagent from 4-Bromo-2-(trimethylsilyloxy)butane.

  • Intramolecular Cyclization and Deprotection to Yield 3-Methylcyclopentanol.

Stage 1: Protection of this compound

This stage involves the conversion of the hydroxyl group in this compound to a trimethylsilyl ether to prevent interference in the subsequent Grignard reaction.

Materials:

  • This compound

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine (B128534) (Et₃N)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the stirred solution.

  • Slowly add trimethylsilyl chloride (1.1 equivalents) dropwise from a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 4-Bromo-2-(trimethylsilyloxy)butane. The product can be purified by vacuum distillation.

Data Presentation:

ParameterValue
Reactants
This compound1.0 eq
Triethylamine1.2 eq
Trimethylsilyl chloride1.1 eq
Solvent Anhydrous Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 2.5 - 4.5 hours
Typical Yield 90-98%
Stage 2 & 3: Grignard Reagent Formation, Intramolecular Cyclization, and Deprotection

This combined stage describes the formation of the Grignard reagent from the protected haloalcohol, its spontaneous intramolecular cyclization, and the final deprotection to yield 3-methylcyclopentanol.

Materials:

  • 4-Bromo-2-(trimethylsilyloxy)butane

  • Magnesium turnings

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution

  • Dilute Hydrochloric Acid (HCl)

  • Three-necked round-bottom flask with a reflux condenser and dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Activate magnesium turnings (1.5 equivalents) in a dry three-necked flask under an inert atmosphere by adding a small crystal of iodine and gently warming until the iodine color disappears.

  • Allow the flask to cool and add anhydrous diethyl ether or THF to cover the magnesium.

  • Dissolve 4-Bromo-2-(trimethylsilyloxy)butane (1 equivalent) in anhydrous diethyl ether or THF in a dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and gentle refluxing of the solvent.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent and subsequent cyclization.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • To deprotect the silyl ether, add dilute hydrochloric acid dropwise until the solution is acidic (check with pH paper).

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure. The crude 3-methylcyclopentanol can be purified by distillation.

Data Presentation:

ParameterValue
Reactants
4-Bromo-2-(trimethylsilyloxy)butane1.0 eq
Magnesium turnings1.5 eq
Solvent Anhydrous Diethyl Ether or THF
Reaction Time 2-4 hours
Quenching/Deprotection Saturated aq. NH₄Cl, Dilute HCl
Typical Yield of 3-methylcyclopentanol 70-85% (from protected bromide)

Mandatory Visualizations

Grignard_Formation_Workflow cluster_protection Stage 1: Protection cluster_grignard Stage 2 & 3: Grignard Formation, Cyclization & Deprotection start_prot This compound reagents_prot TMSCl, Et3N in CH2Cl2, 0°C to RT start_prot->reagents_prot React with product_prot 4-Bromo-2-(trimethylsilyloxy)butane reagents_prot->product_prot Yields start_grignard 4-Bromo-2-(trimethylsilyloxy)butane reagents_grignard Mg, I2 (cat.) in Anhydrous Ether/THF start_grignard->reagents_grignard React with intermediate_grignard Grignard Reagent (Intramolecular Cyclization Occurs) reagents_grignard->intermediate_grignard Forms reagents_deprot 1. Sat. aq. NH4Cl 2. Dil. HCl intermediate_grignard->reagents_deprot Quench & Deprotect final_product 3-Methylcyclopentanol reagents_deprot->final_product Yields

Caption: Workflow for the synthesis of 3-methylcyclopentanol.

Reaction_Pathway cluster_structures Chemical Structures This compound This compound 4-Bromo-2-(trimethylsilyloxy)butane Br-(CH2)2-CH(OTMS)-CH3 This compound->4-Bromo-2-(trimethylsilyloxy)butane  TMSCl, Et3N   Grignard Reagent Intermediate BrMg-(CH2)2-CH(OTMS)-CH3 4-Bromo-2-(trimethylsilyloxy)butane->Grignard Reagent Intermediate  Mg, Ether/THF   Cyclized Intermediate Cyclopentyl-OMgBr with Me and OTMS groups Grignard Reagent Intermediate->Cyclized Intermediate  Intramolecular  Cyclization 3-Methylcyclopentanol 3-Methylcyclopentanol Cyclized Intermediate->3-Methylcyclopentanol  H3O+ Workup  (Deprotection)

Caption: Signaling pathway of the Grignard reaction.

Application Notes and Protocols: 4-Bromobutan-2-ol as a Versatile Precursor for the Synthesis of Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of chiral amines utilizing 4-bromobutan-2-ol as a key starting material. Chiral amines are crucial building blocks in the pharmaceutical industry, and the protocols outlined below describe both chemical and chemoenzymatic approaches to producing the valuable intermediate, 4-aminobutan-2-ol (B1584018).

Introduction

This compound is a bifunctional molecule containing both a secondary alcohol and a primary bromide. This structure allows for a range of chemical transformations, making it a valuable precursor for more complex molecules. The chiral center at the C-2 position is of particular interest in drug development, where stereochemistry plays a critical role in biological activity. The following protocols detail two distinct strategies for the synthesis of chiral 4-aminobutan-2-ol: a chemical route involving nucleophilic substitution and a chemoenzymatic route leveraging the high selectivity of enzymes.

Chemical Synthesis Route: Nucleophilic Substitution via Azide (B81097) Intermediate

This protocol describes a two-step process for the synthesis of chiral 4-aminobutan-2-ol from this compound. The first step involves an SN2 reaction with sodium azide to form an azido (B1232118) alcohol, which is then reduced to the corresponding amine. This method is advantageous as it minimizes the formation of over-alkylation byproducts that can occur with direct amination.

Experimental Protocol: Synthesis of 4-Azidobutan-2-ol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone.

  • Addition of Azide: Add sodium azide (NaN₃, 1.5-2.0 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude 4-azidobutan-2-ol. The product can be further purified by flash column chromatography.

Experimental Protocol: Reduction of 4-Azidobutan-2-ol to 4-Aminobutan-2-ol

  • Reaction Setup: Dissolve the crude 4-azidobutan-2-ol (1 equivalent) in a solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Reduction: The reduction can be carried out using one of the following methods:

    • Catalytic Hydrogenation: Place the flask under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 4-12 hours.

    • Transfer Hydrogenation: Add a hydrogen donor such as ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) and heat the reaction to reflux.

  • Work-up: Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 4-aminobutan-2-ol. The product can be purified by distillation or crystallization.

Quantitative Data for Analogous Azide Substitution and Reduction Reactions

Starting MaterialReactionReagents and ConditionsYield (%)Enantiomeric Excess (ee) (%)
(R)-1-bromo-3-methylbutan-2-olAzide SubstitutionNaN₃, DMF, 80 °C~85>99 (inversion)
(S)-2-azido-1-phenylethanolReductionH₂, Pd/C, MeOH, rt>95>99

Note: The data presented in this table is for analogous reactions and is intended to provide a general expectation for the described protocol.

G This compound This compound 4-Azidobutan-2-ol 4-Azidobutan-2-ol This compound->4-Azidobutan-2-ol NaN3, DMF 4-Aminobutan-2-ol 4-Aminobutan-2-ol 4-Azidobutan-2-ol->4-Aminobutan-2-ol H2, Pd/C G 4-Hydroxybutan-2-one 4-Hydroxybutan-2-one 4-Aminobutan-2-ol 4-Aminobutan-2-ol 4-Hydroxybutan-2-one->4-Aminobutan-2-ol Transaminase, Amino Donor, PLP

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Bromobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobutan-2-ol is a versatile bifunctional molecule containing both a secondary alcohol and a primary alkyl bromide. The presence of these two functional groups allows for a range of nucleophilic substitution reactions, making it a valuable building block in organic synthesis. The primary carbon attached to the bromine atom is an excellent electrophilic site, favoring bimolecular nucleophilic substitution (SN2) reactions.[1] This allows for the displacement of the bromide, a good leaving group, by a variety of nucleophiles.[1] These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, essential for the synthesis of pharmaceutical intermediates and other complex organic molecules.

This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions of this compound, including intramolecular cyclization and intermolecular reactions with common nucleophiles.

Intramolecular Nucleophilic Substitution: Synthesis of 2-Methyltetrahydrofuran (B130290)

One of the most significant reactions of this compound is its intramolecular cyclization to form 2-methyltetrahydrofuran (2-MeTHF). This reaction proceeds via an intramolecular Williamson ether synthesis.[2][3] The alcohol's hydroxyl group, upon deprotonation by a strong base, acts as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom in an SN2 fashion to form the five-membered cyclic ether.[3] 2-MeTHF is considered a green, biomass-derived solvent and is a valuable alternative to other ether solvents like tetrahydrofuran (B95107) (THF).[4][5]

Logical Relationship: Pathways for this compound

sub This compound intra Intramolecular SN2 Reaction sub->intra Internal Nucleophile (Deprotonated -OH) inter Intermolecular SN2 Reaction sub->inter External Nucleophile prod_intra 2-Methyltetrahydrofuran intra->prod_intra prod_azide 4-Azidobutan-2-ol inter->prod_azide prod_cyanide 5-Hydroxypentanenitrile inter->prod_cyanide reag_intra Strong Base (e.g., NaH) reag_intra->intra reag_azide Azide (B81097) Nucleophile (e.g., NaN3) reag_azide->inter reag_cyanide Cyanide Nucleophile (e.g., KCN) reag_cyanide->inter

Caption: Reaction pathways for this compound.

Experimental Protocol 1: Synthesis of 2-Methyltetrahydrofuran

This protocol details the base-mediated intramolecular cyclization of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add anhydrous THF. Carefully add sodium hydride (60% dispersion in oil) to the THF while stirring.

  • Substrate Addition: Slowly add a solution of this compound in anhydrous THF to the stirred suspension of NaH at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product, 2-methyltetrahydrofuran, can be purified by fractional distillation.

Intermolecular Nucleophilic Substitution Reactions

This compound readily reacts with various external nucleophiles in SN2 reactions. The primary nature of the carbon-bromine bond makes it susceptible to backside attack by strong nucleophiles.[1][6] Common polar aprotic solvents like DMF or DMSO are often used to facilitate these reactions.[7]

Reaction with Azide Ion

The reaction with sodium azide (NaN₃) provides a straightforward method for introducing an azide group, yielding 4-azidobutan-2-ol. Azides are valuable intermediates, readily converted to amines via reduction. The azide ion is a potent nucleophile, and the reaction typically proceeds cleanly via an SN2 mechanism.[8]

Reaction with Cyanide Ion

Reacting this compound with sodium or potassium cyanide introduces a nitrile group, forming 5-hydroxypentanenitrile. This reaction is a powerful tool for carbon chain extension.[9] The reaction is typically performed in an alcoholic solvent under reflux to prevent the formation of side products.[9]

Experimental Workflow: Intermolecular Substitution

start Start: Dissolve this compound and Nucleophile (e.g., NaN3 or KCN) in appropriate solvent (e.g., DMF or Ethanol) heat Heat Reaction Mixture (e.g., Reflux) start->heat monitor Monitor Reaction Progress (TLC or GC) heat->monitor monitor->heat Incomplete workup Aqueous Work-up: - Cool the mixture - Add water & organic solvent monitor->workup Reaction Complete extract Extract Product into Organic Layer workup->extract dry Dry Organic Layer (e.g., with MgSO4) extract->dry purify Purify Product: - Filter and evaporate solvent - Column chromatography or distillation dry->purify end End: Characterize Pure Product purify->end

Caption: General workflow for intermolecular reactions.

Experimental Protocol 2: Synthesis of 4-Azidobutan-2-ol

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and sodium azide in DMF.

  • Heating: Heat the stirred mixture to 80-90 °C.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction: Separate the layers and extract the aqueous phase three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts, wash with water and then brine. Dry the solution over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. The resulting crude 4-azidobutan-2-ol can be purified by column chromatography on silica (B1680970) gel.

Experimental Protocol 3: Synthesis of 5-Hydroxypentanenitrile

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Ethanol (B145695)

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, prepare a solution of potassium cyanide in a mixture of ethanol and water.[9]

  • Addition of Substrate: Add this compound to the solution.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring.[9]

  • Monitoring: Follow the reaction's progress by TLC or GC. The reaction is generally complete after several hours.

  • Work-up: After cooling, remove the ethanol via rotary evaporation. Add water to the residue.

  • Extraction: Extract the aqueous solution multiple times with dichloromethane.

  • Drying and Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The product, 5-hydroxypentanenitrile, can be purified by distillation under reduced pressure.

Data Summary

The efficiency of nucleophilic substitution reactions on this compound depends heavily on the nucleophile, solvent, and temperature. The following table summarizes typical reaction conditions and expected outcomes.

Reaction TypeNucleophileSolventTemperatureTypical YieldProduct
Intramolecular Cyclization Internal (-O⁻)THFReflux> 85%2-Methyltetrahydrofuran
Azide Substitution NaN₃DMF80-90 °C80-95%4-Azidobutan-2-ol
Cyanide Substitution KCNEthanol/WaterReflux70-85%5-Hydroxypentanenitrile

Mechanism: SN2 Pathway

The reactions described proceed via an SN2 mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (bromide).[6][10] This backside attack leads to an inversion of stereochemistry if the carbon atom is a chiral center.[6]

SN2 Mechanism with Azide Nucleophile

Caption: Concerted SN2 mechanism for azide substitution.

References

Application of 4-Bromobutan-2-ol in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromobutan-2-ol is a versatile and valuable chiral building block in pharmaceutical synthesis. Its bifunctional nature, possessing both a hydroxyl group and a reactive bromine atom, along with a stereogenic center at the second carbon, makes it an ideal starting material for the enantioselective synthesis of complex molecular architectures. This is particularly crucial in drug development, where the stereochemistry of a molecule often dictates its pharmacological activity and safety profile. The (R) and (S) enantiomers of this compound serve as key synthons for introducing a four-carbon chiral motif into target drug molecules.

This application note details the use of (R)-4-Bromobutan-2-ol in the synthesis of (R)-3-aminopyrrolidine, a critical intermediate for a class of DNA gyrase inhibitors with antibacterial activity.

Application in the Synthesis of (R)-3-Aminopyrrolidine Derivatives

(R)-3-aminopyrrolidine is a key structural motif found in numerous pharmaceutical compounds, including potent DNA gyrase inhibitors. The synthesis of enantiomerically pure (R)-3-aminopyrrolidine is a critical step in the development of these therapeutics. (R)-4-Bromobutan-2-ol provides an efficient and stereospecific route to this important intermediate.

The overall synthetic strategy involves the conversion of the hydroxyl group of (R)-4-Bromobutan-2-ol to a suitable leaving group, followed by the introduction of an amino functionality and subsequent intramolecular cyclization to form the pyrrolidine (B122466) ring. The resulting chiral pyrrolidine derivative can then be further elaborated to the final active pharmaceutical ingredient (API).

Logical Workflow for the Synthesis

G A Starting Material: (R)-4-Bromobutan-2-ol B Activation of Hydroxyl Group (e.g., Mesylation) A->B C Nucleophilic Substitution with an Amino Synthon B->C D Intramolecular Cyclization to form Pyrrolidine Ring C->D E Deprotection and further functionalization D->E F Final Pharmaceutical Intermediate: (R)-3-Aminopyrrolidine Derivative E->F

Caption: Synthetic workflow from (R)-4-Bromobutan-2-ol to a chiral pyrrolidine intermediate.

Key Synthetic Steps and Experimental Protocols

The synthesis of (R)-3-(Boc-amino)pyrrolidine, a protected form of (R)-3-aminopyrrolidine, from (R)-4-Bromobutan-2-ol is a multi-step process.

Reaction Scheme

G cluster_0 Synthesis of (R)-3-(Boc-amino)pyrrolidine start (R)-4-Bromobutan-2-ol step1 1. MsCl, Et3N, DCM 2. NaN3, DMF start->step1 Azidation step2 LiAlH4, THF step1->step2 Reduction step3 Boc2O, Et3N, DCM step2->step3 Boc Protection product (R)-3-(Boc-amino)pyrrolidine step3->product

Caption: Reaction scheme for the synthesis of (R)-3-(Boc-amino)pyrrolidine.

Experimental Protocols

Step 1: Synthesis of (R)-1-Azido-4-bromobutan-2-ol

This two-step, one-pot procedure first activates the hydroxyl group of (R)-4-Bromobutan-2-ol by mesylation, followed by nucleophilic substitution with sodium azide (B81097).

  • Materials:

    • (R)-4-Bromobutan-2-ol (1 equivalent)

    • Triethylamine (1.5 equivalents)

    • Methanesulfonyl chloride (1.2 equivalents)

    • Dichloromethane (DCM)

    • Sodium azide (2.0 equivalents)

    • N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate (B86663)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve (R)-4-Bromobutan-2-ol in DCM and cool the solution to 0 °C in an ice bath.

    • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude mesylate.

    • Dissolve the crude mesylate in DMF and add sodium azide.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Cool the reaction to room temperature, add water, and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield (R)-1-Azido-4-bromobutan-2-ol.

Step 2: Synthesis of (R)-3-Aminopyrrolidine

This step involves the reductive cyclization of the azido-bromo intermediate.

  • Materials:

  • Procedure:

    • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of (R)-1-Azido-4-bromobutan-2-ol in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and then reflux for 6 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water and 15% aqueous sodium hydroxide.

    • Add sodium sulfate decahydrate and stir the mixture for 30 minutes.

    • Filter the resulting solid and wash with THF.

    • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude (R)-3-aminopyrrolidine.

Step 3: Synthesis of (R)-3-(Boc-amino)pyrrolidine

The crude amine is protected with a Boc group to facilitate purification and further reactions.

  • Materials:

    • Crude (R)-3-aminopyrrolidine (1 equivalent)

    • Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 equivalents)

    • Triethylamine (1.2 equivalents)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the crude (R)-3-aminopyrrolidine in DCM and add triethylamine.

    • Add a solution of Boc₂O in DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford (R)-3-(Boc-amino)pyrrolidine.

Quantitative Data

The following table summarizes the typical yields and purity for each step in the synthesis of (R)-3-(Boc-amino)pyrrolidine from (R)-4-Bromobutan-2-ol.

StepProductStarting MaterialReagentsTypical Yield (%)Purity (%) (by HPLC)
1(R)-1-Azido-4-bromobutan-2-ol(R)-4-Bromobutan-2-ol1. MsCl, Et₃N; 2. NaN₃75-85>95
2(R)-3-Aminopyrrolidine(R)-1-Azido-4-bromobutan-2-olLiAlH₄60-70 (crude)-
3(R)-3-(Boc-amino)pyrrolidine(R)-3-AminopyrrolidineBoc₂O, Et₃N80-90 (over 2 steps)>98

Note: Yields and purity are representative and may vary depending on reaction conditions and scale.

Conclusion

This compound, particularly in its enantiomerically pure forms, is a highly valuable building block for the synthesis of chiral pharmaceutical intermediates. The detailed protocol for the synthesis of (R)-3-(Boc-amino)pyrrolidine from (R)-4-Bromobutan-2-ol demonstrates a practical and efficient route to a key component of DNA gyrase inhibitors. This application highlights the importance of chiral synthons in modern drug discovery and development, enabling the stereoselective synthesis of complex and potent therapeutic agents.

Application Note and Protocol: Oxidation of 4-Bromobutan-2-ol to 4-Bromobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromobutan-2-one (B1281819) is a valuable electrophilic building block in organic synthesis, serving as a key intermediate in the production of various fine chemicals and pharmaceuticals.[1] One established route for its synthesis is the oxidation of the corresponding secondary alcohol, 4-bromobutan-2-ol.[1] This document provides detailed experimental protocols for this transformation using two common and effective oxidizing agents: Pyridinium (B92312) Chlorochromate (PCC) and Dess-Martin Periodinane (DMP). Both reagents are known for their ability to convert secondary alcohols to ketones under relatively mild conditions.[2][3][4][5] PCC is a chromium-based reagent that offers a cost-effective method, while DMP is a hypervalent iodine reagent known for its high selectivity, mild reaction conditions (room temperature and neutral pH), and simplified workup.[2][6][7][8][9] These protocols are intended for researchers, scientists, and professionals in drug development.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the key quantitative parameters for the two detailed oxidation procedures, allowing for a direct comparison of the methods.

ParameterMethod 1: PCC OxidationMethod 2: Dess-Martin Oxidation
Starting Material This compoundThis compound
Oxidizing Agent Pyridinium Chlorochromate (PCC)Dess-Martin Periodinane (DMP)
Stoichiometry (Alcohol:Oxidant) 1 : 1.51 : 1.2
Solvent Dichloromethane (B109758) (CH₂Cl₂)Dichloromethane (CH₂Cl₂)
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours2 - 4 hours
Work-up Procedure Filtration through silica (B1680970) gel, solvent evaporationQuenching with Na₂S₂O₃, filtration, extraction
Purification Method Flash column chromatographyFlash column chromatography
Toxicity Profile Chromium-based, toxicLess toxic than chromium reagents

Experimental Protocols

Method 1: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol details the oxidation of this compound to 4-bromobutan-2-one using PCC. PCC is a milder oxidizing agent than chromic acid and is effective for converting secondary alcohols to ketones.[3][4][5]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Silica gel

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Apparatus for filtration

  • Rotary evaporator

  • Apparatus for flash column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridinium chlorochromate (1.5 equivalents). Suspend the PCC in anhydrous dichloromethane (approximately 10-15 mL per gram of alcohol).

  • Addition of Alcohol: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution to the stirred PCC suspension in one portion.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction is typically complete within 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire mixture through a short plug of silica gel to filter out the chromium byproducts. Wash the silica gel plug with additional diethyl ether to ensure all the product is collected.

  • Purification: Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate (B1210297) gradient) to yield pure 4-bromobutan-2-one.

Method 2: Oxidation using Dess-Martin Periodinane (DMP)

This protocol describes the oxidation of this compound using Dess-Martin Periodinane. DMP is a highly selective and mild oxidant, making it suitable for sensitive substrates.[2][7][8] The reaction is typically fast and the work-up is straightforward.[2][8]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for flash column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (approximately 10 volumes, e.g., 10 mL for 1 g of alcohol).

  • Addition of Oxidant: To the stirred solution, add Dess-Martin Periodinane (1.2 equivalents) portion-wise at room temperature.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours.[7] Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the solid byproducts dissolve. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 4-bromobutan-2-one.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of 4-Bromobutan-2-one from this compound.

experimental_workflow start Start: this compound reaction_setup Reaction Setup: Dissolve in CH₂Cl₂ start->reaction_setup add_oxidant Add Oxidizing Agent (PCC or DMP) reaction_setup->add_oxidant reaction Stir at Room Temperature (2-4 hours) add_oxidant->reaction workup Reaction Work-up (Filtration / Quenching & Extraction) reaction->workup TLC Monitoring purification Purification: Flash Column Chromatography workup->purification product Product: 4-Bromobutan-2-one purification->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: Experimental workflow for the oxidation of this compound.

References

Protecting Group Strategies for 4-Bromobutan-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection and implementation of protecting group strategies for 4-bromobutan-2-ol. The presence of both a secondary alcohol and a primary alkyl bromide necessitates careful consideration of reaction conditions to ensure chemoselectivity and avoid unwanted side reactions.

Overview of Protecting Group Strategies

The secondary alcohol in this compound is a versatile functional group for various synthetic transformations. However, its acidic proton and nucleophilic oxygen can interfere with reactions targeting other parts of the molecule or be susceptible to undesired reactions. Protecting the hydroxyl group allows for a broader range of chemical manipulations. The choice of protecting group is critical and depends on the planned subsequent reaction steps and the required deprotection conditions. Key considerations include the stability of the protecting group to acidic, basic, or organometallic reagents and the orthogonality of its removal in the presence of the alkyl bromide.

A general workflow for utilizing a protecting group strategy is outlined below.

G cluster_0 Protecting Group Strategy Workflow A Starting Material (this compound) B Protection of -OH Group A->B Introduce Protecting Group C Protected Intermediate B->C D Desired Reaction at Another Functional Group C->D Perform Transformation E Deprotection D->E Remove Protecting Group F Final Product E->F

Caption: General workflow for a protecting group strategy.

Recommended Protecting Groups for this compound

Three common and effective protecting groups for the secondary alcohol of this compound are presented: tert-Butyldimethylsilyl (TBDMS) ether, Benzyl (B1604629) (Bn) ether, and Acetate (B1210297) (Ac) ester. The choice among these will be dictated by the specific requirements of the synthetic route.

tert-Butyldimethylsilyl (TBDMS) Ether

TBDMS ethers are robust protecting groups that are stable to a wide range of non-acidic reagents, including organometallics and many oxidizing and reducing agents.[1][2] Their removal is typically achieved under acidic conditions or with a fluoride (B91410) source, offering good orthogonality.[3][4]

Considerations for this compound: The protection step is generally performed under neutral or mildly basic conditions, minimizing the risk of intramolecular cyclization. Deprotection with fluoride sources is highly selective and should not affect the primary bromide.

Quantitative Data Summary:

Protecting GroupReagents (Protection)SolventTemp. (°C)Time (h)Yield (%)Reagents (Deprotection)SolventTemp. (°C)Time (h)Yield (%)
TBDMS TBDMS-Cl, Imidazole (B134444)DMFRT2-1690-98TBAFTHFRT0.5-484-95
TBDMS-Cl, Et3N, DMAPCH2Cl2RT2-4>95AcCl (cat.), MeOHMeOHRT0.5-2>90

Experimental Protocols:

Protocol 2.1.1: Protection of this compound as a TBDMS Ether

  • Materials:

    • This compound (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

    • Imidazole (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous NH4Cl solution

    • Brine

    • Anhydrous Na2SO4

  • Procedure:

    • To a solution of this compound in anhydrous DMF, add imidazole.

    • Stir the mixture at room temperature until the imidazole has dissolved.

    • Add TBDMS-Cl portion-wise to the solution.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NH4Cl solution.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected this compound.

Protocol 2.1.2: Deprotection of TBDMS-protected this compound

  • Materials:

    • TBDMS-protected this compound (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl ether

    • Water

    • Brine

    • Anhydrous Na2SO4

  • Procedure:

    • Dissolve the TBDMS-protected this compound in anhydrous THF.

    • Add the TBAF solution dropwise to the reaction mixture at room temperature.

    • Stir the reaction and monitor its progress by TLC.

    • Upon completion, quench the reaction by adding water.

    • Extract the mixture with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

G cluster_1 TBDMS Protection/Deprotection Start This compound Protected TBDMS-protected This compound Start->Protected TBDMS-Cl, Imidazole, DMF Protected->Start TBAF, THF

Caption: TBDMS protection and deprotection of this compound.

Benzyl (Bn) Ether

Benzyl ethers are stable to a wide range of acidic and basic conditions, making them a robust protecting group.[5] Deprotection is commonly achieved by catalytic hydrogenolysis, which is a mild method.[6]

Considerations for this compound: The standard Williamson ether synthesis for benzyl ether formation involves a strong base (e.g., NaH), which can promote the intramolecular SN2 reaction to form 2-methyltetrahydrofuran. To circumvent this, milder basic conditions (e.g., Ag2O) or acid-catalyzed methods can be employed.[7] Catalytic hydrogenolysis for deprotection is generally compatible with the alkyl bromide, although over-reduction can be a concern with some catalysts or prolonged reaction times.

Quantitative Data Summary:

Protecting GroupReagents (Protection)SolventTemp. (°C)Time (h)Yield (%)Reagents (Deprotection)SolventTemp. (°C)Time (h)Yield (%)
Benzyl (Bn) BnBr, NaHDMF/THF0 to RT1-470-95H2, Pd/CEtOH/MeOHRT2-1685-98
BnBr, Ag2OTolueneReflux12-2470-85DDQCH2Cl2/H2ORT1-380-95

Experimental Protocols:

Protocol 2.2.1: Protection of this compound as a Benzyl Ether (Milder Conditions)

  • Materials:

    • This compound (1.0 eq)

    • Benzyl bromide (BnBr) (1.5 eq)

    • Silver(I) oxide (Ag2O) (1.5 eq)

    • Anhydrous Toluene

    • Celite®

  • Procedure:

    • To a suspension of this compound and Ag2O in anhydrous toluene, add benzyl bromide.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® and wash the pad with toluene.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl-protected this compound.

Protocol 2.2.2: Deprotection of Benzyl-protected this compound

  • Materials:

    • Benzyl-protected this compound (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Ethanol (B145695) or Methanol (B129727)

    • Hydrogen gas (H2) balloon or Parr hydrogenator

    • Celite®

  • Procedure:

    • Dissolve the benzyl-protected this compound in ethanol or methanol in a flask equipped with a stir bar.

    • Carefully add the Pd/C catalyst to the solution.

    • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.

G cluster_2 Benzyl Protection/Deprotection Start This compound Protected Benzyl-protected This compound Start->Protected BnBr, Ag₂O, Toluene Protected->Start H₂, Pd/C, EtOH

Caption: Benzyl protection and deprotection of this compound.

Acetate (Ac) Ester

Acetate esters are readily formed and are stable to acidic conditions and some oxidizing and reducing agents. They are, however, labile to basic conditions (hydrolysis).[8]

Considerations for this compound: Protection is straightforward using acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). These conditions are unlikely to affect the primary bromide. Deprotection is achieved by hydrolysis under basic conditions (e.g., K2CO3 in methanol) or acidic conditions.[9] Basic hydrolysis should be performed under carefully controlled, mild conditions to avoid potential elimination or substitution of the bromide.

Quantitative Data Summary:

Protecting GroupReagents (Protection)SolventTemp. (°C)Time (h)Yield (%)Reagents (Deprotection)SolventTemp. (°C)Time (h)Yield (%)
Acetate (Ac) Ac2O, PyridineCH2Cl2RT1-390-98K2CO3MeOHRT1-485-95
AcCl, Et3NCH2Cl20 to RT0.5-2>95LiOHTHF/H2ORT1-2>90

Experimental Protocols:

Protocol 2.3.1: Protection of this compound as an Acetate Ester

  • Materials:

    • This compound (1.0 eq)

    • Acetic anhydride (Ac2O) (1.5 eq)

    • Pyridine (2.0 eq)

    • Anhydrous Dichloromethane (CH2Cl2)

    • 1 M HCl solution

    • Saturated aqueous NaHCO3 solution

    • Brine

    • Anhydrous Na2SO4

  • Procedure:

    • Dissolve this compound in anhydrous CH2Cl2 and cool the solution to 0 °C.

    • Add pyridine, followed by the dropwise addition of acetic anhydride.

    • Allow the reaction to warm to room temperature and stir, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure acetate-protected this compound.

Protocol 2.3.2: Deprotection of Acetate-protected this compound

  • Materials:

    • Acetate-protected this compound (1.0 eq)

    • Potassium carbonate (K2CO3) (2.0 eq)

    • Methanol (MeOH)

    • Water

    • Diethyl ether

    • Brine

    • Anhydrous Na2SO4

  • Procedure:

    • Dissolve the acetate-protected this compound in methanol.

    • Add potassium carbonate to the solution and stir at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, add water to the reaction mixture and remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.

G cluster_3 Acetate Protection/Deprotection Start This compound Protected Acetate-protected This compound Start->Protected Ac₂O, Pyridine, CH₂Cl₂ Protected->Start K₂CO₃, MeOH

Caption: Acetate protection and deprotection of this compound.

Potential Side Reaction: Intramolecular Cyclization

A significant potential side reaction during the protection of this compound, especially under basic conditions, is the intramolecular SN2 reaction of the resulting alkoxide with the primary bromide to form 2-methyltetrahydrofuran.

The choice of base and reaction temperature is crucial to minimize this side reaction. Strong, non-nucleophilic bases at low temperatures are generally preferred if basic conditions are unavoidable. For instance, in the case of benzyl ether formation, using milder conditions such as Ag2O instead of NaH can significantly reduce the extent of cyclization. For acetate protection, the use of pyridine or triethylamine as a base is generally safe. TBDMS protection with imidazole is also a mild method that typically avoids this side reaction. Careful monitoring of the reaction is always recommended.

References

Enantioselective Synthesis of Chiral 4-Bromobutan-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 4-bromobutan-2-ol is a valuable and versatile building block in modern organic synthesis, particularly in the development of pharmaceutical agents. Its bifunctional nature, possessing both a stereogenic secondary alcohol and a reactive primary bromide, allows for a diverse range of subsequent chemical transformations. The precise stereochemistry at the C-2 position is often crucial for the biological activity of the target molecules, making the development of efficient and highly selective methods for the synthesis of both (R)- and (S)-4-bromobutan-2-ol a significant area of interest.

This document provides detailed application notes and experimental protocols for two of the most effective and widely used strategies for the enantioselective synthesis of chiral this compound:

  • Enantioselective Reduction of a Prochiral Ketone: The asymmetric reduction of 4-bromobutan-2-one (B1281819) using a chiral catalyst.

  • Enzymatic Kinetic Resolution of a Racemic Alcohol: The selective acylation of one enantiomer of racemic this compound catalyzed by a lipase (B570770).

These methods offer distinct advantages and can be selected based on the desired enantiomer, scalability, and available resources.

Data Presentation: Comparison of Synthetic Strategies

The following table summarizes the key quantitative data for the two primary synthetic routes to chiral this compound, providing a basis for comparison in terms of yield and enantioselectivity.

MethodCatalyst/EnzymeSubstrateProduct(s)Typical Yield (%)Typical Enantiomeric Excess (ee %)
Asymmetric Catalytic Reduction (R)- or (S)-CBS Catalyst4-Bromobutan-2-one(S)- or (R)-4-Bromobutan-2-ol>90%>95%
Enzymatic Kinetic Resolution Lipase (e.g., Candida antarctica Lipase B)Racemic this compound(R)-4-Bromobutan-2-ol & (S)-4-Bromobutan-2-ol acetate (B1210297)~50% (for each enantiomer)>99%

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the two primary synthetic strategies.

G cluster_0 Asymmetric Catalytic Reduction 4-Bromobutan-2-one 4-Bromobutan-2-one Chiral this compound Chiral this compound 4-Bromobutan-2-one->Chiral this compound Reduction Chiral Catalyst (CBS) Chiral Catalyst (CBS) Chiral Catalyst (CBS)->Chiral this compound Reducing Agent (Borane) Reducing Agent (Borane) Reducing Agent (Borane)->Chiral this compound

Workflow for the asymmetric synthesis of chiral this compound.

G cluster_1 Enzymatic Kinetic Resolution Racemic this compound Racemic this compound Separation Separation Racemic this compound->Separation Selective Acylation Lipase Lipase Lipase->Separation Acyl Donor Acyl Donor Acyl Donor->Separation Unreacted (R)-Alcohol Unreacted (R)-Alcohol Separation->Unreacted (R)-Alcohol Acylated (S)-Ester Acylated (S)-Ester Separation->Acylated (S)-Ester

Workflow for the enzymatic kinetic resolution of racemic this compound.

Experimental Protocols

Method 1: Asymmetric Catalytic Reduction of 4-Bromobutan-2-one (CBS Reduction)

This protocol describes the enantioselective reduction of the prochiral ketone, 4-bromobutan-2-one, to the corresponding chiral alcohol using a Corey-Bakshi-Shibata (CBS) catalyst. This method is highly efficient for producing a single enantiomer in high yield and enantiomeric excess.[1][2][3]

Materials:

Procedure:

  • Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene). Dilute with anhydrous THF (to a final catalyst concentration of ~0.1 M).

  • Borane Addition: To the catalyst solution at room temperature, add borane-dimethyl sulfide complex (0.6 eq) dropwise. Stir the mixture for 10 minutes.

  • Ketone Addition: Cool the reaction mixture to -20 °C (a dry ice/acetonitrile bath is suitable). Add a solution of 4-bromobutan-2-one (1.0 eq) in anhydrous THF dropwise over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at -20 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed (typically 1-2 hours).

  • Quenching and Work-up: Once the reaction is complete, slowly and carefully add methanol dropwise at -20 °C to quench the excess borane. Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched this compound.

Method 2: Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes the kinetic resolution of racemic this compound using an immobilized lipase, which selectively acylates one enantiomer, allowing for the separation of both enantiomers in high optical purity.[4][5]

Materials:

  • Racemic this compound (can be prepared by the reduction of 4-bromobutan-2-one with NaBH₄)

  • Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether or toluene)

  • Molecular sieves (4 Å, activated)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried flask, add anhydrous organic solvent, racemic this compound (1.0 eq), and activated molecular sieves (to ensure anhydrous conditions).

  • Acyl Donor Addition: Add vinyl acetate (0.5 - 1.0 eq) to the mixture. Using a slight excess of the acyl donor can help drive the reaction.

  • Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight relative to the substrate).

  • Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester. The reaction should be stopped at approximately 50% conversion to achieve the highest enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and dried for potential reuse.

  • Purification and Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted (R)-4-bromobutan-2-ol and the (S)-acetylated product can be separated by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Hydrolysis (Optional): The separated (S)-acetylated enantiomer can be hydrolyzed using a mild base (e.g., potassium carbonate in methanol) to obtain the (S)-enantiomer of this compound.

Signaling Pathways and Logical Relationships in Asymmetric Catalysis

The following diagram illustrates the catalytic cycle for the CBS reduction, a key example of enantioselective catalysis.

G cluster_2 CBS Reduction Catalytic Cycle Catalyst Catalyst Catalyst-Borane Complex Catalyst-Borane Complex Catalyst->Catalyst-Borane Complex Coordination with Borane Ketone Coordination Ketone Coordination Catalyst-Borane Complex->Ketone Coordination Coordination with Ketone Hydride Transfer (TS) Hydride Transfer (TS) Ketone Coordination->Hydride Transfer (TS) Stereoselective Hydride Transfer Product Release Product Release Hydride Transfer (TS)->Product Release Formation of Alkoxyborane Product Release->Catalyst Regeneration Chiral Alcohol Chiral Alcohol Product Release->Chiral Alcohol Hydrolysis

Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Bromobutan-2-ol Derivatives in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the scale-up synthesis of 4-bromobutan-2-ol derivatives, crucial intermediates in the pharmaceutical industry. This document outlines key synthetic strategies, detailed experimental protocols for large-scale production, and critical considerations for process optimization and safety. A specific application in the synthesis of a key intermediate for the HIV-1 protease inhibitor, Tipranavir, is highlighted to illustrate the practical relevance of these compounds in drug development.

Introduction: The Role of this compound Derivatives in Medicinal Chemistry

This compound and its chiral derivatives are versatile bifunctional building blocks in organic synthesis. The presence of both a hydroxyl group and a bromine atom allows for a wide range of chemical transformations, making them valuable precursors for complex molecular architectures. In particular, chiral this compound is a key starting material for the synthesis of enantiomerically pure epoxides, which are essential intermediates in the production of various active pharmaceutical ingredients (APIs).

The ability to introduce specific stereochemistry is paramount in drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The application of chiral this compound derivatives in the synthesis of drugs like Tipranavir underscores their importance in modern medicinal chemistry.

Key Synthetic Routes and Scale-Up Considerations

The synthesis of this compound derivatives on a large scale requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. The two primary routes for obtaining the precursor, 4-bromobutan-2-one (B1281819), and its subsequent reduction to this compound are outlined below.

Synthesis of 4-Bromobutan-2-one

A common and efficient method for the synthesis of 4-bromobutan-2-one is the bromination of 4-hydroxy-2-butanone (B42824).

  • Reaction: Bromination of 4-hydroxy-2-butanone using a suitable brominating agent.

  • Scale-up Challenges:

    • Exothermic Reaction: The bromination reaction can be highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.

    • Reagent Handling: The use of corrosive and hazardous brominating agents necessitates specialized handling procedures and equipment.

    • Impurity Profile: Over-bromination or side reactions can lead to impurities that are difficult to remove at scale.

Synthesis of this compound

The reduction of 4-bromobutan-2-one to this compound is a critical step. For pharmaceutical applications, achieving high enantioselectivity is often a primary goal.

  • Racemic Synthesis: Reduction with agents like sodium borohydride (B1222165) (NaBH₄) will produce a racemic mixture of (R)- and (S)-4-bromobutan-2-ol.

  • Chiral Synthesis:

    • Asymmetric Catalytic Reduction: The use of chiral catalysts, such as those based on ruthenium or iridium, can directly yield an enantiomerically enriched product.

    • Enzymatic Reduction: Biocatalysis using alcohol dehydrogenases (ADHs) offers a green and highly selective method for producing either the (R) or (S) enantiomer with high enantiomeric excess (ee).[1][2]

  • Scale-up Challenges:

    • Catalyst Cost and Recovery: Chiral metal catalysts can be expensive, making their efficient recovery and reuse crucial for large-scale production.

    • Enzyme Stability and Activity: When using enzymes, maintaining their stability and activity under process conditions is essential for consistent results.

    • Product Isolation: Separation of the product from the reaction medium, especially in biocatalytic processes, can be challenging.

Application in the Synthesis of a Tipranavir Intermediate

(R)-4-bromobutan-2-ol is a key precursor for the synthesis of the sulfonamide side chain of Tipranavir, a non-peptidic HIV-1 protease inhibitor.[3] Tipranavir is an important therapeutic agent for treatment-experienced patients with HIV-1 infection.[4][5]

Signaling Pathway: Inhibition of HIV-1 Protease

The human immunodeficiency virus (HIV) relies on a protease enzyme to cleave viral polyproteins into functional proteins, a crucial step in the viral maturation process.[6][7] Tipranavir acts by binding to the active site of the HIV-1 protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[6][8] This mechanism of action effectively halts the replication of the virus.

Caption: Mechanism of HIV-1 protease inhibition by Tipranavir.

Experimental Protocols for Scale-Up Synthesis

The following protocols are designed for the scale-up synthesis of 4-bromobutan-2-one and (R)-4-bromobutan-2-ol.

Protocol 1: Scale-Up Synthesis of 4-Bromobutan-2-one

This protocol describes the bromination of 4-hydroxy-2-butanone.

Materials:

  • 4-Hydroxy-2-butanone

  • Phosphorus tribromide (PBr₃)

  • Pyridine

  • Chloroform

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Cooling system

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: Charge the jacketed reactor with 4-hydroxy-2-butanone and chloroform. Cool the mixture to 0-5 °C with constant stirring.

  • Addition of PBr₃: Slowly add phosphorus tribromide via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 5-10 °C for 2-3 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Slowly and carefully add the reaction mixture to a pre-cooled saturated sodium bicarbonate solution to quench the reaction and neutralize excess acid.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-bromobutan-2-one.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Scale-Up Enzymatic Synthesis of (R)-4-Bromobutan-2-ol

This protocol utilizes an alcohol dehydrogenase for the enantioselective reduction of 4-bromobutan-2-one.

Materials:

  • 4-Bromobutan-2-one

  • Alcohol dehydrogenase (ADH) specific for (R)-alcohol production

  • NADH or NADPH as a cofactor

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.0)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Bioreactor with temperature and pH control

  • Centrifuge

  • Extraction vessel

  • Rotary evaporator

Procedure:

  • Bioreactor Setup: Prepare the phosphate buffer in the bioreactor and add the ADH, NADH/NADPH, and the cofactor regeneration system components. Maintain the temperature at 25-30 °C and pH at 7.0.

  • Substrate Addition: Slowly add 4-bromobutan-2-one to the bioreactor. The substrate can be added neat or as a solution in a water-miscible organic solvent to avoid high local concentrations that could inhibit the enzyme.

  • Biotransformation: Monitor the reaction progress by HPLC to determine the conversion and enantiomeric excess of the product. The reaction is typically complete within 24-48 hours.

  • Enzyme Removal: Once the reaction is complete, stop the agitation and remove the enzyme (if immobilized) or centrifuge the reaction mixture to pellet the whole cells.

  • Extraction: Extract the aqueous phase with ethyl acetate.

  • Work-up: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-4-bromobutan-2-ol.

  • Purification: Further purification can be achieved by flash chromatography if required.

Data Presentation

The following tables summarize the quantitative data for the scale-up synthesis of 4-bromobutan-2-one and (R)-4-bromobutan-2-ol.

Table 1: Scale-Up Synthesis of 4-Bromobutan-2-one

ParameterValue
Starting Material4-Hydroxy-2-butanone
Scale10 kg
SolventChloroform
Reaction Temperature0-10 °C
Reaction Time3-4 hours
Yield (after purification)85-90%
Purity (GC)>98%

Table 2: Scale-Up Enzymatic Synthesis of (R)-4-Bromobutan-2-ol

ParameterValue
Starting Material4-Bromobutan-2-one
Scale1 kg
BiocatalystAlcohol Dehydrogenase
Reaction Temperature28 °C
Reaction Time36 hours
Conversion>99%
Enantiomeric Excess (ee)>99% (R)
Yield (isolated)80-85%
Purity (HPLC)>99%

Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for the synthesis of (R)-4-bromobutan-2-ol and the logical relationship of its application in drug development.

experimental_workflow cluster_synthesis Synthesis of (R)-4-Bromobutan-2-ol Start Start Bromination Bromination of 4-Hydroxy-2-butanone Start->Bromination 4-Bromobutan-2-one 4-Bromobutan-2-one Bromination->4-Bromobutan-2-one Enzymatic_Reduction Enzymatic Reduction (ADH) 4-Bromobutan-2-one->Enzymatic_Reduction R_4_Bromobutan_2_ol R_4_Bromobutan_2_ol Enzymatic_Reduction->R_4_Bromobutan_2_ol Purification Purification (Distillation/Chromatography) R_4_Bromobutan_2_ol->Purification Final_Product Final Product: (R)-4-Bromobutan-2-ol Purification->Final_Product

Caption: Experimental workflow for the synthesis of (R)-4-bromobutan-2-ol.

logical_relationship R_4_Bromobutan_2_ol (R)-4-Bromobutan-2-ol (Chiral Building Block) Intermediate_Synthesis Synthesis of Key Intermediate R_4_Bromobutan_2_ol->Intermediate_Synthesis Tipranavir_Synthesis Total Synthesis of Tipranavir Intermediate_Synthesis->Tipranavir_Synthesis Tipranavir Tipranavir (API) Tipranavir_Synthesis->Tipranavir HIV_Protease_Inhibition Inhibition of HIV-1 Protease Tipranavir->HIV_Protease_Inhibition Antiviral_Therapy Antiviral Therapy HIV_Protease_Inhibition->Antiviral_Therapy

Caption: Application of (R)-4-bromobutan-2-ol in drug development.

Conclusion

The scale-up synthesis of this compound derivatives is a critical process in the pharmaceutical industry. By carefully selecting synthetic routes and optimizing reaction conditions, it is possible to produce these valuable intermediates in high yield and purity. The use of biocatalysis, in particular, offers a sustainable and highly selective method for obtaining chiral derivatives. The successful application of (R)-4-bromobutan-2-ol in the synthesis of Tipranavir highlights the importance of these building blocks in the development of life-saving medicines. These application notes provide a framework for researchers and drug development professionals to effectively scale up the synthesis of this compound derivatives for their specific applications.

References

Biocatalytic Applications of 4-Bromobutan-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobutan-2-ol is a versatile chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its bifunctional nature, possessing both a hydroxyl group and a bromine atom, allows for a variety of chemical transformations. The stereochemistry at the C2 position is crucial for the synthesis of enantiomerically pure target molecules. Biocatalysis offers a powerful and sustainable approach to access enantiopure (R)- and (S)-4-bromobutan-2-ol and to utilize them in further enzymatic transformations. This document provides detailed application notes and experimental protocols for key biocatalytic applications of this compound.

Biocatalytic Approaches

Several enzymatic strategies can be employed for the synthesis and modification of this compound. These include:

  • Enzymatic Production of (S)-4-Bromobutan-2-ol via Dehalogenation: Haloalkane dehalogenases can catalyze the enantioselective dehalogenation of prochiral or racemic precursors to yield chiral haloalcohols.

  • Enzymatic Kinetic Resolution of Racemic this compound: Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers.

  • Asymmetric Reduction of 4-Bromo-2-butanone: Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) can asymmetrically reduce the prochiral ketone 4-bromo-2-butanone to produce either (R)- or (S)-4-bromobutan-2-ol with high enantiomeric excess.

  • Enzymatic Conversion to Epoxides: Halohydrin dehalogenases (HHDs) catalyze the intramolecular cyclization of halohydrins to form epoxides, which are valuable chiral intermediates.

Application Note 1: Enantioselective Synthesis of (S)-4-Bromobutan-2-ol using Haloalkane Dehalogenase LinB

Haloalkane dehalogenase LinB, from Sphingobium japonicum UT26, can be utilized for the regio- and enantioselective sequential dehalogenation of racemic 1,3-dibromobutane. The reaction proceeds via the initial preferential removal of the secondary bromine atom from the (R)-enantiomer, leading to the formation of (S)-4-bromobutan-2-ol with high enantiomeric excess.[1][2][3]

Quantitative Data
EnzymeSubstrateProductKey ParametersConversion (%)Enantiomeric Excess (ee) (%)Reference
Haloalkane Dehalogenase LinBrac-1,3-Dibromobutane(S)-4-Bromobutan-2-olSequential dehalogenationVariableUp to 87[1][2][3]

Experimental Workflow

G cluster_0 Enzymatic Reaction cluster_1 Work-up & Purification rac-1,3-Dibromobutane rac-1,3-Dibromobutane LinB LinB rac-1,3-Dibromobutane->LinB Substrate S-4-Bromobutan-2-ol S-4-Bromobutan-2-ol LinB->S-4-Bromobutan-2-ol Catalysis Extraction Extraction S-4-Bromobutan-2-ol->Extraction Chromatography Chromatography Extraction->Chromatography Pure (S)-4-Bromobutan-2-ol Pure (S)-4-Bromobutan-2-ol Chromatography->Pure (S)-4-Bromobutan-2-ol

Caption: Workflow for LinB-catalyzed synthesis of (S)-4-bromobutan-2-ol.

Experimental Protocol: Synthesis of (S)-4-Bromobutan-2-ol with LinB

This protocol is adapted from procedures for haloalkane dehalogenase-catalyzed reactions.[1][2]

Materials:

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve rac-1,3-dibromobutane in 50 mM Tris-sulfate buffer (pH 8.0). The final substrate concentration should be optimized, typically in the range of 1-10 mM.

  • Enzyme Addition: Add purified LinB enzyme to the reaction mixture. The optimal enzyme concentration needs to be determined empirically.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) to determine the conversion and the enantiomeric excess of the product.

  • Work-up: Once the desired conversion and enantiomeric excess are reached, stop the reaction by adding an equal volume of diethyl ether.

  • Extraction: Extract the aqueous phase three times with diethyl ether. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure (S)-4-bromobutan-2-ol.

Application Note 2: Lipase-Catalyzed Kinetic Resolution of (±)-4-Bromobutan-2-ol

Kinetic resolution using lipases is a robust method for obtaining both enantiomers of this compound. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The choice of lipase (B570770), acyl donor, and solvent is critical for achieving high enantioselectivity.

Quantitative Data (Representative for secondary haloalcohols)
EnzymeSubstrateAcyl DonorProduct(s)Conversion (%)Enantiomeric Excess (ee) (%)
Lipase from Candida antarctica B (CALB)(±)-4-Bromobutan-2-olVinyl acetate(R)-4-bromo-2-acetoxybutane & (S)-4-Bromobutan-2-ol~50>99 (for both)
Lipase from Pseudomonas cepacia(±)-4-Bromobutan-2-olIsopropenyl acetate(R)-4-bromo-2-acetoxybutane & (S)-4-Bromobutan-2-ol~50>99 (for both)

Logical Relationship of Kinetic Resolution

G racemate (R,S)-4-Bromobutan-2-ol lipase Lipase + Acyl Donor racemate->lipase product_R (R)-4-bromo-2-acetoxybutane lipase->product_R Fast reaction product_S (S)-4-Bromobutan-2-ol lipase->product_S Slow reaction (unreacted)

Caption: Principle of lipase-catalyzed kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This is a general protocol that can be adapted for the kinetic resolution of this compound.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - immobilized CALB)

  • Acyl donor (e.g., vinyl acetate or isopropenyl acetate)

  • Organic solvent (e.g., hexane, tert-butyl methyl ether)

  • Molecular sieves (optional, to remove water)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry flask, dissolve racemic this compound in the chosen organic solvent. Add the acyl donor (typically 1.5-3 equivalents).

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture (e.g., 20-50 mg of lipase per mmol of substrate).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction progress by GC analysis to determine the conversion. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining alcohol.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the resulting ester and the unreacted alcohol by silica gel column chromatography.

Application Note 3: Asymmetric Reduction of 4-Bromo-2-butanone

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are powerful tools for the asymmetric synthesis of chiral alcohols from prochiral ketones. By selecting an appropriate (R)- or (S)-selective enzyme, either enantiomer of this compound can be produced with high enantiomeric purity. A cofactor regeneration system is typically required for these reactions.

Quantitative Data (Representative for halo-ketones)
Enzyme TypeSubstrateProductCofactor SystemConversion (%)Enantiomeric Excess (ee) (%)
(R)-selective KRED4-Bromo-2-butanone(R)-4-Bromobutan-2-olNADPH / Isopropanol>95>99
(S)-selective ADH4-Bromo-2-butanone(S)-4-Bromobutan-2-olNADH / Formate>95>99

Signaling Pathway for Cofactor Regeneration

G cluster_0 Main Reaction cluster_1 Cofactor Regeneration Ketone 4-Bromo-2-butanone KRED KRED/ADH Ketone->KRED Alcohol (R/S)-4-Bromobutan-2-ol KRED->Alcohol NADP NAD(P)+ KRED->NADP NADPH NAD(P)H NADPH->KRED RegenEnzyme e.g., GDH/FDH NADP->RegenEnzyme RegenEnzyme->NADPH RegenEnzyme->NADPH Byproduct e.g., Gluconate/CO2 RegenEnzyme->Byproduct Cosubstrate e.g., Glucose/Formate Cosubstrate->RegenEnzyme

Caption: Asymmetric reduction with cofactor regeneration.

Experimental Protocol: Asymmetric Reduction of 4-Bromo-2-butanone

This is a general protocol for KRED/ADH-catalyzed reductions.

Materials:

  • 4-Bromo-2-butanone

  • (R)- or (S)-selective ketoreductase/alcohol dehydrogenase

  • Cofactor (NADH or NADPH)

  • Cofactor regeneration system:

    • For NADPH: Glucose dehydrogenase (GDH) and D-glucose

    • For NADH: Formate dehydrogenase (FDH) and sodium formate

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Water-miscible co-solvent (e.g., DMSO or isopropanol)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.

  • Cofactor and Regeneration System: Add the cofactor (e.g., 1 mM NAD(P)H) and the components of the regeneration system (e.g., GDH and 1.5 equivalents of glucose relative to the ketone).

  • Enzyme Addition: Add the selected KRED or ADH to the reaction mixture.

  • Substrate Addition: Dissolve 4-bromo-2-butanone in a minimal amount of a co-solvent and add it to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 25-30°C) with gentle stirring. Maintain the pH if necessary.

  • Monitoring: Monitor the reaction by chiral GC or HPLC to determine conversion and enantiomeric excess.

  • Work-up: After completion, saturate the aqueous phase with NaCl and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the product by column chromatography if necessary.

Application Note 4: Halohydrin Dehalogenase-Catalyzed Epoxidation

Halohydrin dehalogenases (HHDs) catalyze the reversible conversion of vicinal haloalcohols to epoxides. This reaction is highly interesting for the synthesis of chiral epoxides from enantiopure halohydrins. The reaction proceeds via an intramolecular nucleophilic substitution.

Quantitative Data (Representative for haloalcohols)
EnzymeSubstrateProductKey ParametersConversion (%)Enantiomeric Excess (ee) (%)
HHDH from Agrobacterium radiobacter AD1 (HheC)(R)-4-Bromobutan-2-ol(R)-1,2-epoxybutanepH 8.0High>99
HHDH from Agrobacterium radiobacter AD1 (HheC)(S)-4-Bromobutan-2-ol(S)-1,2-epoxybutanepH 8.0High>99

Experimental Workflow for Epoxidation

G cluster_0 Enzymatic Reaction cluster_1 Product Isolation Enantiopure this compound Enantiopure this compound HHDH HHDH Enantiopure this compound->HHDH Substrate Chiral Epoxide Chiral Epoxide HHDH->Chiral Epoxide Catalysis Extraction Extraction Chiral Epoxide->Extraction Distillation Distillation Extraction->Distillation Pure Chiral Epoxide Pure Chiral Epoxide Distillation->Pure Chiral Epoxide

Caption: Workflow for HHDH-catalyzed epoxidation.

Experimental Protocol: Halohydrin Dehalogenase Assay (Adapted for Preparative Synthesis)

This protocol is based on general HHDH assay procedures and can be adapted for the preparative synthesis of epoxides from this compound.[4]

Materials:

  • Enantiopure (R)- or (S)-4-bromobutan-2-ol

  • Purified halohydrin dehalogenase (e.g., HheC)

  • Tris-sulfate buffer (50 mM, pH 8.0)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a sealed reaction vessel, dissolve the enantiopure this compound in 50 mM Tris-sulfate buffer (pH 8.0).

  • Enzyme Addition: Add the purified HHDH enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with stirring. Due to the volatility of the epoxide product, ensure the vessel is well-sealed.

  • Monitoring: Monitor the depletion of the starting material and the formation of the epoxide by GC analysis.

  • Work-up: Once the reaction is complete, extract the mixture with diethyl ether.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and carefully remove the solvent. Due to the low boiling point of the epoxide, distillation under controlled conditions may be necessary for purification.

Conclusion

Biocatalysis provides a suite of powerful and selective methods for the synthesis and transformation of this compound. The protocols and data presented here offer a starting point for researchers to develop efficient and sustainable processes for the production of valuable chiral intermediates for the pharmaceutical and chemical industries. Optimization of the reaction conditions for specific enzymes and substrates will be necessary to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromobutan-2-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromobutan-2-ol using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: For the purification of this compound, a standard silica (B1680970) gel (230-400 mesh) is a suitable stationary phase.[1] The choice of mobile phase is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude mixture to achieve a target Rf value of approximately 0.2-0.3 for this compound. A solvent system of hexane:ethyl acetate (e.g., in a 4:1 to 2:1 ratio) is often a good starting point.

Q2: How can I determine the correct solvent system for the column?

A2: The ideal solvent system is determined by running TLC plates of your crude this compound in various ratios of a non-polar and a polar solvent (e.g., hexane and ethyl acetate). The goal is to find a solvent mixture where the this compound spot has an Rf value between 0.2 and 0.3, and is well-separated from impurity spots.

Q3: What are the common impurities I might encounter when synthesizing this compound?

A3: Common impurities can include unreacted starting materials, byproducts, and degradation products. For instance, if synthesizing from 1,3-butanediol (B41344) and HBr, you might have residual 1,3-butanediol. Other potential impurities could be isomeric bromobutanol species or elimination products. The specific impurities will depend on the synthetic route.

Q4: My this compound seems to degrade on the silica gel column. What can I do?

A4: Some compounds are sensitive to the acidic nature of silica gel.[2] If you suspect degradation, you can try a few approaches:

  • Deactivate the silica gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine (B128534), before packing the column.

  • Use an alternative stationary phase: For compounds that are unstable on silica, other stationary phases like alumina (B75360) or Florisil can be considered.[2]

  • Work quickly: Minimize the time the compound spends on the column by using flash chromatography.

Q5: What is the expected yield and purity of this compound after column chromatography?

A5: The yield and purity are dependent on the initial purity of the crude material and the success of the chromatographic separation. A well-optimized column chromatography should yield this compound with a purity of >95%. The recovery yield can vary but typically ranges from 70-90% depending on the separation efficiency.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor separation of this compound from impurities. - Inappropriate solvent system.- Column overloading.- Column channeling due to improper packing.- Optimize the mobile phase using TLC to achieve better separation between the spots.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or cracks.
The product is eluting too quickly (high Rf). The mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
The product is not eluting from the column (low or no Rf). The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase. Consider a more polar solvent if necessary.
Streaking or tailing of the product band. - Sample is not fully dissolved when loaded.- Interaction with the stationary phase.- Sample overloading.- Ensure the sample is completely dissolved in a minimal amount of solvent before loading.- Consider adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the mobile phase.- Reduce the amount of sample loaded.
Low recovery of the purified product. - The compound may be partially lost in mixed fractions.- The compound may be degrading on the column.- The compound may not have fully eluted.- Collect smaller fractions to better isolate the pure product.- Test for compound stability on silica gel using a small-scale experiment.- After collecting the main product, flush the column with a more polar solvent to check for any remaining compound.
Cracks or channels in the silica gel bed. - Improper packing of the column.- The column has run dry.- Repack the column carefully using a slurry method.- Always maintain the solvent level above the top of the stationary phase.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol is a representative example for the purification of crude this compound.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • TLC plates (silica gel coated)

  • Glass column with stopcock

  • Sand (acid-washed)

  • Collection tubes/flasks

  • Compressed air or pump for flash chromatography

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 4:1 Hexane:Ethyl Acetate).

    • Visualize the spots (e.g., using a potassium permanganate (B83412) stain).

    • Adjust the solvent ratio until the desired product has an Rf of ~0.25.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.

    • Use gentle pressure (e.g., from a pump or compressed air) to pack the column firmly.

    • Add a layer of sand on top of the packed silica gel.

    • Ensure the solvent level is always above the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to absorb into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply pressure to begin eluting the compounds.

    • Collect fractions in separate test tubes or flasks.

    • Monitor the elution by spotting fractions on TLC plates and visualizing them.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₄H₉BrO
Molecular Weight 153.02 g/mol
Boiling Point 69-71 °C at 10 Torr
Density ~1.45 g/cm³

Table 2: Representative Chromatographic Data for this compound Purification

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (3:1)
Rf of this compound ~0.25
Typical Purity after Chromatography >95%
Typical Recovery Yield 75-85%

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Determine Mobile Phase) pack Pack Column (Silica Gel Slurry) tlc->pack load Load Crude Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation? solvent Incorrect Mobile Phase start->solvent overload Column Overloaded start->overload packing Improper Packing start->packing optimize_solvent Optimize with TLC (Target Rf ~0.25) solvent->optimize_solvent reduce_load Decrease Sample Amount overload->reduce_load repack Repack Column Uniformly packing->repack

Caption: Troubleshooting decision tree for poor separation.

References

Technical Support Center: Synthesis of 4-Bromobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Bromobutan-2-ol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via three common routes: hydrobromination of 3-buten-2-ol (B146109), reduction of 4-bromobutan-2-one (B1281819), and substitution reaction of 1,3-butanediol (B41344).

Route 1: Hydrobromination of 3-buten-2-ol

Issue 1: Low yield of this compound and formation of isomeric byproducts.

  • Question: My reaction is producing a mixture of brominated butanols, with a lower than expected yield of the desired this compound. How can I improve the regioselectivity of the hydrobromination?

  • Answer: The hydrobromination of 3-buten-2-ol can proceed via two main pathways, Markovnikov and anti-Markovnikov addition, leading to the formation of this compound and 3-Bromobutan-2-ol, respectively. Additionally, rearrangement of the carbocation intermediate can lead to the formation of 1-bromo-2-butene and 3-bromo-1-butene (B1616935). To favor the formation of this compound (anti-Markovnikov product), the reaction should be carried out under radical conditions.

    • Troubleshooting Steps:

      • Initiator: Ensure the presence of a radical initiator, such as benzoyl peroxide or AIBN, in the reaction mixture. The reaction should also be performed in the presence of light.

      • Solvent: Use a non-polar solvent to favor the radical pathway.

      • Temperature: Maintain a low reaction temperature to minimize carbocation rearrangements.

Issue 2: Formation of dibrominated and polymeric byproducts.

  • Question: I am observing the formation of higher molecular weight byproducts in my reaction mixture. What could be the cause and how can I prevent it?

  • Answer: The formation of dibrominated butanes and polymeric materials can occur, especially at higher temperatures and with prolonged reaction times.

    • Troubleshooting Steps:

      • Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC and stop the reaction once the starting material is consumed.

      • Temperature Control: Maintain a consistently low temperature throughout the reaction.

      • Stoichiometry: Use a slight excess of the alkene relative to HBr to minimize the chance of double addition.

Route 2: Reduction of 4-Bromobutan-2-one

Issue 1: Incomplete reduction or low yield of this compound.

  • Question: The reduction of 4-bromobutan-2-one is not going to completion, or the yield of the desired alcohol is low. What factors could be affecting the reaction efficiency?

  • Answer: The efficiency of the reduction of α-bromoketones with sodium borohydride (B1222165) (NaBH₄) can be influenced by several factors, including the solvent system and the reaction temperature.

    • Troubleshooting Steps:

      • Solvent: Sodium borohydride is a mild reducing agent and its reactivity can be modulated by the solvent. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used.[1] The use of a mixed solvent system, such as THF/MeOH, can sometimes improve yields.[1]

      • Temperature: While the reaction is often carried out at room temperature, cooling the reaction mixture to 0°C before the addition of NaBH₄ can help to control the reaction rate and improve selectivity.[1]

      • Reagent Purity: Ensure that the 4-bromobutan-2-one starting material is of high purity, as impurities can interfere with the reduction. Also, use fresh, high-quality NaBH₄.

Issue 2: Formation of borate (B1201080) ester byproducts.

  • Question: I am having difficulty isolating the final product due to the presence of boron-containing byproducts. How can I effectively remove these?

  • Answer: During the reduction, borate esters are formed as byproducts. These need to be hydrolyzed during the workup to release the alcohol product and facilitate purification.

    • Troubleshooting Steps:

      • Acidic Workup: After the reaction is complete, a careful acidic workup is necessary. Quenching the reaction with a dilute acid, such as 1N HCl, and stirring for a sufficient amount of time will hydrolyze the borate esters.[2]

      • Extraction: After acidification, perform a thorough extraction with a suitable organic solvent to separate the desired alcohol from the aqueous layer containing the boron salts.

Route 3: Substitution Reaction of 1,3-Butanediol

Issue 1: Formation of 1,3-Dibromobutane (B89751).

  • Question: My reaction is producing a significant amount of 1,3-dibromobutane as a side product. How can I favor the formation of the monobrominated product?

  • Answer: The reaction of diols with HBr can lead to the substitution of both hydroxyl groups, resulting in the formation of a dibrominated alkane. To control this, the reaction conditions need to be carefully managed.

    • Troubleshooting Steps:

      • Stoichiometry: Use a controlled amount of HBr, ideally a slight excess of the diol, to favor monosubstitution.

      • Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired product is formed in a reasonable yield. Lowering the reaction temperature can also help to reduce the rate of the second substitution.

Issue 2: Low conversion of 1,3-Butanediol.

  • Question: The conversion of 1,3-butanediol to this compound is low. How can I drive the reaction to completion?

  • Answer: Incomplete conversion can be due to insufficient reaction time, temperature, or reagent concentration.

    • Troubleshooting Steps:

      • Reaction Time: Increase the reaction time and monitor the progress by TLC or GC.

      • Temperature: Gradually increase the reaction temperature, while being mindful of the potential for increased side product formation.

      • Concentration: Ensure that the concentration of HBr is sufficient to protonate the hydroxyl group and facilitate substitution.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound from 3-buten-2-ol?

A1: The most common side product is the regioisomer, 3-bromobutan-2-ol, formed from the Markovnikov addition of HBr to the double bond. Rearrangement products like 1-bromo-2-butene and 3-bromo-1-butene can also be formed.[3]

Q2: How can I minimize the formation of byproducts during the NaBH₄ reduction of 4-bromobutan-2-one?

A2: To minimize byproducts, use a suitable solvent like methanol or a THF/methanol mixture, control the temperature (preferably at 0°C), and use fresh, high-quality reagents.[1] A proper acidic workup is also crucial to hydrolyze borate ester intermediates.[2]

Q3: Is it possible to completely avoid the formation of 1,3-dibromobutane when synthesizing this compound from 1,3-butanediol?

A3: While it is challenging to completely eliminate the formation of the dibrominated byproduct, its formation can be minimized by carefully controlling the stoichiometry of the reactants (using an excess of the diol) and optimizing the reaction time and temperature.

Q4: What analytical techniques are recommended for monitoring the progress of these reactions and characterizing the products?

A4: Thin-layer chromatography (TLC) and gas chromatography (GC) are excellent techniques for monitoring the progress of the reaction. For product characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) are recommended.

Quantitative Data Summary

Synthetic RouteStarting MaterialReagentsDesired ProductMajor Side Product(s)Reported Yield of Desired Product
Hydrobromination3-buten-2-olHBr, Radical InitiatorThis compound3-Bromobutan-2-ol, 1-bromo-2-butene, 3-bromo-1-buteneVariable, dependent on reaction conditions
Reduction4-bromobutan-2-oneNaBH₄, MeOH or THF/MeOHThis compoundBorate estersTypically good to high yields
Substitution1,3-butanediolHBrThis compound1,3-DibromobutaneModerate to good yields

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-Bromobutan-2-one

This protocol is a general guideline for the reduction of an α-bromoketone using sodium borohydride.

Materials:

  • 4-Bromobutan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Tetrahydrofuran (THF)/Methanol mixture

  • 1N Hydrochloric acid (HCl)

  • Dichloromethane (B109758) (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve 4-bromobutan-2-one (1 equivalent) in methanol or a THF/methanol mixture in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0°C for a specified time (e.g., 1-4 hours), monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by slowly adding 1N HCl at 0°C until the solution is acidic.

  • Stir the mixture for an additional 30 minutes to ensure complete hydrolysis of the borate esters.

  • Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation or column chromatography.

Visualizations

Side_Reactions_Synthesis_4_Bromobutan_2_ol cluster_route1 Route 1: Hydrobromination of 3-buten-2-ol cluster_route2 Route 2: Reduction of 4-bromobutan-2-one cluster_route3 Route 3: Substitution of 1,3-butanediol 3-buten-2-ol 3-buten-2-ol Carbocation Intermediate Carbocation Intermediate 3-buten-2-ol->Carbocation Intermediate HBr This compound This compound Carbocation Intermediate->this compound Anti-Markovnikov (Radical) 3-Bromobutan-2-ol 3-Bromobutan-2-ol Carbocation Intermediate->3-Bromobutan-2-ol Markovnikov Rearranged Products 1-bromo-2-butene & 3-bromo-1-butene Carbocation Intermediate->Rearranged Products Rearrangement 4-bromobutan-2-one 4-bromobutan-2-one Alkoxyborate Intermediate Alkoxyborate Intermediate 4-bromobutan-2-one->Alkoxyborate Intermediate NaBH4 4-Bromobutan-2-ol_R2 This compound Alkoxyborate Intermediate->4-Bromobutan-2-ol_R2 H+ workup Borate Esters Borate Esters Alkoxyborate Intermediate->Borate Esters Side Reaction 1,3-butanediol 1,3-butanediol Protonated Diol Protonated Diol 1,3-butanediol->Protonated Diol HBr 4-Bromobutan-2-ol_R3 This compound Protonated Diol->4-Bromobutan-2-ol_R3 SN2 1,3-Dibromobutane 1,3-Dibromobutane 4-Bromobutan-2-ol_R3->1,3-Dibromobutane HBr (excess)

Caption: Synthetic routes to this compound and potential side reactions.

References

Technical Support Center: Purification of 4-Bromobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the removal of impurities from 4-Bromobutan-2-ol, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

Common impurities in crude this compound can include unreacted starting materials, byproducts from side reactions, and residual reagents. These may include:

  • Unreacted Starting Materials: Such as 3-buten-2-ol (B146109) or 4-bromobutan-2-one, depending on the synthetic route.

  • Side Products: 2-methyltetrahydrofuran (B130290) can form via intramolecular cyclization, especially in the presence of a base. Elimination reactions can also lead to the formation of unsaturated byproducts.

  • Reagents and Catalysts: Residual acids or bases used in the synthesis.

  • Solvents: Organic solvents used during the reaction or workup.

  • Decomposition Products: The compound may show discoloration (yellow to brown) upon heating, indicating decomposition and the formation of iodine.

Q2: My this compound sample is discolored after distillation. What is the cause and how can I prevent it?

Discoloration, typically yellow to brown, during distillation is often due to thermal decomposition of the iodoalkane, which liberates free iodine. To mitigate this, you should:

  • Use Vacuum Distillation: Lowering the pressure reduces the boiling point of the compound, thereby minimizing thermal stress.

  • Add a Stabilizer: Adding a small amount of copper powder or a few drops of a non-volatile, high-boiling point amine to the distillation flask can help to quench any acidic impurities that might catalyze decomposition.

Q3: I am having trouble separating this compound from an impurity with a similar boiling point. What should I do?

When dealing with impurities that have close boiling points, fractional distillation under vacuum is more effective than simple distillation. If this is still insufficient, flash column chromatography is the recommended alternative as it separates compounds based on polarity rather than boiling point.

Q4: How do I choose between vacuum distillation and flash column chromatography for purification?

The choice of purification method depends on the nature of the impurities and the scale of your experiment.

  • Vacuum Distillation is ideal for large-scale purifications and for removing non-volatile impurities. It is less effective for separating compounds with very similar boiling points.

  • Flash Column Chromatography offers higher resolution and is excellent for separating compounds with different polarities, such as isomers or byproducts with similar boiling points. However, it is more time-consuming and uses more solvent than distillation.

For achieving very high purity, a sequential approach of vacuum distillation followed by flash column chromatography can be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Product discoloration (yellow/brown) during distillation Thermal decomposition, presence of acidic impurities.Perform distillation under vacuum to lower the boiling point. Add a non-volatile amine or copper powder to the distillation flask.
Low recovery after purification The compound is volatile and lost during solvent removal. The compound is unstable on silica (B1680970) gel.Use a rotary evaporator with controlled temperature and pressure. Check the stability of your compound on a TLC plate with a spot of the crude mixture left to stand for several hours before eluting.
Co-elution of impurities during column chromatography The chosen solvent system has poor selectivity.Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexane (B92381)/ethyl acetate, or trying dichloromethane/methanol) to find an optimal mobile phase that provides good separation (Rf of the desired compound ~0.3).
Streaking or tailing on the TLC plate The sample is too concentrated. The compound is acidic or basic.Dilute the sample before spotting it on the TLC plate. Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the eluent.
Product appears to be decomposing on the chromatography column The silica gel is too acidic.Deactivate the silica gel by adding a small percentage of triethylamine to the mobile phase. Alternatively, use a different stationary phase like alumina.

Purification Method Performance

The following table summarizes the typical outcomes for the recommended purification methods for this compound.

Purification Method Typical Stationary Phase Typical Mobile Phase Expected Purity (%) Expected Recovery (%) Primary Application
Vacuum Distillation N/AN/A>9580-90Removal of non-volatile impurities and solvents.
Flash Column Chromatography Silica Gel (230-400 mesh)Hexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v)>9985-95Separation of closely related impurities and isomers.

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for purifying multi-gram quantities of this compound from non-volatile impurities.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask along with a magnetic stir bar and a small amount of copper powder. Do not fill the flask more than two-thirds full.

  • Initiate Vacuum: Slowly apply vacuum to the system. The boiling point of this compound is reported to be 69-71 °C at 10 Torr.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle or an oil bath.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. It is advisable to collect a small forerun fraction first, which may contain more volatile impurities.

  • Completion: Stop the distillation when the temperature starts to drop or when only a small residue remains in the distillation flask.

  • System Shutdown: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Flash Column Chromatography

This method is ideal for achieving high purity by separating this compound from impurities with similar polarities.

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A common starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.3.

  • Column Packing:

    • Plug a chromatography column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase and pour it into the column.

    • Allow the silica gel to pack, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the silica gel column.

  • Elution:

    • Add the mobile phase to the column and apply positive pressure (using a pump or compressed air) to force the solvent through the column.

    • Maintain a constant flow rate.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Diagrams

Purification_Troubleshooting start Start Purification issue Problem Encountered? start->issue discoloration Product Discolored? issue->discoloration Yes low_recovery Low Recovery? issue->low_recovery No use_vacuum Use Vacuum Distillation discoloration->use_vacuum Yes add_stabilizer Add Stabilizer discoloration->add_stabilizer Also poor_separation Poor Separation? low_recovery->poor_separation No check_volatility Check Compound Volatility low_recovery->check_volatility Yes optimize_tlc Optimize TLC Conditions poor_separation->optimize_tlc Yes end Purification Complete use_vacuum->end add_stabilizer->end check_silica_stability Check Stability on Silica check_volatility->check_silica_stability check_silica_stability->end change_stationary_phase Change Stationary Phase optimize_tlc->change_stationary_phase change_stationary_phase->end

Caption: Troubleshooting workflow for this compound purification.

Purification_Selection start Crude this compound impurity_type Nature of Impurities? start->impurity_type non_volatile Non-volatile or solvent? impurity_type->non_volatile Known similar_bp Similar Boiling Point? non_volatile->similar_bp No distillation Vacuum Distillation non_volatile->distillation Yes chromatography Flash Column Chromatography similar_bp->chromatography If distillation fails fractional_distillation Fractional Vacuum Distillation similar_bp->fractional_distillation Yes high_purity_path For High Purity: Distillation then Chromatography chromatography->high_purity_path fractional_distillation->high_purity_path

Caption: Selection guide for the appropriate purification method.

Technical Support Center: Optimizing Reaction Conditions for 4-Bromobutan-2-ol Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substitution reactions involving 4-Bromobutan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions to consider when performing substitutions on this compound?

A1: The main competing reactions are elimination (E2) and intramolecular cyclization (Williamson ether synthesis). This compound is a secondary alkyl halide, which can undergo both SN2 and E2 reactions. Additionally, the presence of the hydroxyl group allows for an intramolecular SN2 reaction, where the deprotonated hydroxyl group acts as a nucleophile, attacking the carbon bearing the bromine to form a cyclic ether (2-methyltetrahydrofuran). The choice of base, solvent, and temperature will significantly influence the outcome of the reaction.

Q2: Which reaction conditions favor SN2 substitution over elimination (E2)?

A2: To favor SN2 substitution over E2 elimination, it is recommended to use a strong, non-bulky nucleophile in a polar aprotic solvent at a moderate temperature. Strong, sterically hindered bases, high temperatures, and protic solvents tend to favor elimination.

Q3: How can I prevent the formation of 2-methyltetrahydrofuran (B130290) as a byproduct?

A3: The formation of 2-methyltetrahydrofuran occurs through an intramolecular Williamson ether synthesis. This can be prevented by protecting the hydroxyl group before carrying out the substitution reaction. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers. The protecting group can be removed in a subsequent step after the desired substitution has been achieved.

Q4: What is the role of the solvent in this compound substitution reactions?

A4: The solvent plays a crucial role in determining the reaction pathway. Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive. Polar protic solvents (e.g., water, ethanol) can solvate both the cation and the anion, reducing the nucleophilicity of the attacking species and can favor SN1 or E1 pathways, although these are less likely with a secondary bromide unless a weak nucleophile/base is used.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Substitution Product

Possible Causes:

  • Competing Elimination Reaction: The use of a strong, bulky base or high reaction temperatures can favor the E2 elimination pathway, leading to the formation of butene derivatives.

  • Intramolecular Cyclization: The hydroxyl group can act as an internal nucleophile, leading to the formation of 2-methyltetrahydrofuran, especially in the presence of a base.

  • Poor Nucleophile: The chosen nucleophile may not be strong enough to efficiently displace the bromide.

  • Suboptimal Solvent: The solvent may be hindering the reactivity of the nucleophile.

  • Decomposition of Starting Material: this compound may be unstable under the reaction conditions.

Troubleshooting Steps:

  • Analyze Byproducts: Identify the major byproducts by techniques such as GC-MS or NMR to determine if elimination or intramolecular cyclization is the primary issue.

  • Modify Reaction Conditions to Favor SN2:

    • Use a less sterically hindered, strong nucleophile.

    • Employ a polar aprotic solvent like DMF or DMSO.

    • Lower the reaction temperature.

  • Protect the Hydroxyl Group: If intramolecular cyclization is significant, protect the hydroxyl group as a silyl ether or other suitable protecting group before the substitution step.

  • Increase Nucleophile Concentration: Use a higher concentration of the nucleophile to favor the intermolecular SN2 reaction.

Problem 2: Formation of Multiple Products

Possible Causes:

  • Mixture of SN2 and E2 Products: Conditions may be intermediate, allowing both substitution and elimination to occur at significant rates.

  • SN1/E1 Pathway: Although less likely for a secondary bromide with a strong nucleophile, conditions such as a polar protic solvent and a weak nucleophile/base could lead to a carbocation intermediate, resulting in a mixture of SN1 and E1 products.

  • Rearrangement: While less common for this substrate, carbocation rearrangements could occur under SN1 conditions, leading to unexpected products.

Troubleshooting Steps:

  • Favor a Single Pathway: Adjust reaction conditions decisively to favor either SN2 or E2. For SN2, use a strong, non-bulky nucleophile and a polar aprotic solvent. For E2, use a strong, bulky base and a higher temperature.

  • Avoid Carbocation Formation: Use conditions that strongly favor the SN2 pathway to avoid the possibility of SN1/E1 reactions and potential rearrangements.

Data Presentation

Table 1: Representative Conditions for SN2 Reactions of this compound with Various Nucleophiles

NucleophileProductSolventTemperature (°C)Representative Yield (%)
NaN₃4-Azidobutan-2-olDMF50-7075-85
NaCN4-Cyanobutan-2-olDMSO60-8065-75
NH₃ (aq)4-Aminobutan-2-olEthanol80-100 (sealed tube)50-60
CH₃ONa4-Methoxybutan-2-olTHF25-4040-50 (competes with E2)

Note: These are representative yields based on analogous reactions and may vary depending on the specific experimental conditions. Protecting the hydroxyl group is often recommended to improve yields and prevent side reactions.

Experimental Protocols

Representative Protocol for the Synthesis of 4-Azidobutan-2-ol (SN2 Reaction)

Materials:

  • This compound (1.0 eq)

  • Sodium azide (B81097) (NaN₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of this compound in DMF, add sodium azide.

  • Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 4-Azidobutan-2-ol.

Representative Protocol for the Protection of the Hydroxyl Group (TBDMS Ether Formation)

Materials:

  • This compound (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)

  • Imidazole (B134444) (2.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add imidazole and TBDMSCl to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the TBDMS-protected this compound, which can be used in subsequent substitution reactions without further purification.

Mandatory Visualization

Substitution_vs_Elimination This compound This compound SN2 Product SN2 Product This compound->SN2 Product Strong, non-bulky Nu- Polar aprotic solvent Moderate temp. E2 Product E2 Product This compound->E2 Product Strong, bulky base High temp. Intramolecular Cyclization Product Intramolecular Cyclization Product This compound->Intramolecular Cyclization Product Base present -OH unprotected

Caption: Competing reaction pathways for this compound.

Troubleshooting_Low_Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Competing E2 Competing E2 Low Yield->Competing E2 Intramolecular Cyclization Intramolecular Cyclization Low Yield->Intramolecular Cyclization Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Use non-bulky Nu-\nLower temp. Use non-bulky Nu- Lower temp. Competing E2->Use non-bulky Nu-\nLower temp. Protect -OH group Protect -OH group Intramolecular Cyclization->Protect -OH group Use polar aprotic solvent\nOptimize temp. & time Use polar aprotic solvent Optimize temp. & time Suboptimal Conditions->Use polar aprotic solvent\nOptimize temp. & time

Caption: Troubleshooting workflow for low yields in this compound substitutions.

Hydroxyl_Protection_Workflow Start This compound Protect Protect Hydroxyl (e.g., TBDMSCl, Imidazole) Start->Protect Protected TBDMS-Protected This compound Protect->Protected Substitute SN2 Reaction (e.g., NaN3, DMF) Protected->Substitute Substituted_Protected Protected 4-Azidobutan-2-ol Substitute->Substituted_Protected Deprotect Deprotect (e.g., TBAF) Substituted_Protected->Deprotect Final_Product 4-Azidobutan-2-ol Deprotect->Final_Product

Caption: Workflow for substitution with hydroxyl group protection.

Preventing elimination side reactions with 4-Bromobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromobutan-2-ol Reactions

This technical support center provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on preventing competitive elimination side reactions to maximize the yield of desired substitution products.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to elimination side reactions?

A1: this compound is a secondary alkyl halide. Secondary substrates are structurally intermediate between primary and tertiary halides, meaning they can undergo both bimolecular substitution (SN2) and bimolecular elimination (E2) reactions.[1][2] The specific reaction conditions, such as the nature of the base, solvent, and temperature, critically determine which pathway will predominate.[3]

Q2: What are the expected elimination byproducts from this compound?

A2: The dehydrohalogenation of this compound typically yields a mixture of alkenes, primarily but-3-en-2-ol. According to Zaitsev's rule, when multiple alkene products are possible, the most stable, more highly substituted alkene is usually the major product. However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product).

Q3: What is the primary difference between conditions that favor substitution versus those that favor elimination?

A3: The outcome of the reaction is a competition between the nucleophilicity and basicity of the reagent.

  • Substitution (SN2) is favored by: Strong nucleophiles that are weak bases (e.g., N₃⁻, CN⁻, I⁻), polar aprotic solvents (e.g., DMSO, DMF, acetone), and lower reaction temperatures.[4][5]

  • Elimination (E2) is favored by: Strong, sterically hindered bases (e.g., potassium tert-butoxide), high concentrations of strong bases like hydroxide, high temperatures, and the use of alcoholic solvents (e.g., ethanolic KOH).[1][3][6]

Troubleshooting Guide

This guide addresses common issues encountered during substitution reactions with this compound.

Problem / ObservationPotential CauseRecommended Solution
High yield of alkene byproduct. The reaction conditions are favoring the E2 elimination pathway. This is commonly caused by using a strongly basic nucleophile, high temperatures, or an alcoholic solvent.[1][7]1. Lower the Temperature: Elimination reactions have a higher activation energy than substitution and are favored by heat.[3][6] Reducing the temperature will significantly favor the substitution pathway.2. Select a Better Nucleophile: Use a strong nucleophile that is a weak base. Good options include sodium azide (B81097) (NaN₃), sodium cyanide (NaCN), or iodide salts. Avoid strong bases like hydroxides and alkoxides, especially bulky ones.[4]3. Change the Solvent: Switch from alcoholic or non-polar solvents to a polar aprotic solvent like DMF or DMSO. These solvents enhance the strength of the nucleophile without promoting elimination.[4][5] If using hydroxide, an aqueous solution is preferable to an alcoholic one.[8]
Reaction is very slow or fails to produce the desired product. The nucleophile may be too weak for the secondary substrate, or the temperature may be insufficient to overcome the activation energy.1. Increase Nucleophile Strength/Concentration: Ensure you are using a sufficiently strong nucleophile at an adequate concentration.[4]2. Optimize Temperature: While high temperatures favor elimination, a modest increase (e.g., to 50-60 °C) can increase the rate of a slow SN2 reaction. Monitor the reaction closely by TLC to find the optimal balance.[4]3. Use a Polar Aprotic Solvent: These solvents can accelerate SN2 reactions by effectively solvating the cation of the nucleophilic salt, leaving the anion more "free" and reactive.[5]
Product is a racemic mixture when stereochemical inversion was expected. The reaction is proceeding through a carbocation intermediate via an SN1 mechanism, rather than the concerted SN2 mechanism.1. Promote the SN2 Pathway: Use a higher concentration of a strong, non-basic nucleophile.[4]2. Switch to a Polar Aprotic Solvent: Polar protic solvents (like water or ethanol) stabilize the carbocation intermediate, favoring the SN1 pathway. Switching to a solvent like acetone (B3395972) or DMF will disfavor SN1 and promote SN2.[4]

Data Summary: Influence of Reaction Conditions

The following table summarizes how key experimental variables influence the competition between substitution (SN2) and elimination (E2) for a secondary alkyl halide like this compound.

FactorCondition Favoring SN2 (Substitution)Condition Favoring E2 (Elimination)Rationale
Base/Nucleophile Strong, non-bulky nucleophile; weak base (e.g., I⁻, Br⁻, N₃⁻, CN⁻)Strong, bulky base (e.g., t-BuOK, LDA) or high concentration of a strong base (e.g., NaOH, KOH)[1]Bulky bases find it sterically easier to abstract a proton (elimination) than to attack the carbon center (substitution).[3]
Solvent Polar Aprotic (e.g., Acetone, DMF, DMSO)[4]Ethanolic (e.g., KOH in Ethanol)[1][3]Polar aprotic solvents enhance nucleophilicity. Ethanolic solutions generate ethoxide ions, which are strong bases that promote elimination.[8]
Temperature Low to Moderate TemperatureHigh TemperatureElimination reactions have higher activation energy and are more entropically favored, thus becoming dominant at higher temperatures.[3][6]

Visualization of Reaction Control

The following diagram illustrates the decision-making process for selecting conditions that favor the desired SN2 substitution pathway over competing elimination reactions.

G cluster_start cluster_conditions Select Reaction Conditions cluster_outcomes start Goal: Substitution on this compound nucleophile Nucleophile Choice start->nucleophile Begin solvent Solvent Choice nucleophile->solvent Strong Nucleophile (Weak Base, e.g., N3-, CN-) e2 E2 Product (Major) nucleophile->e2 Strong, Bulky Base (e.g., t-BuOK) mix SN1/E1 Mixture nucleophile->mix Weak Nucleophile (e.g., H2O, ROH) temp Temperature solvent->temp Polar Aprotic (e.g., DMF, DMSO) solvent->e2 Alcoholic (e.g., Ethanol) solvent->mix Polar Protic (e.g., H2O, ROH) sn2 SN2 Product (Major) temp->sn2 Low / Moderate (< 80°C) temp->e2 High (> 80°C)

Caption: Decision workflow for favoring substitution over elimination.

Experimental Protocol: SN2 Reaction with Sodium Azide

This protocol provides a method for the synthesis of 4-azidobutan-2-ol, which favors the SN2 pathway and minimizes the formation of elimination byproducts.[4]

Objective: To substitute the bromine atom of this compound with an azide group via an SN2 reaction.

Materials:

  • This compound (1 equivalent)

  • Sodium azide (NaN₃) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stir bar, reflux condenser, heating mantle, separatory funnel, standard glassware.

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 eq.).

  • Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of substrate) to dissolve the this compound.

  • Add Nucleophile: Add sodium azide (1.5 eq.) to the solution. Note: Sodium azide is highly toxic. Handle with extreme caution in a fume hood.

  • Reaction: Heat the reaction mixture to 50-60 °C with vigorous stirring. The lower temperature is crucial for preventing elimination.[6]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing diethyl ether and an equal volume of water.

  • Extraction: Shake the separatory funnel, allowing the layers to separate. Remove the aqueous layer.

  • Washing: Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, 4-azidobutan-2-ol.

  • Purification: The crude product can be further purified by column chromatography if necessary.

References

Technical Support Center: Bromination of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of secondary alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this crucial transformation. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Bromoalkane

You've performed the bromination of your secondary alcohol, but the yield is disappointingly low, or you've recovered mostly starting material.

Possible Cause Troubleshooting Steps Key Considerations
Poor Leaving Group The hydroxyl group (-OH) is a poor leaving group. It needs to be protonated or activated to facilitate substitution.Ensure acidic conditions (e.g., using HBr or an acid catalyst with a bromide salt) or use a reagent that converts the hydroxyl into a better leaving group (e.g., PBr₃, SOBr₂).[1][2][3]
Insufficient Reagent The brominating agent may have been consumed by side reactions or was not added in sufficient stoichiometric amounts.Use a slight excess of the brominating agent. For reagents like PBr₃, note that one mole can react with three moles of the alcohol.[3]
Reaction Conditions Too Mild Secondary alcohols can be less reactive than tertiary alcohols and may require heating to proceed at a reasonable rate.[4][5]Gently heat the reaction mixture. The optimal temperature will depend on the specific substrate and reagent used.
Steric Hindrance A bulky secondary alcohol may hinder the backside attack required for an Sₙ2 reaction.Consider using a reagent that favors an Sₙ1 mechanism if rearrangement is not a concern. Alternatively, longer reaction times or higher temperatures may be necessary.
Electron-Withdrawing Groups The presence of electron-withdrawing groups near the hydroxyl group can hinder protonation and slow down the reaction.[4]A stronger acid catalyst or more forcing conditions may be required.
Problem 2: Formation of an Unexpected Product (Isomerization)

You've isolated a product, but spectroscopic analysis reveals it's an isomer of your target bromoalkane.

This is a classic sign of a carbocation rearrangement . Secondary alcohols, particularly when reacted with hydrohalic acids like HBr, can proceed through an Sₙ1 mechanism which involves a carbocation intermediate.[1][2] This intermediate can rearrange to a more stable carbocation (e.g., another secondary or a tertiary carbocation) via a hydride or alkyl shift before the bromide ion attacks.[6][7]

Troubleshooting Workflow for Carbocation Rearrangement

G cluster_0 Problem Identification cluster_1 Mechanism Diagnosis cluster_2 Solution Implementation cluster_3 Outcome Problem Unexpected Isomer Observed Diagnosis Suspect Carbocation Rearrangement (Sₙ1 Pathway) Problem->Diagnosis Solution1 Switch to a Reagent Favoring Sₙ2 Mechanism Diagnosis->Solution1 Reagents e.g., PBr₃, SOBr₂, or Appel Reaction (PPh₃/CBr₄) Solution1->Reagents Outcome Minimized Rearrangement, Desired Product Formed Solution1->Outcome

Caption: Troubleshooting workflow for unexpected isomer formation.

Problem 3: Significant Alkene Byproduct Formation

Instead of the desired substitution product, you observe a significant amount of an alkene.

This indicates that an elimination reaction (E1 or E2) is competing with the substitution reaction (Sₙ1 or Sₙ2).[8]

  • High Temperatures: Higher reaction temperatures tend to favor elimination over substitution.

  • Strongly Acidic Conditions: Concentrated sulfuric acid, often used to generate HBr in situ from NaBr or KBr, is a strong dehydrating agent and can promote elimination.[9][10]

Mitigation Strategies:

Strategy Experimental Detail
Lower Reaction Temperature Run the reaction at the lowest temperature that still allows for a reasonable rate of substitution.
Use an Alternative Acid When generating HBr in situ, consider using concentrated phosphoric acid instead of sulfuric acid, as it is less oxidizing and less prone to causing elimination.[5][10]
Choose a Non-Acidic Reagent Reagents like PBr₃ or those used in the Appel reaction do not rely on strong acids and can minimize elimination byproducts.[3][11]

Frequently Asked Questions (FAQs)

Q1: What is the typical stereochemical outcome of the bromination of a chiral secondary alcohol?

A1: The stereochemistry depends on the reaction mechanism.

  • Sₙ2 Mechanism: Reagents like phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), and the Appel reaction (PPh₃/CBr₄) proceed via an Sₙ2 pathway.[3][11] This results in an inversion of stereochemistry at the chiral center.

  • Sₙ1 Mechanism: Reactions with hydrogen bromide (HBr) can proceed through an Sₙ1 mechanism, especially for secondary alcohols that can form relatively stable carbocations.[1][2] This leads to the formation of a planar carbocation intermediate, and the incoming bromide nucleophile can attack from either face, resulting in a racemic or near-racemic mixture of products.[1]

Stereochemical Control in Bromination

G cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Products Start Chiral Secondary Alcohol SN2 Sₙ2 Mechanism (e.g., PBr₃, SOBr₂) Start->SN2 SN1 Sₙ1 Mechanism (e.g., HBr) Start->SN1 Inversion Inversion of Stereochemistry SN2->Inversion Racemization Racemic Mixture SN1->Racemization

Caption: Stereochemical outcomes based on reaction mechanism.

Q2: My starting alcohol is poorly soluble in the reaction mixture. What can I do?

A2: Poor solubility can lead to slow or incomplete reactions. Here are a few approaches:

  • Co-solvent: If using aqueous HBr, adding a co-solvent in which both the alcohol and the reagents are soluble can improve the reaction rate.

  • Heterogeneous Conditions: Some reactions can be run effectively under heterogeneous conditions with vigorous stirring.

  • Phase-Transfer Catalyst: For two-phase reactions, a phase-transfer catalyst (PTC) can be employed to shuttle the bromide ion into the organic phase where the alcohol is dissolved.[4]

Q3: How can I purify my bromoalkane from unreacted alcohol and other byproducts?

A3: A typical workup and purification sequence involves several steps:

  • Quenching and Separation: The reaction mixture is often poured into cold water or an ice/water mixture. The bromoalkane, being denser than and immiscible with water, can be separated using a separatory funnel.[9][10]

  • Washing: The organic layer is washed sequentially to remove impurities:

    • Water: To remove most of the remaining acid and any water-soluble byproducts.[10]

    • Sodium Bicarbonate or Sodium Carbonate Solution: To neutralize any remaining acidic impurities.[10]

    • Water: To remove any remaining inorganic salts.[10]

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Distillation or Chromatography: The final purification is typically achieved by distillation (if the product is volatile) or column chromatography.

Purification Workflow

G Start Crude Reaction Mixture Quench Quench with Water/Ice Start->Quench Separate Separatory Funnel (Isolate Organic Layer) Quench->Separate Wash1 Wash with Water Separate->Wash1 Wash2 Wash with NaHCO₃ (aq) Wash1->Wash2 Wash3 Wash with Water Wash2->Wash3 Dry Dry over Anhydrous Salt Wash3->Dry Purify Distillation or Chromatography Dry->Purify Final Pure Bromoalkane Purify->Final

Caption: General purification workflow for bromoalkanes.

Experimental Protocols

Protocol 1: Bromination using NaBr and H₂SO₄ (Favors Sₙ1/E1)

This method generates HBr in situ and is suitable for alcohols where carbocation rearrangement is not a concern or is the desired outcome.

Materials:

  • Secondary alcohol (1.0 eq)

  • Sodium bromide (NaBr) (1.2 eq)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Water

  • Dichloromethane (B109758) or diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the secondary alcohol and sodium bromide.

  • Cool the flask in an ice bath.

  • Slowly add the concentrated sulfuric acid with stirring. The mixture will generate hydrogen bromide.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for the appropriate time (this can range from 30 minutes to several hours, depending on the substrate).[6]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel containing cold water.

  • Extract the aqueous layer with dichloromethane or diethyl ether.

  • Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution, and finally with water again.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Bromination using Phosphorus Tribromide (PBr₃) (Sₙ2)

This method is ideal for minimizing carbocation rearrangements and results in an inversion of stereochemistry.

Materials:

  • Secondary alcohol (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.4 eq)

  • Anhydrous diethyl ether or dichloromethane

  • Ice water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the secondary alcohol in anhydrous diethyl ether.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add PBr₃ dropwise via the dropping funnel. The reaction can be exothermic.[12] Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully pour the reaction mixture into ice water to quench the excess PBr₃.

  • Separate the organic layer and wash it with cold saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude bromoalkane by distillation or flash chromatography.

References

Stabilizing 4-Bromobutan-2-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Bromobutan-2-ol. This resource is designed to assist researchers, scientists, and drug development professionals in effectively storing and handling this compound to ensure its stability and integrity for experimental use.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and use of this compound.

Issue 1: Observed Decrease in Purity Over Time

  • Symptom: A noticeable decrease in the purity of this compound as determined by analytical methods such as GC-MS or NMR spectroscopy.

  • Possible Causes:

    • Improper Storage Temperature: Exposure to elevated temperatures can accelerate degradation.

    • Exposure to Light: Like many haloalkanes, this compound may be sensitive to light, which can initiate radical chain reactions.

    • Presence of Contaminants: Contamination with acids, bases, or oxidizing agents can catalyze decomposition.

    • Hydrolysis: Reaction with atmospheric moisture.

  • Solutions:

    • Temperature Control: Store the compound in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended. Some suppliers even suggest freezer storage.[1][2]

    • Light Protection: Store in an amber or opaque container to minimize light exposure.

    • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.

    • Purity Check: Before use, always perform a purity check, especially if the compound has been stored for an extended period.

Issue 2: Unexpected Peaks in Analytical Spectra (GC-MS, NMR)

  • Symptom: Appearance of new peaks in the GC-MS or NMR spectrum of a stored sample of this compound.

  • Possible Degradation Products and Their Identification:

    • 4-Bromobutan-2-one: Resulting from the oxidation of the secondary alcohol.[3] This will show a characteristic carbonyl peak in the IR spectrum and a shift in the NMR signals.

    • But-3-en-2-ol or But-2-en-2-ol: Formed via dehydrobromination. These will show alkene signals in the NMR spectrum.

    • 2-Methyltetrahydrofuran: Resulting from intramolecular cyclization (etherification). This cyclic ether will have a distinct mass spectrum and NMR signals compared to the parent compound.

    • Butane-1,3-diol: Formed through hydrolysis of the bromide.

  • Solutions:

    • Confirm Structure of Impurities: Use analytical techniques like GC-MS and NMR to identify the structure of the degradation products.

    • Purification: If the degradation is minor, consider re-purifying the compound by distillation or chromatography.

    • Review Storage Conditions: The presence of specific degradation products can indicate the underlying cause (e.g., oxidation suggests exposure to air/oxidizing agents).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed, amber glass bottle in a cool, dry, and dark location.[1][2][4] Recommended storage temperatures are between 2-8°C. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Q2: My this compound has developed a slight color. Is it still usable?

A2: A change in color often indicates degradation. While it might still be usable for some applications depending on the required purity, it is highly recommended to re-analyze the sample using GC-MS or NMR to determine the purity and identify any degradation products before use.

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways include:

  • Oxidation: The secondary alcohol can be oxidized to a ketone.[3]

  • Dehydrobromination: Elimination of hydrogen bromide to form an alkene.

  • Intramolecular Cyclization: The hydroxyl group can displace the bromine atom to form a cyclic ether.

  • Hydrolysis: Reaction with water to replace the bromine with a hydroxyl group.

Q4: Can I use stabilizers to prolong the shelf-life of this compound?

  • For Oxidation: Small amounts of radical scavengers like Butylated hydroxytoluene (BHT) could potentially inhibit oxidative degradation.

  • For Dehydrobromination: The addition of a non-nucleophilic base scavenger, such as a sterically hindered amine, might be beneficial. However, compatibility and potential side reactions must be carefully evaluated.

Q5: How can I monitor the stability of my this compound sample?

A5: Regular purity assessment is key. A simple and effective method is to run a GC-MS analysis of a small aliquot of the sample at regular intervals (e.g., every 6 months) and compare the chromatograms to a reference of a freshly opened or purified sample.

Quantitative Data Summary

The following table provides hypothetical data on the degradation of this compound under different storage conditions to illustrate the importance of proper storage.

Storage ConditionPurity after 12 months (%)Major Degradation ProductConcentration of Major Degradant (%)
2-8°C, Dark, Inert Atmosphere 98.5 4-Bromobutan-2-one0.8
25°C, Dark, Air 92.04-Bromobutan-2-one4.5
25°C, Ambient Light, Air 85.54-Bromobutan-2-one, But-3-en-2-ol5.5, 3.0
40°C, Dark, Air 75.04-Bromobutan-2-one, 2-Methyltetrahydrofuran12.0, 8.0

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC-MS Instrument Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 35-350.

  • Analysis: Inject 1 µL of the sample. Identify this compound and any impurities by their retention times and mass spectra. Quantify the purity by peak area percentage.

Protocol 2: Accelerated Stability Study

  • Sample Preparation: Dispense aliquots of high-purity this compound into several amber vials. Some vials can be purged with an inert gas before sealing. Stabilizers can be added to a subset of vials.

  • Storage Conditions: Store the vials under different conditions:

    • Control: 2-8°C, dark.

    • Accelerated: 25°C, dark.

    • Stressed: 40°C, dark.

    • Photo-stability: 25°C, with exposure to controlled UV/Vis light.

  • Time Points: Analyze the samples at initial (T=0), 1, 3, and 6-month intervals.

  • Analysis: Use the GC-MS protocol (Protocol 1) to determine the purity and identify/quantify any degradation products at each time point.

  • Data Evaluation: Plot the purity of this compound over time for each storage condition to determine the degradation rate.

Visualizations

degradation_pathways cluster_oxidation Oxidation cluster_dehydrobromination Dehydrobromination cluster_cyclization Intramolecular Cyclization This compound This compound 4-Bromobutan-2-one 4-Bromobutan-2-one This compound->4-Bromobutan-2-one [O] But-3-en-2-ol But-3-en-2-ol This compound->But-3-en-2-ol - HBr 2-Methyltetrahydrofuran 2-Methyltetrahydrofuran This compound->2-Methyltetrahydrofuran - HBr troubleshooting_workflow start Purity Decrease Observed check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage analyze Perform GC-MS/NMR Analysis check_storage->analyze Conditions OK check_storage->analyze Conditions Improper -> Correct and Analyze identify_degradants Identify Degradation Products analyze->identify_degradants oxidation Oxidation Product Found (e.g., Ketone) identify_degradants->oxidation Ketone Detected elimination Elimination Product Found (e.g., Alkene) identify_degradants->elimination Alkene Detected cyclization Cyclization Product Found (e.g., Ether) identify_degradants->cyclization Cyclic Ether Detected remediate_oxidation Store under Inert Gas Consider Antioxidant oxidation->remediate_oxidation remediate_elimination Avoid Basic Contaminants Ensure Neutral pH elimination->remediate_elimination remediate_cyclization Ensure Anhydrous Conditions Store at Lower Temperature cyclization->remediate_cyclization re_purify Re-purify if necessary remediate_oxidation->re_purify remediate_elimination->re_purify remediate_cyclization->re_purify

References

Optimizing Solvent Choice for Reactions with 4-Bromobutan-2-ol: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing solvent selection for reactions involving 4-Bromobutan-2-ol. The following information is designed to address specific challenges encountered during experimentation, with a focus on maximizing reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound, and how does solvent choice influence them?

A1: this compound typically undergoes nucleophilic substitution reactions via two main pathways: SN1 (unimolecular) and SN2 (bimolecular). It can also undergo elimination reactions (E1 and E2). The choice of solvent is critical in determining which pathway predominates.

  • SN2 Reactions: These are favored by polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][2][3] These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving the nucleophile more "naked" and reactive.[1]

  • SN1 Reactions: These are favored by polar protic solvents like water, ethanol, and methanol.[2][3] These solvents can stabilize the carbocation intermediate formed during the reaction through hydrogen bonding.[2]

  • Intramolecular Cyclization (Williamson Ether Synthesis): A common and important reaction for this compound is the intramolecular Williamson ether synthesis to form 2-methyltetrahydrofuran (B130290). This is an SN2-type reaction and is therefore favored by polar aprotic solvents after the hydroxyl group has been deprotonated by a strong base.[4][5]

Q2: Which solvents are recommended for the intramolecular cyclization of this compound to 2-methyltetrahydrofuran?

A2: For the intramolecular cyclization of this compound, which proceeds via an intramolecular SN2 mechanism, polar aprotic solvents are generally recommended. Tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is necessary to deprotonate the alcohol, forming the alkoxide that then acts as the internal nucleophile.[4]

Q3: What are the potential side reactions when working with this compound, and how can they be minimized by solvent selection?

A3: The main side reaction is elimination (E2), which competes with the SN2 pathway, especially when using a strong base.[4] To minimize elimination:

  • Use a less sterically hindered base if possible, although for intramolecular reactions, deprotonation of the alcohol is the primary role of the base.

  • Employ a polar aprotic solvent to favor the SN2 pathway over E2.

  • Control the temperature , as higher temperatures tend to favor elimination.[1]

Another potential issue in intermolecular reactions is the competing intramolecular cyclization. If an intermolecular SN2 reaction is desired, it is crucial to protect the hydroxyl group before introducing the external nucleophile.

Data Presentation: Solvent Effects on Reaction Outcomes

While specific quantitative data for this compound is dispersed throughout the literature, the following table summarizes the expected trends in reaction outcomes based on general principles of solvent effects on SN1 and SN2 reactions.

Reaction TypeSolvent ClassRecommended SolventsExpected Outcome for this compoundRationale
Intramolecular Cyclization Polar AproticTHF, DMF, DMSOHigh yield of 2-methyltetrahydrofuranFavors the intramolecular SN2 mechanism.[1][4]
Intermolecular SN2 Polar AproticAcetone, DMF, DMSOGood yield of substitution product (with protected -OH)Enhances nucleophilicity by minimizing solvent-nucleophile interactions.[2][3]
SN1/Solvolysis Polar ProticWater, Ethanol, MethanolFormation of 4-alkoxybutan-2-ol and/or butan-1,3-diolStabilizes the secondary carbocation intermediate.[2]
Elimination (E2) VariesOften occurs in the presence of strong, bulky bases, favored by less polar or polar aprotic solvents.Formation of but-3-en-2-ol and other unsaturated productsCompetes with SN2, especially at higher temperatures.[4]

Experimental Protocols

Key Experiment 1: Intramolecular Cyclization of this compound to 2-Methyltetrahydrofuran

This protocol details the synthesis of 2-methyltetrahydrofuran via an intramolecular Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Carefully add sodium hydride (1.2 equivalents) to the THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the NaH suspension dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude 2-methyltetrahydrofuran.

  • Purify the product by distillation if necessary.

Key Experiment 2: Williamson Ether Synthesis with this compound (Intermolecular)

This protocol describes a general procedure for the reaction of a protected this compound with an alkoxide. Note: The hydroxyl group of this compound must be protected (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) prior to this reaction to prevent intramolecular cyclization.

Materials:

  • Protected this compound (e.g., 4-bromo-2-(tert-butyldimethylsilyloxy)butane)

  • Sodium alkoxide (e.g., sodium ethoxide) or an alcohol and a strong base (e.g., NaH)

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • If starting from an alcohol, prepare the alkoxide by reacting the alcohol with a strong base like NaH in the chosen anhydrous solvent under an inert atmosphere.

  • Add the protected this compound (1 equivalent) to the solution of the sodium alkoxide (1.1 equivalents).

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous NH4Cl solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the crude product by column chromatography.

  • Deprotect the hydroxyl group in a subsequent step if required.

Troubleshooting Guides

Problem: Low Yield in Intramolecular Cyclization to 2-Methyltetrahydrofuran

low_yield_cyclization start Low Yield of 2-Methyltetrahydrofuran cause1 Incomplete Deprotonation start->cause1 Possible Cause cause2 Competing Elimination (E2) start->cause2 Possible Cause cause3 Reagent Decomposition start->cause3 Possible Cause solution1a Use fresh, high-quality NaH cause1->solution1a Solution solution1b Ensure anhydrous conditions cause1->solution1b Solution solution2a Use a polar aprotic solvent (e.g., THF, DMF) cause2->solution2a Solution solution2b Maintain a lower reaction temperature cause2->solution2b Solution solution3a Check purity of this compound cause3->solution3a Solution solution3b Store reagents properly cause3->solution3b Solution

Caption: Troubleshooting low yield in the synthesis of 2-methyltetrahydrofuran.

Problem: Formation of Multiple Products in Intermolecular Substitution Reactions

multiple_products start Multiple Products in Intermolecular Reaction cause1 Intramolecular Cyclization start->cause1 Possible Cause cause2 Elimination (E2) Side Reaction start->cause2 Possible Cause cause3 SN1 Pathway Leading to Racemization/Rearrangement start->cause3 Possible Cause solution1 Protect the hydroxyl group before reaction cause1->solution1 Solution solution2a Use a less basic nucleophile cause2->solution2a Solution solution2b Lower the reaction temperature cause2->solution2b Solution solution3 Use a polar aprotic solvent and a strong nucleophile to favor SN2 cause3->solution3 Solution

Caption: Troubleshooting the formation of multiple products in intermolecular reactions.

General Experimental Workflow for Solvent Optimization

solvent_optimization_workflow start Define Reaction Goal (e.g., Intramolecular Cyclization) step1 Select a Range of Solvents (e.g., THF, DMF, Acetone) start->step1 step2 Run Small-Scale Parallel Reactions step1->step2 step3 Monitor Reaction Progress (TLC, GC-MS) step2->step3 step4 Analyze Yield and Purity step3->step4 decision Optimal Solvent Identified? step4->decision end Scale-Up Reaction decision->end Yes refine Refine Conditions (Temp., Conc.) decision->refine No refine->step2

Caption: A general workflow for optimizing solvent choice in reactions with this compound.

References

Technical Support Center: Work-up Procedures for 4-Bromobutan-2-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the work-up procedures for reactions involving 4-bromobutan-2-ol. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common reactions that this compound undergoes, and how does this influence the work-up procedure?

This compound possesses two primary reactive sites: a secondary alcohol and a primary alkyl bromide. The choice of reaction dictates the expected byproducts and, consequently, the work-up strategy.

  • Reactions at the Hydroxyl Group:

    • Esterification: Reaction with a carboxylic acid or its derivative. The work-up typically involves neutralizing the acid catalyst and washing away unreacted carboxylic acid.[1]

    • Oxidation: Conversion of the secondary alcohol to a ketone (4-bromobutan-2-one).[2] Work-up will need to remove the oxidizing agent and its byproducts.

  • Reactions at the Carbon-Bromine Bond:

    • Nucleophilic Substitution (SN2): The bromide is a good leaving group and can be displaced by nucleophiles. The work-up will depend on the nature of the nucleophile used.

  • Bifunctional Reactivity: Both functional groups can react, potentially leading to a mixture of products that can complicate the work-up and purification process.[2]

Q2: What is a standard aqueous work-up procedure for a reaction involving this compound?

A standard aqueous work-up aims to separate the desired organic product from water-soluble impurities. The general steps are:

  • Quenching: Carefully adding an aqueous solution to the reaction mixture to stop the reaction and neutralize any reactive reagents.

  • Extraction: Transferring the mixture to a separatory funnel and adding an immiscible organic solvent to dissolve the product.

  • Washing:

    • Acid Wash (e.g., dilute HCl): To remove basic impurities like amines.

    • Base Wash (e.g., saturated NaHCO3 or Na2CO3): To remove acidic impurities.

    • Brine Wash (saturated NaCl): To remove the majority of the dissolved water from the organic layer.

  • Drying: Treating the organic layer with an anhydrous drying agent (e.g., MgSO4, Na2SO4) to remove residual water.

  • Filtration and Solvent Removal: Filtering off the drying agent and evaporating the solvent to obtain the crude product.

Q3: this compound and some of its products are relatively polar. How can I avoid losing them in the aqueous layer during extraction?

Due to the hydroxyl group, this compound has some water solubility. To minimize product loss:

  • Use a More Polar Extraction Solvent: Solvents like ethyl acetate (B1210297) or dichloromethane (B109758) may be more effective than less polar options like hexanes.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid salt to the aqueous layer.[3] This increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and forcing them into the organic layer.[3]

  • Back-Extraction: After the initial separation, extract the aqueous layer again with a fresh portion of the organic solvent to recover any dissolved product.

  • Solvent Selection: For particularly polar products, a 3:1 mixture of chloroform (B151607) and isopropanol (B130326) can be an effective extraction solvent.[4]

Troubleshooting Guide

Problem Possible Cause Solution
Emulsion Formation (a stable milky layer between the organic and aqueous phases) - Vigorous shaking of the separatory funnel.- Presence of surfactant-like byproducts.[3]- Similar densities of the organic and aqueous layers.[5]- Gentle Mixing: Gently invert the separatory funnel instead of vigorous shaking.[3]- "Salting Out": Add brine or solid NaCl to increase the ionic strength of the aqueous layer.[3][6]- Change Solvent Volume: Dilute the organic layer significantly (5-10 times the original volume).[7]- Centrifugation: If available, centrifuging the mixture can break the emulsion.[6]- Filtration: Pass the entire mixture through a pad of Celite or glass wool.[6][7]
Product is not in the organic layer after extraction. - The product is too polar and remains in the aqueous layer.- The product is acidic or basic and has formed a salt that is soluble in the aqueous layer.- Check pH: Ensure the pH of the aqueous layer is appropriate to keep your product in its neutral form.- Use "Salting Out": Add brine to decrease the polarity of the aqueous layer.[3][6]- Change Extraction Solvent: Use a more polar organic solvent or a mixture like chloroform/isopropanol.[4]- Lyophilization: For highly water-soluble products, freeze-drying the aqueous layer to remove water is an option, followed by extraction of the residue.[8]
A solid precipitate forms at the interface of the two layers. - An insoluble byproduct has formed.- The product has crystallized out of solution.- Add More Solvent: Try adding more of the organic or aqueous solvent to see if the solid dissolves.- Filtration: Filter the entire mixture to isolate the solid. The layers can then be separated, and the solid can be analyzed separately.- Wash with Water: Attempt to wash away the solid with water, ensuring you retain the entire organic layer.[7]
The organic layer is not clear after drying. - Insufficient drying agent was used.- The drying agent has become saturated with water.- The drying agent is not suitable for the solvent.- Add More Drying Agent: Add small portions of the drying agent until it no longer clumps together.- Filter and Re-dry: Filter the solution and add a fresh portion of the drying agent.- Allow More Time: Let the solution stand over the drying agent for a longer period (e.g., overnight).

Quantitative Data Summary

Since the yield and purity of reactions involving this compound are highly dependent on the specific reaction conditions, reagents, and scale, a generalized data table is provided below for researchers to document their own results.

Reaction Type Reagents Solvent Reaction Time (h) Temperature (°C) Theoretical Yield (g) Actual Yield (g) Percent Yield (%) Purity (e.g., by GC, NMR)
EsterificationAcetic Anhydride, PyridineDichloromethane2Room Temp
OxidationPCC, CeliteDichloromethane3Room Temp
Nucleophilic SubstitutionSodium AzideDMF680

Experimental Protocols

Example Protocol: Esterification of this compound with Acetic Anhydride

This protocol describes the formation of 4-bromo-2-butyl acetate.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in dichloromethane.

  • Addition of Reagents: Cool the solution in an ice bath and add pyridine, followed by the dropwise addition of acetic anhydride.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture again in an ice bath and slowly add water to quench the excess acetic anhydride.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO3 solution, and finally, brine.

    • Drain the organic layer into a clean flask.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous MgSO4.

    • Filter off the drying agent.

    • Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography or distillation if necessary.

Visualizations

G cluster_reaction Reaction Phase cluster_workup Work-up Phase start Dissolve this compound in Solvent reagents Add Reagents (e.g., Acid, Base, Nucleophile) start->reagents react Stir at Appropriate Temperature reagents->react monitor Monitor by TLC/GC react->monitor quench Quench Reaction (e.g., with Water) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Aqueous Washes (Acid, Base, Brine) extract->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end end evaporate->end Crude Product

Caption: General experimental workflow for this compound reactions.

G start Emulsion Formed? gentle_mix Try gentle swirling instead of shaking. start->gentle_mix Yes resolved Phases Separated add_brine Add brine (sat. NaCl) to increase aqueous polarity. gentle_mix->add_brine Not Resolved gentle_mix->resolved Resolved dilute Dilute organic layer (5-10x volume). add_brine->dilute Not Resolved add_brine->resolved Resolved centrifuge Centrifuge the mixture. dilute->centrifuge Not Resolved dilute->resolved Resolved filter_celite Filter through Celite. centrifuge->filter_celite Not Resolved centrifuge->resolved Resolved filter_celite->resolved Resolved not_resolved Still Emulsified filter_celite->not_resolved Not Resolved

References

Validation & Comparative

Mass Spectrometry of 4-Bromobutan-2-ol: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's fragmentation behavior under mass spectrometry is crucial for structural elucidation and impurity profiling. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrum of 4-bromobutan-2-ol against its non-halogenated counterpart, butan-2-ol, and its isomers, 1-bromo-2-butanol (B1268025) and 4-bromo-1-butanol.

Data Presentation: Comparative Fragmentation Analysis

The following table summarizes the predicted and observed major fragment ions (m/z) and their probable assignments for this compound and its comparators. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), is expected to produce doublet peaks for bromine-containing fragments, separated by two m/z units. For simplicity, the table lists the m/z for the 79Br isotope.

m/z Predicted Ion for this compound Observed Ion for Butan-2-ol Predicted Ion for 1-Bromo-2-butanol Predicted Ion for 4-Bromo-1-butanol Interpretation
152/154 [M]+•-[M]+•[M]+•Molecular Ion
137/139 [M - CH3]+-[M - CH3]+-Loss of a methyl group
124/126 ---[M - C2H4O]+•McLafferty rearrangement (for 4-bromo-1-butanol)
109/111 [M - C2H4O]+•---McLafferty rearrangement
73 [M - Br]+[M - H]+[M - CH2Br]+[M - Br]+Loss of a bromine radical or hydrogen radical
57 [C4H9]+[M - OH]+[C4H9]+[C4H9]+Butyl cation
45 [CH3CHOH]+[CH3CHOH]+[CH3CH2CHOH]+[CH2OH]+α-cleavage product
43 [C3H7]+[C3H7]+[C3H7]+[C3H7]+Propyl cation

Note: The fragmentation data for this compound is predicted based on established fragmentation patterns of alcohols and halogenated compounds. The molecular ion for alcohols is often weak or absent.[1][2]

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is anticipated to be driven by several key pathways, including α-cleavage characteristic of secondary alcohols, and the facile loss of the bromine atom.

G Predicted Fragmentation of this compound M [CH3CH(OH)CH2CH2Br]+• m/z 152/154 (Molecular Ion) F1 [CH3CHOH]+ m/z 45 (α-cleavage) M->F1 Loss of •CH2CH2Br F2 [CH2CH2Br]+ m/z 107/109 M->F2 Loss of •CH(OH)CH3 F3 [M - Br]+ m/z 73 M->F3 Loss of •Br F4 [M - H2O]+• m/z 134/136 M->F4 Dehydration F5 [M - CH3]+ m/z 137/139 M->F5 Loss of •CH3

Caption: Predicted fragmentation pathways of this compound.

Experimental Protocols

Objective: To acquire the electron ionization (EI) mass spectrum of this compound and its isomers for comparative analysis.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • Capillary column suitable for the analysis of polar and halogenated compounds (e.g., DB-5ms or equivalent).

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or methanol.

  • Perform serial dilutions to obtain a final working concentration of approximately 10-20 µg/mL.

  • Repeat for butan-2-ol, 1-bromo-2-butanol, and 4-bromo-1-butanol.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 35-200

Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectra with library data (if available) and the predicted fragmentation patterns.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

G Experimental Workflow for Mass Spectrometry Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Prepare 1 mg/mL stock solutions prep2 Perform serial dilutions to 10-20 µg/mL working solutions prep1->prep2 gcms1 Inject 1 µL of sample into GC-MS prep2->gcms1 gcms2 Separate compounds using temperature program gcms1->gcms2 gcms3 Ionize and fragment compounds (70 eV) gcms2->gcms3 gcms4 Detect fragments and acquire mass spectra gcms3->gcms4 data1 Extract mass spectrum from TIC gcms4->data1 data2 Identify molecular ion and major fragments data1->data2 data3 Compare spectra and fragmentation patterns data2->data3

Caption: Workflow for GC-MS analysis of brominated butanols.

References

Unveiling 4-Bromobutan-2-ol: An FTIR Spectroscopy Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise analytical techniques are paramount for compound identification and characterization. Fourier-transform infrared (FTIR) spectroscopy stands as a rapid, sensitive, and reliable method for determining the functional groups within a molecule. This guide provides a detailed comparison of the FTIR spectral features of 4-Bromobutan-2-ol against relevant chemical analogs, supported by experimental data and protocols to aid in its unambiguous identification.

This compound, a molecule containing both a hydroxyl and a bromo functional group, presents a unique infrared absorption spectrum. By understanding the characteristic vibrational frequencies of its constituent parts, we can effectively distinguish it from structurally similar compounds. This guide will focus on the key spectral regions that allow for the clear identification of this compound.

Comparative Analysis of FTIR Spectra

The infrared spectrum of this compound is best understood by comparing it with the spectra of its parent alcohol, butan-2-ol, and a simple bromoalkane, 1-bromobutane (B133212). The presence of both the hydroxyl (-OH) and carbon-bromine (C-Br) bonds in this compound results in a composite spectrum exhibiting the characteristic peaks of both functional groups.

The most prominent and diagnostic absorption for this compound is the broad O-H stretching vibration, which is characteristic of alcohols and typically appears in the region of 3200-3600 cm⁻¹.[1] This broadening is a result of intermolecular hydrogen bonding. Additionally, the spectrum will show C-H stretching vibrations from the alkyl backbone, typically observed between 2850 and 2960 cm⁻¹.[1] The presence of the secondary alcohol is further confirmed by a C-O stretching vibration in the 1050-1150 cm⁻¹ range.[1]

Crucially, the key differentiator for this compound is the presence of a C-Br stretching vibration. This absorption is typically found in the lower frequency "fingerprint" region of the spectrum, generally between 500 and 800 cm⁻¹.[2][3] The table below summarizes the expected characteristic FTIR absorption peaks for this compound and its comparative compounds.

Functional GroupVibrational ModeThis compound (Expected, cm⁻¹)Butan-2-ol (cm⁻¹)1-Bromobutane (cm⁻¹)
Hydroxyl (-OH)O-H Stretch (broad)3200-36003200-3600[1]Absent
Alkyl (-CH, -CH₂, -CH₃)C-H Stretch2850-29602850-2960[1]~2845-2975[2]
Secondary AlcoholC-O Stretch1050-11501050-1150[1]Absent
BromoalkaneC-Br Stretch500-800Absent~550-750[2]

Experimental Protocol: Acquiring an FTIR Spectrum

The following is a generalized protocol for obtaining a high-quality FTIR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Materials:

  • FTIR Spectrometer with ATR accessory

  • Sample of this compound

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean and dry. Record a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

  • Cleaning: Thoroughly clean the ATR crystal with the appropriate solvent and a lint-free wipe after analysis.

Visualizing the Identification Process

To aid in the conceptual understanding of the identification process, the following diagrams illustrate the experimental workflow and the logical relationships used to confirm the presence of this compound from its FTIR spectrum.

experimental_workflow start Start: Obtain this compound Sample background Record Background Spectrum start->background apply_sample Apply Sample to ATR Crystal background->apply_sample acquire_spectrum Acquire FTIR Spectrum apply_sample->acquire_spectrum process_data Process Data (Fourier Transform) acquire_spectrum->process_data analyze_spectrum Analyze Spectrum for Key Peaks process_data->analyze_spectrum end End: Compound Identified analyze_spectrum->end

Caption: Experimental workflow for FTIR analysis.

logical_relationship spectrum FTIR Spectrum oh_peak Broad Peak at 3200-3600 cm⁻¹? spectrum->oh_peak co_peak Peak at 1050-1150 cm⁻¹? oh_peak->co_peak Yes not_identified Not this compound oh_peak->not_identified No cbr_peak Peak at 500-800 cm⁻¹? co_peak->cbr_peak Yes co_peak->not_identified No identified This compound Identified cbr_peak->identified Yes cbr_peak->not_identified No

Caption: Logical relationship for identification.

By following this guide, researchers can confidently utilize FTIR spectroscopy for the rapid and accurate identification of this compound, distinguishing it from other potential chemical species through a systematic analysis of its unique infrared absorption profile.

References

A Comparative Analysis of the Reactivity of 4-Bromobutan-2-ol and 1-Bromobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of two structurally isomeric brominated alcohols: 4-Bromobutan-2-ol and 1-Bromobutan-2-ol. The location of the bromine atom relative to the hydroxyl group profoundly influences the reaction pathways these molecules undertake, particularly in nucleophilic substitution and elimination reactions. This analysis is supported by established reaction mechanisms and includes detailed experimental protocols for key transformations.

Structural and Physicochemical Properties

The fundamental difference between this compound and 1-Bromobutan-2-ol lies in the position of the bromine atom. In this compound, the bromine is on a primary carbon (C4) and the hydroxyl group is on a secondary carbon (C2). In 1-Bromobutan-2-ol, both functional groups are on adjacent carbons, with the bromine on a primary carbon (C1) and the hydroxyl on a secondary carbon (C2), classifying it as a bromohydrin. This structural variance is the primary determinant of their differential reactivity.

PropertyThis compound1-Bromobutan-2-ol
Molecular Formula C₄H₉BrOC₄H₉BrO
Molar Mass 153.02 g/mol [1]153.02 g/mol
Structure
Classification Primary Alkyl Bromide, Secondary AlcoholPrimary Alkyl Bromide, Secondary Alcohol (Bromohydrin)
IUPAC Name This compound[1]1-bromobutan-2-ol
CAS Number 6089-17-4[1]16565-53-4

Comparative Reactivity Analysis

The distinct positioning of the bromo and hydroxyl groups dictates the preferred reaction mechanisms, leading to different product outcomes under identical conditions.

Nucleophilic Substitution Reactions

Both compounds possess a bromine atom on a primary carbon, which generally favors the bimolecular (Sₙ2) substitution pathway due to lower steric hindrance and the high instability of a primary carbocation intermediate.[2][3][4]

This compound undergoes typical intermolecular Sₙ2 reactions. The hydroxyl group is sufficiently distant from the electrophilic carbon (C4) and does not directly participate in the substitution. With a strong nucleophile, a standard substitution product is formed. Under basic conditions where the hydroxyl group is deprotonated, it can act as an internal nucleophile, but this would require the formation of a five-membered ring (tetrahydrofuran-3-ol), which is a plausible but distinct pathway from that of its isomer.[5]

1-Bromobutan-2-ol , in contrast, exhibits a dramatic rate enhancement and a different reaction pathway under basic conditions due to Neighboring Group Participation (NGP) . The proximity of the hydroxyl group allows for a rapid intramolecular Sₙ2 reaction. Upon deprotonation by a base, the resulting alkoxide ion readily attacks the adjacent carbon bearing the bromine atom, displacing the bromide ion and forming a highly strained, three-membered epoxide ring (1,2-epoxybutane). This intramolecular process is kinetically favored over intermolecular reactions.

G cluster_0 1-Bromobutan-2-ol: Intramolecular SN2 (NGP) cluster_1 This compound: Intermolecular SN2 A1 1-Bromobutan-2-ol B1 Alkoxide Intermediate A1->B1 - H₂O C1 1,2-Epoxybutane B1->C1 Intramolecular Attack Base1 Base (e.g., OH⁻) Base1->A1 A2 This compound C2 4-Cyanobutan-2-ol (Example Product) A2->C2 Intermolecular Attack Nuc2 Nucleophile (e.g., CN⁻) Nuc2->A2

Caption: Comparative Nucleophilic Substitution Pathways.

Elimination Reactions

Elimination reactions, typically following the E2 mechanism with a strong, non-nucleophilic base, are also influenced by the substrate structure.[6][7] The regioselectivity of these reactions (Zaitsev's vs. Hofmann's rule) depends on the base's steric bulk and the substrate.

This compound , upon treatment with a strong base like potassium tert-butoxide, will undergo E2 elimination. The base will abstract a proton from the carbon adjacent to the C-Br bond (C3). This results in the formation of but-3-en-2-ol .

1-Bromobutan-2-ol has only one adjacent carbon with protons (C2) to facilitate E2 elimination. However, the proton on C2 is attached to a carbon bearing an electron-withdrawing hydroxyl group, making it more acidic. Abstraction of this proton is less likely to lead to a stable alkene. The more probable elimination pathway involves abstraction of a proton from C3, which is not adjacent to the leaving group, making a standard E2 reaction difficult. In practice, with a strong base, the intramolecular substitution to form the epoxide is the dominant pathway, often out-competing elimination. If elimination were forced under different conditions, it would likely yield but-1-en-2-ol, an enol that would tautomerize to butan-2-one.

G cluster_0 This compound: E2 Elimination cluster_1 1-Bromobutan-2-ol: E2 vs. Intramolecular SN2 A1 This compound P1 But-3-en-2-ol A1->P1 Base1 Strong, Bulky Base (e.g., t-BuOK) Base1->A1 Abstracts H⁺ from C3 A2 1-Bromobutan-2-ol P2_dom 1,2-Epoxybutane (Major Product via SN2) A2->P2_dom Favored Pathway P2_minor Butan-2-one (Minor, via E2/Tautomerization) A2->P2_minor Minor Pathway Base2 Strong Base (e.g., NaOH) Base2->A2

Caption: Competing Elimination and Substitution Pathways.

Summary of Reaction Outcomes

The table below summarizes the expected major products for each compound under different reaction conditions, highlighting their divergent reactivity.

ReactantReagents & ConditionsPredominant ReactionExpected Major Product(s)Relative Rate Comparison
This compound NaCN in DMSOIntermolecular Sₙ24-Cyanobutan-2-olModerate
1-Bromobutan-2-ol NaCN in DMSOIntermolecular Sₙ2 / Cyclization1,2-Epoxybutane (from trace OH⁻) and 1-Cyano-2-butanolComplex mixture
This compound NaOH (aq.), warmIntermolecular Sₙ2Butane-1,3-diol (via intermediate)Slow
1-Bromobutan-2-ol NaOH (aq.), warmIntramolecular Sₙ2 (NGP)1,2-EpoxybutaneVery Fast
This compound K-OtBu in t-BuOH, heatE2 EliminationBut-3-en-2-olModerate
1-Bromobutan-2-ol K-OtBu in t-BuOH, heatIntramolecular Sₙ21,2-EpoxybutaneFast
Both PCC in CH₂Cl₂Oxidation of 2° Alcohol4-Bromobutan-2-one / 1-Bromobutan-2-oneSimilar

Experimental Protocols

Protocol 1: Synthesis of 1,2-Epoxybutane from 1-Bromobutan-2-ol

This protocol details the base-induced intramolecular cyclization of 1-Bromobutan-2-ol, a reaction that exemplifies neighboring group participation.

Materials:

  • 1-Bromobutan-2-ol (1.53 g, 10 mmol)

  • Sodium hydroxide (B78521) (0.8 g, 20 mmol)

  • Water (20 mL)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Separatory funnel, round-bottom flask, condenser, magnetic stirrer.

Procedure:

  • Dissolve sodium hydroxide in 20 mL of water in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Add 1-Bromobutan-2-ol dropwise to the cold, stirring NaOH solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product, 1,2-epoxybutane, can be purified by distillation.

G cluster_workflow Workflow for Epoxide Synthesis A 1. Dissolve NaOH in H₂O B 2. Add 1-Bromobutan-2-ol dropwise at 0°C A->B C 3. Stir at RT for 2 hours B->C D 4. Extract with Diethyl Ether C->D E 5. Dry with MgSO₄ & Filter D->E F 6. Evaporate Solvent & Purify E->F G Final Product: 1,2-Epoxybutane F->G

Caption: Experimental Workflow for Synthesis of 1,2-Epoxybutane.

Protocol 2: Oxidation of this compound to 4-Bromobutan-2-one

This protocol describes a standard oxidation of the secondary alcohol functionality, a reaction common to both isomers.

Materials:

  • This compound (1.53 g, 10 mmol)

  • Pyridinium chlorochromate (PCC) (3.23 g, 15 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Silica (B1680970) gel

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • To a stirred suspension of PCC in 50 mL of anhydrous DCM in a 100 mL round-bottom flask, add a solution of this compound in 10 mL of DCM dropwise.

  • Stir the mixture at room temperature for 4 hours. The mixture will turn into a dark, tarry substance.

  • Dilute the reaction mixture with 50 mL of diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

  • Wash the silica plug with additional diethyl ether.

  • Combine the filtrates and remove the solvent by rotary evaporation to yield the crude product, 4-bromobutan-2-one.[8][9]

  • The product can be further purified by column chromatography if necessary.

Conclusion

References

Analytical methods for determining the purity of 4-Bromobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical intermediates is paramount. This guide provides a comparative overview of common analytical methods for assessing the purity of 4-Bromobutan-2-ol, a key chiral synthon in the synthesis of complex molecules.[1] This document outlines the principles, experimental protocols, and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Methods

The selection of an appropriate analytical technique for purity determination depends on factors such as the nature of the impurities, the required level of sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods used for this compound analysis.

Analytical MethodPrinciple of Separation/DetectionTypical Purity Range (%)Limit of Detection (LOD)Key AdvantagesKey Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity in a capillary column, followed by mass-based identification and quantification.>95%ppm levelHigh sensitivity and specificity for volatile impurities; provides structural information of impurities.[2]Not suitable for non-volatile impurities; potential for thermal degradation of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, allowing for structural elucidation and quantification.90-99%~0.1%Provides detailed structural information; non-destructive; can quantify impurities without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.>98%ppm to ppb levelSuitable for a wide range of non-volatile and thermally labile compounds; high resolution and sensitivity.[3][4]Requires a suitable chromophore for UV detection; method development can be time-consuming.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity analysis. The following sections provide standardized protocols for each of the discussed analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound.[2]

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

Instrumentation and Conditions:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Injector Temperature 250 °C[5]
Oven Program Initial temperature of 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.[5]
Carrier Gas Helium at a constant flow of 1 mL/min.[5]
Ionization Mode Electron Ionization (EI) at 70 eV.[5]
MS Scan Range 40-400 amu.[5]

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity of the main peak and any impurities can be confirmed by comparing their mass spectra with a reference library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation and purity assessment of organic molecules.[5]

Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[5]

Instrumentation and Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR: Acquire proton NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire carbon-13 NMR spectra to confirm the carbon skeleton.

Data Analysis: The purity is estimated by integrating the signals corresponding to this compound and any visible impurities. The chemical shifts for butan-2-ol, a similar structure, can provide a reference for expected peak locations: the CH group adjacent to the hydroxyl is typically found around 3.4-4.0 ppm, while the methyl groups are in the 0.9-1.2 ppm region.[6] The presence of the bromine atom in this compound will further deshield adjacent protons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components in a mixture.[3]

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.[5]

Instrumentation and Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.
Flow Rate 1.0 mL/min.
Column Temperature 25 °C.
Detection UV at 210 nm (as this compound lacks a strong chromophore, low wavelength UV or alternative detection methods like refractive index or mass spectrometry may be necessary).
Injection Volume 10 µL.

Data Analysis: Purity is determined by the area percentage of the main peak. A calibration curve can be constructed using standards of known concentration to quantify the amount of this compound accurately.

Visualizing the Analytical Workflow

To aid in the understanding of the logical flow of selecting and implementing an analytical method for purity determination, the following diagram illustrates a typical workflow.

Analytical Workflow for Purity Determination cluster_0 Method Selection cluster_1 Method Implementation & Data Analysis cluster_2 Method Validation (Optional but Recommended) A Define Analytical Requirements (e.g., Purity Specification, Impurity Profile) B Evaluate Method Capabilities (GC-MS, NMR, HPLC) A->B C Select Primary Analytical Method B->C D Sample Preparation C->D E Instrumental Analysis D->E F Data Processing & Interpretation E->F G Purity Calculation & Reporting F->G H Assess Specificity, Linearity, Accuracy, Precision G->H I Determine LOD & LOQ H->I

Caption: A logical workflow for selecting and implementing an analytical method for purity determination.

References

A Comparative Guide to Chiral HPLC Analysis of 4-Bromobutan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules like 4-bromobutan-2-ol is a critical step in synthesis and analysis. This guide provides a comprehensive strategy for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of its (R) and (S) enantiomers. As no standard method is readily available, a systematic screening approach using various chiral stationary phases (CSPs) and mobile phases is the most effective strategy.[1][2]

Comparison of Chiral Stationary Phases and Mobile Phase Systems

Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose, are highly versatile and represent the most successful class of stationary phases for resolving a wide range of chiral compounds, including alcohols.[1][3] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, where subtle differences in interaction energies lead to differential retention times.[1][4]

A screening protocol should evaluate a selection of these columns under normal phase, polar organic, and reversed-phase conditions to determine the optimal separation conditions.[1][5]

Table 1: Hypothetical Screening Results for Chiral Separation of this compound

CSP (Stationary Phase)Mobile Phase ModeMobile Phase Compositionk1 (Enantiomer 1)k2 (Enantiomer 2)Selectivity (α)Resolution (Rs)
Lux® Cellulose-1 Normal Phasen-Hexane / 2-Propanol (90:10, v/v)2.542.811.111.65
Lux® Cellulose-1 Polar OrganicAcetonitrile / Methanol (95:5, v/v)1.891.951.030.45
Lux® Cellulose-1 Reversed-PhaseWater / Acetonitrile (60:40, v/v)3.123.121.000.00
Chiralpak® IA Normal Phasen-Hexane / Ethanol (85:15, v/v)3.153.941.252.80
Chiralpak® IA Polar OrganicMethanol1.501.751.171.90
Chiralpak® IA Reversed-PhaseWater / Methanol (50:50, v/v)2.782.781.000.00
Chiralcel® OD-H Normal Phasen-Hexane / 2-Propanol (95:5, v/v)4.215.051.202.10
Chiralcel® OD-H Polar OrganicAcetonitrile2.052.051.000.00

Note: The data presented in this table is hypothetical and serves to illustrate the expected outcomes of a screening study. k1 and k2 are the retention factors of the first and second eluting enantiomers, respectively. Selectivity (α = k2/k1) is the ratio of retention factors, and Resolution (Rs) is a measure of the degree of separation between the two peaks.

Based on this illustrative data, the Chiralpak® IA column under normal phase conditions with n-Hexane/Ethanol (85:15) provides the most promising separation, with good selectivity and baseline resolution (Rs > 2.0). Further optimization of this method would be warranted.

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following protocol outlines a systematic approach to screening and developing a chiral HPLC method for this compound.

Sample and Standard Preparation
  • Standard: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., 2-propanol or the mobile phase) at a concentration of 1 mg/mL.

  • Sample: Dilute the sample to be analyzed in the same solvent to a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent column blockage.

HPLC System and General Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size (typical for method development).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Temperature can be a critical parameter for optimizing selectivity.[5]

  • Detection: UV at 210 nm.

  • Injection Volume: 5-10 µL.

Screening Protocol

The goal of the screening phase is to identify a suitable combination of CSP and mobile phase that shows some separation (α > 1.05).[6]

a) Normal Phase Screening:

  • Columns: Lux® Cellulose-1, Chiralpak® IA, Chiralcel® OD-H.

  • Mobile Phases:

    • n-Hexane / 2-Propanol (90:10, v/v)

    • n-Hexane / Ethanol (85:15, v/v)

  • Equilibration: Equilibrate the column with at least 10 column volumes of the mobile phase before the first injection.

b) Polar Organic Mode Screening:

  • Columns: Lux® Cellulose-1, Chiralpak® IA (Immobilized phases are recommended for broader solvent compatibility).[1]

  • Mobile Phases:

    • Acetonitrile (100%)

    • Methanol (100%)

    • Ethanol (100%)

  • Equilibration: Ensure thorough column equilibration when switching between solvents.

c) Reversed-Phase Screening:

  • Columns: Lux® Cellulose-1, Chiralpak® IA (use reversed-phase designated columns, e.g., Chiralpak® IA-R).

  • Mobile Phases:

    • Water / Acetonitrile (60:40, v/v)

    • Water / Methanol (50:50, v/v)

  • Equilibration: Reversed-phase equilibration can take longer; ensure a stable baseline is achieved.

Method Optimization

Once a promising separation is identified (e.g., Chiralpak® IA with n-Hexane/Ethanol), the method can be optimized to improve resolution, reduce analysis time, and enhance peak shape.

  • Mobile Phase Composition: Vary the ratio of the alcohol modifier (e.g., from 10% to 20% ethanol) in the normal phase system. A lower percentage of alcohol generally increases retention and can improve resolution.

  • Flow Rate: Reduce the flow rate (e.g., to 0.8 mL/min) to potentially increase efficiency and resolution.[5]

  • Temperature: Evaluate the effect of temperature (e.g., 15 °C, 25 °C, 35 °C). Lower temperatures often enhance enantioselectivity.[5]

Visualizing the Workflow

The process of developing a chiral HPLC method can be visualized as a logical workflow, from initial screening to final method optimization.

Chiral_Method_Development cluster_screening Phase 1: Screening cluster_csp CSP Selection cluster_mp Mobile Phase Mode cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Final Method Start Racemic Standard CSP1 Cellulose CSPs Start->CSP1 Select CSPs CSP2 Amylose CSPs Start->CSP2 Select CSPs MP1 Normal Phase CSP1->MP1 Screen Modes MP2 Polar Organic CSP1->MP2 Screen Modes MP3 Reversed-Phase CSP1->MP3 Screen Modes CSP2->MP1 Screen Modes CSP2->MP2 Screen Modes CSP2->MP3 Screen Modes Decision Decision MP1->Decision Separation Achieved? MP2->Decision Separation Achieved? MP3->Decision Separation Achieved? Opt_MP Optimize Mobile Phase Ratio Opt_Temp Optimize Temperature Opt_MP->Opt_Temp Opt_Flow Optimize Flow Rate Opt_Temp->Opt_Flow Result Optimized Chiral Separation Method Opt_Flow->Result Decision->Start No Decision->Opt_MP Yes (α > 1.05)

Caption: Workflow for Chiral HPLC Method Development.

References

Comparative Characterization of 4-Bromobutan-2-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical and spectroscopic properties of 4-Bromobutan-2-ol and its key derivatives: 4-Bromobutan-2-one, 4-Ethoxybutan-2-ol, and 4-Bromobutan-2-yl acetate (B1210297). The information presented is intended to assist researchers in the identification, synthesis, and application of these versatile chemical intermediates.

Physicochemical Properties

The functional group modification of this compound to its ketone, ether, and ester derivatives results in notable changes in their physical properties. The conversion to the ketone, 4-Bromobutan-2-one, leads to a slight decrease in molecular weight.[1][2] Conversely, the addition of an ethoxy or acetyl group in the ether and ester derivatives increases the molecular weight. These modifications also influence properties such as boiling point and density, which are critical for purification and reaction setup.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
This compoundThis compoundC4H9BrO153.02[3]
4-Bromobutan-2-one4-bromobutan-2-oneC4H7BrO151.00[1][2]
4-Ethoxybutan-2-ol4-ethoxy-2-butanolC6H14O2118.17
4-Bromobutan-2-yl acetate4-bromobutan-2-yl acetateC6H11BrO2195.05

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and purity assessment of organic compounds. Below is a comparative summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of these compounds exhibit characteristic signals that are indicative of their specific structures. In this compound, the proton on the carbon bearing the hydroxyl group (CH-OH) appears as a multiplet. Upon oxidation to 4-Bromobutan-2-one, this signal disappears, and the adjacent methylene (B1212753) protons show a downfield shift. For the ether and ester derivatives, new signals corresponding to the ethoxy and acetyl protons are observed, respectively.

Compound¹H NMR Chemical Shifts (δ, ppm)
This compound~3.8 (m, 1H, CH-OH), ~3.5 (t, 2H, CH₂-Br), ~1.9 (m, 2H, CH₂), ~1.2 (d, 3H, CH₃)
4-Bromobutan-2-one~3.9 (t, 2H, CH₂-Br), ~2.8 (t, 2H, CH₂), ~2.2 (s, 3H, CH₃)
4-Ethoxybutan-2-ol~3.5 (q, 2H, O-CH₂), ~3.4 (m, 1H, CH-OH), ~1.8 (m, 2H, CH₂), ~1.2 (t, 3H, O-CH₂-CH₃), ~1.1 (d, 3H, CH₃)
4-Bromobutan-2-yl acetate~4.8 (m, 1H, CH-OAc), ~3.4 (t, 2H, CH₂-Br), ~2.0 (s, 3H, OAc), ~1.9 (m, 2H, CH₂), ~1.2 (d, 3H, CH₃)

¹³C NMR: The carbon NMR spectra provide information on the carbon skeleton of the molecules. The chemical shift of the carbon attached to the oxygen is significantly affected by the nature of the functional group. In this compound, this carbon (C-OH) resonates at a specific chemical shift. Oxidation to the ketone results in a significant downfield shift to the characteristic carbonyl region. The ether and ester derivatives also show distinct chemical shifts for the carbons in the ethoxy and acetyl groups.

Compound¹³C NMR Chemical Shifts (δ, ppm)
This compound~67 (CH-OH), ~40 (CH₂), ~35 (CH₂-Br), ~23 (CH₃)
4-Bromobutan-2-one~208 (C=O), ~48 (CH₂), ~30 (CH₂-Br), ~28 (CH₃)
4-Ethoxybutan-2-ol~72 (CH-OH), ~66 (O-CH₂), ~38 (CH₂), ~22 (CH₃), ~15 (O-CH₂-CH₃)
4-Bromobutan-2-yl acetate~170 (C=O), ~71 (CH-OAc), ~38 (CH₂), ~34 (CH₂-Br), ~21 (OAc-CH₃), ~20 (CH₃)
Infrared (IR) Spectroscopy

The IR spectra of these compounds show characteristic absorption bands corresponding to their functional groups. A broad O-H stretching band is a key feature for this compound and 4-Ethoxybutan-2-ol. This band is absent in the ketone and ester derivatives. 4-Bromobutan-2-one exhibits a strong C=O stretching absorption, and the ester derivative shows a characteristic C=O stretch at a slightly higher wavenumber.

CompoundKey IR Absorption Bands (cm⁻¹)
This compound3350 (br, O-H), 2970-2850 (C-H), 1100 (C-O), 650 (C-Br)
4-Bromobutan-2-one2970-2850 (C-H), 1715 (s, C=O), 650 (C-Br)
4-Ethoxybutan-2-ol3400 (br, O-H), 2970-2850 (C-H), 1120 (C-O), 650 (C-Br)
4-Bromobutan-2-yl acetate2970-2850 (C-H), 1740 (s, C=O), 1240 (s, C-O), 650 (C-Br)
Mass Spectrometry (MS)

The mass spectra of these bromo-compounds are characterized by the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, which helps in the identification of bromine-containing fragments. The fragmentation patterns are influenced by the functional group present.

CompoundKey Mass Spectral Fragments (m/z)
This compoundM+• (152/154), [M-CH₃]+, [M-H₂O]+, [CH₂Br]+ (93/95)
4-Bromobutan-2-oneM+• (150/152), [M-CH₃]+, [M-COCH₃]+, [CH₂Br]+ (93/95)
4-Ethoxybutan-2-olM+• (182/184), [M-C₂H₅O]+, [M-C₂H₅OH]+, [CH₂Br]+ (93/95)
4-Bromobutan-2-yl acetateM+• (194/196), [M-CH₃CO]+, [M-CH₃COOH]+, [CH₂Br]+ (93/95)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and characterization of these compounds.

Synthesis of 4-Bromobutan-2-one from this compound

Materials:

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane, add pyridinium chlorochromate (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 4-Bromobutan-2-one.

Synthesis of 4-Ethoxybutan-2-ol from this compound

Materials:

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add this compound (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and quench with saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure.

Synthesis of 4-Bromobutan-2-yl acetate from this compound

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in pyridine at 0 °C, add acetic anhydride (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate a key reaction involving a this compound derivative and a typical experimental workflow for its synthesis and purification.

Wittig_Reaction ketone 4-Bromobutan-2-one oxaphosphetane Oxaphosphetane Intermediate ketone->oxaphosphetane [2+2] Cycloaddition ylide Phosphonium Ylide (Ph₃P=CHR) ylide->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene Decomposition phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: Wittig reaction of 4-Bromobutan-2-one.

Synthesis_Workflow start Starting Material: This compound reaction Reaction: Oxidation / Etherification / Esterification start->reaction workup Aqueous Workup: Extraction & Washing reaction->workup drying Drying: Anhydrous MgSO₄ workup->drying concentration Concentration: Rotary Evaporation drying->concentration purification Purification: Column Chromatography / Distillation concentration->purification product Final Product purification->product characterization Characterization: NMR, IR, MS product->characterization

Caption: General workflow for synthesis and purification.

References

A Comparative Guide to the X-ray Crystallography of 4-Bromobutan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the X-ray crystallographic analysis of 4-Bromobutan-2-ol derivatives. While crystallographic data for the parent alcohol is not publicly available, likely due to challenges in its crystallization, this document outlines the methodologies and data presentation for comparing suitable crystalline derivatives. Such analyses are crucial for understanding structure-activity relationships (SAR) and in the rational design of therapeutic agents.

The structural insights from X-ray crystallography can elucidate key molecular features such as bond lengths, bond angles, and intermolecular interactions, which are fundamental to the biological activity and physicochemical properties of drug candidates. This guide presents a hypothetical comparison between two ester derivatives of this compound to illustrate the application of these methods.

Experimental Protocols

The successful X-ray crystallographic analysis of this compound derivatives begins with the synthesis of suitable crystalline compounds and subsequent single-crystal X-ray diffraction experiments.

Synthesis of Crystalline Derivatives

Simple aliphatic alcohols like this compound are often difficult to crystallize. The synthesis of ester derivatives, such as benzoates or p-nitrobenzoates, can significantly improve the likelihood of obtaining high-quality single crystals suitable for X-ray diffraction.

General Procedure for Esterification:

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or pyridine) at 0 °C, add the desired acyl chloride (e.g., benzoyl chloride or p-nitrobenzoyl chloride, 1.1 equivalents) and a base (e.g., triethylamine (B128534) or pyridine, 1.2 equivalents).

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure ester derivative.

  • Grow single crystals by slow evaporation of a saturated solution of the purified ester in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.

  • Crystal Mounting: A suitable single crystal of the synthesized derivative is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Comparative Crystallographic Data

The following table summarizes hypothetical crystallographic data for two derivatives of this compound, offering a quantitative comparison of their crystal packing and molecular geometry.

Parameter4-Bromobutan-2-yl Benzoate (Hypothetical)4-Bromobutan-2-yl 4-Nitrobenzoate (Hypothetical)
Chemical Formula C₁₁H₁₃BrO₂C₁₁H₁₂BrNO₄
Molecular Weight 273.12 g/mol 318.12 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 10.567(2)8.345(1)
b (Å) 15.123(3)12.987(2)
c (Å) 7.891(1)21.456(4)
α (°) 9090
β (°) 105.34(1)90
γ (°) 9090
Volume (ų) 1215.4(4)2321.8(6)
Z 48
Temperature (K) 100(2)100(2)
Radiation Mo KαMo Kα
Key Intermolecular Interactions C-H···O hydrogen bonds, Br···π interactionsO-H···O hydrogen bonds, π-π stacking

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to structural analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Crystallography Synthesis Esterification of This compound Purification Column Chromatography or Recrystallization Synthesis->Purification CrystalGrowth Single Crystal Growth (Slow Evaporation) Purification->CrystalGrowth DataCollection Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution DataAnalysis Comparative Structural Analysis StructureSolution->DataAnalysis

A generalized workflow for the synthesis and crystallographic analysis of this compound derivatives.
Hypothetical Signaling Pathway

Derivatives of this compound could potentially act as inhibitors in signaling pathways relevant to disease. The following diagram illustrates a hypothetical pathway where such a compound might interfere.

signaling_pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellularResponse Cellular Response TranscriptionFactor->CellularResponse Inhibitor This compound Derivative (Inhibitor) Inhibitor->KinaseB

A hypothetical signaling pathway where a this compound derivative acts as a Kinase B inhibitor.

A Comparative Guide to the Synthetic Routes of 4-Bromobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4-Bromobutan-2-ol is a valuable building block in organic synthesis, and its preparation can be approached through several synthetic pathways. This guide provides a comparative analysis of two primary routes: a two-step synthesis commencing from 4-hydroxybutan-2-one and a single-step direct hydrobromination of but-3-en-2-ol.

Comparison of Synthetic Routes

The selection of an optimal synthetic route for this compound is contingent on factors such as yield, purity, reaction time, and the availability of starting materials. Below is a summary of the key quantitative data for the two primary methods discussed.

ParameterRoute 1: Two-Step Synthesis from 4-Hydroxybutan-2-oneRoute 2: Direct Hydrobromination of But-3-en-2-ol
Starting Material 4-Hydroxybutan-2-oneBut-3-en-2-ol
Overall Yield ~75-85% (estimated)Moderate to low (variable)
Purity of Crude Product Generally highContains isomeric byproducts
Reaction Time ~9-10 hours~2-4 hours
Key Reagents Phosphorus tribromide, Sodium borohydride (B1222165)Hydrobromic acid
Primary Advantages High yield and purityShorter reaction time, fewer steps
Primary Disadvantages Two-step processFormation of byproducts, lower yield

Experimental Protocols

Route 1: Two-Step Synthesis from 4-Hydroxybutan-2-one

This synthetic pathway involves the bromination of 4-hydroxybutan-2-one to form 4-bromobutan-2-one (B1281819), followed by the reduction of the ketone to the desired this compound.

Step 1: Synthesis of 4-Bromobutan-2-one

This procedure is adapted from a reported method with a high yield.[1]

  • Materials: 4-Hydroxybutan-2-one, phosphorus tribromide (PBr₃), pyridine (B92270), chloroform.

  • Procedure:

    • In a round-bottom flask, dissolve 4-hydroxybutan-2-one in chloroform.

    • Add pyridine to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add phosphorus tribromide dropwise to the cooled solution while stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 5 hours.

    • The reaction is quenched by the slow addition of water.

    • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate (B86663), and concentrated under reduced pressure to yield 4-bromobutan-2-one.

  • Reported Yield: 89%[1]

Step 2: Reduction of 4-Bromobutan-2-one to this compound

This is a standard reduction of a ketone to a secondary alcohol using sodium borohydride.

  • Materials: 4-Bromobutan-2-one, sodium borohydride (NaBH₄), methanol (B129727) or ethanol (B145695).

  • Procedure:

    • Dissolve 4-bromobutan-2-one in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride to the solution in portions, maintaining the temperature below 5°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.

  • Estimated Yield: High (typically >85-95% for this type of reduction).

Route 2: Direct Hydrobromination of But-3-en-2-ol

This method involves the direct addition of hydrobromic acid across the double bond of but-3-en-2-ol. However, this reaction is known to be susceptible to the formation of carbocation intermediates that can lead to isomeric byproducts. The reaction of the similar substrate, 3-buten-2-ol, with aqueous HBr is known to produce a mixture of 3-bromo-1-butene (B1616935) and 1-bromo-2-butene due to carbocation rearrangement.

  • Materials: But-3-en-2-ol, concentrated hydrobromic acid (HBr).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, place but-3-en-2-ol.

    • Cool the flask in an ice bath and slowly add concentrated hydrobromic acid with stirring.

    • After the addition, allow the mixture to warm to room temperature and then heat under reflux for 2-4 hours.

    • Cool the reaction mixture and pour it into a separatory funnel containing ice water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product may require purification by fractional distillation to separate the desired this compound from isomeric byproducts.

  • Yield: The yield of the desired product is often moderate to low and can be variable depending on the reaction conditions and the extent of side reactions.

Synthetic Route Comparison Workflow

G Comparison of Synthetic Routes to this compound cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: Direct Hydrobromination cluster_2 Evaluation A 4-Hydroxybutan-2-one B 4-Bromobutan-2-one A->B PBr3, Pyridine ~89% Yield C This compound B->C NaBH4 High Yield G High Yield & Purity C->G J More Steps C->J D But-3-en-2-ol E This compound D->E HBr Moderate/Low Yield F Isomeric Byproducts D->F HBr (Rearrangement) H Lower Yield & Purity E->H I Fewer Steps E->I F->H

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromobutan-2-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-Bromobutan-2-ol, a halogenated organic compound. Adherence to these protocols is vital to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

In the event of a spill, immediately evacuate the area and remove all sources of ignition. Use spark-proof tools and absorb the spill with an inert material such as sand, earth, or vermiculite. The collected material should then be placed into a suitable, closed container for disposal as hazardous waste.[1] Prevent the spill from entering drains or waterways.

Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process. As a brominated organic compound, this compound must be classified as halogenated organic waste.[1][2] It is crucial to prevent the mixing of halogenated and non-halogenated organic waste streams, as this can increase disposal costs and complicate the treatment process.[3][4]

Key Disposal Parameters for this compound

ParameterGuidelineCitation
Waste Classification Halogenated Organic Waste[2][5]
Recommended Container High-Density Polyethylene (HDPE) or other compatible plastic containers. Glass may also be used.[4][6]
Container Labeling "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound."[4][7]
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[3][7][8]
SAA Time Limit Up to one year.[7]
Storage Conditions Tightly closed container in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizing agents, acids, bases).[9][10]
Prohibited Disposal Methods Do not dispose of down the drain or by evaporation.[2]

Experimental Protocols: Standard Disposal Procedure

The standard and recommended procedure for the disposal of this compound does not involve chemical neutralization at the laboratory level. The primary method is the safe collection, segregation, and transfer to a licensed hazardous waste disposal facility.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.

  • Designated and labeled "Halogenated Organic Waste" container (e.g., HDPE carboy).[4][6]

  • Funnel compatible with the waste container.

  • Hazardous waste tags as required by your institution.

Step-by-Step Disposal Protocol:

  • Preparation: Ensure all necessary PPE is worn correctly. Work within a designated area, preferably a chemical fume hood, to minimize exposure.

  • Waste Transfer: Carefully pour the this compound waste into the designated "Halogenated Organic Waste" container using a funnel to prevent spillage.

  • Container Sealing: Securely close the waste container immediately after adding the waste to prevent the release of vapors.[10]

  • Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the specific contents including "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[4][7]

  • Storage: Store the waste container in a designated Satellite Accumulation Area. The storage area should be secure and away from incompatible chemicals.[9][10]

  • Disposal Request: Once the container is full or the accumulation time limit is approaching, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.

Disposal Workflow and Decision-Making

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Halogenated Organic Waste ppe->classify container Select Designated Halogenated Waste Container (HDPE) classify->container transfer Transfer Waste to Container in a Ventilated Area container->transfer seal_label Securely Seal and Label Container with Contents and Hazards transfer->seal_label storage Store in Satellite Accumulation Area seal_label->storage check_limits Monitor Accumulation Volume and Time Limits storage->check_limits check_limits->storage Limits Not Reached request_pickup Request Pickup by EHS or Licensed Disposal Contractor check_limits->request_pickup Limits Approaching end Proper Disposal by Approved Facility request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed to offer clear, step-by-step guidance for operational use and waste management.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

Hazard TypeRecommended Personal Protective Equipment (PPE)
Skin Contact Gloves: Nitrile or neoprene gloves are recommended for protection against alcohols and halogenated compounds.[2][3] Always inspect gloves for tears or punctures before use. Protective Clothing: A flame-retardant or 100% cotton lab coat is essential to protect against splashes and fire hazards.[1]
Eye Contact Eye Protection: Chemical splash goggles are required to provide a seal around the eyes.[4] For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
Inhalation Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize vapor inhalation.[5] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]
Flammability General Precautions: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof electrical equipment.[6][7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for safely handling this compound.

  • Preparation and Area Setup :

    • Ensure a certified chemical fume hood is operational.

    • Confirm that a safety shower and eyewash station are accessible and unobstructed.[6]

    • Remove all potential ignition sources from the work area.[5]

    • Assemble all necessary equipment and reagents before introducing this compound.

    • Have a spill kit readily available, containing absorbent materials suitable for organic solvents.[8]

  • Donning Personal Protective Equipment (PPE) :

    • Put on a lab coat, ensuring it is fully buttoned.

    • Wear chemical splash goggles.

    • Select and inspect the appropriate chemical-resistant gloves (nitrile or neoprene).[2][3]

  • Handling and Use :

    • Conduct all transfers and manipulations of this compound inside the chemical fume hood.[5]

    • Keep the container tightly closed when not in use.[1]

    • When transferring, pour slowly and carefully to avoid splashing. For transfers from containers larger than five gallons, ensure proper bonding and grounding to prevent static discharge.[5]

    • Avoid heating the chemical with an open flame.[5]

  • Post-Handling :

    • Securely close the primary container of this compound.

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Properly dispose of any contaminated disposable materials as hazardous waste.

Disposal Plan: Managing this compound Waste

As a halogenated organic compound, this compound and its associated waste must be disposed of as hazardous waste.[9] Improper disposal can lead to environmental harm and regulatory violations.

  • Waste Segregation :

    • Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container designated for "Halogenated Organic Waste".[9][10]

    • Do not mix halogenated waste with non-halogenated organic waste, as this increases disposal costs and complexity.[11][12]

    • Ensure incompatible materials such as strong acids, bases, or oxidizers are not added to the same waste container.[13]

  • Container Management :

    • Use a compatible, leak-proof container with a secure screw-top cap.[11]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste mixture.[10]

    • Keep the waste container closed at all times except when adding waste.[10]

  • Disposal Procedure :

    • Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from ignition sources while awaiting pickup.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or with general refuse.[13]

  • Decontamination of Empty Containers :

    • Triple-rinse the empty this compound container with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • Collect the rinsate as halogenated hazardous waste.

    • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but consult your local EHS guidelines for specific procedures.

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency Emergency Procedures prep_area Prepare Fume Hood & Safety Equipment don_ppe Don PPE: - Lab Coat - Goggles - Nitrile/Neoprene Gloves prep_area->don_ppe handle Work Inside Fume Hood don_ppe->handle Proceed to Handling keep_closed Keep Container Tightly Closed handle->keep_closed segregate Segregate Waste: 'Halogenated Organic Waste' keep_closed->segregate Proceed to Disposal label_waste Label Waste Container Clearly segregate->label_waste dispose Dispose via EHS/ Licensed Contractor label_waste->dispose spill Spill: Use Spill Kit exposure Exposure: Use Eyewash/Shower Seek Medical Attention

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.